gamma-DGG
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-5-(carboxymethylamino)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O5/c8-4(7(13)14)1-2-5(10)9-3-6(11)12/h4H,1-3,8H2,(H,9,10)(H,11,12)(H,13,14)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIJGUBIMXQCMF-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NCC(=O)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)NCC(=O)O)[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6729-55-1 | |
| Record name | γ-D-Glutamylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6729-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of gamma-D-glutamylglycine
Introduction
Gamma-D-glutamylglycine (γ-DGG) is a dipeptide with multifaceted biological activities. While historically investigated for its role as a broad-spectrum glutamate receptor antagonist in neuroscience[1][2][3][4][5], a significant body of recent research has elucidated its function as a "kokumi" substance, enhancing taste perception through a distinct mechanism. This guide provides a comprehensive overview of the core mechanisms of action of γ-DGG, focusing on its role as a positive allosteric modulator of the calcium-sensing receptor (CaSR), which is central to its kokumi effect. It also acknowledges its effects on glutamate receptors. This document is intended for researchers, scientists, and drug development professionals interested in taste modulation and receptor pharmacology.
Primary Mechanism of Action: Positive Allosteric Modulation of the Calcium-Sensing Receptor (CaSR)
The principal and most well-characterized mechanism of action of gamma-D-glutamylglycine is its function as a positive allosteric modulator (PAM) of the calcium-sensing receptor (CaSR).[6][7] This mechanism underlies its ability to elicit a "kokumi" sensation, a Japanese term describing richness, mouthfulness, and flavor enhancement.[8][9][10][11][12]
The Calcium-Sensing Receptor (CaSR)
The CaSR is a Class C G-protein coupled receptor (GPCR) that plays a crucial role in calcium homeostasis by regulating parathyroid hormone (PTH) secretion.[13] It is also expressed in taste bud cells, where it is implicated in the perception of kokumi substances.[8][9] The CaSR possesses a large extracellular domain, a seven-transmembrane domain, and an intracellular C-terminal tail. Its primary endogenous agonist is the extracellular calcium ion (Ca²⁺).
Allosteric Modulation by γ-DGG
Unlike orthosteric agonists that bind to the primary active site, γ-DGG and other γ-glutamyl peptides act as allosteric modulators.[14] This means they bind to a site on the receptor distinct from the Ca²⁺ binding site.[13] This binding event induces a conformational change in the receptor that enhances its sensitivity to Ca²⁺.[13] Consequently, in the presence of γ-DGG, the CaSR is activated at lower concentrations of extracellular Ca²⁺. This potentiation of the Ca²⁺ signal is the molecular basis for the kokumi effect.[11]
The signaling cascade following CaSR activation in taste cells involves the G-protein subunit Gαq/11, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium ([Ca²⁺]i). This rise in intracellular calcium is a key event in taste cell signaling and is thought to enhance the perception of other basic tastes like sweet, salty, and umami.[8]
Secondary Mechanism of Action: Glutamate Receptor Antagonism
In the context of neuroscience research, γ-DGG has been characterized as a broad-spectrum antagonist of ionotropic glutamate receptors.[1] It acts as a low-affinity, competitive antagonist at AMPA receptors and also exhibits non-selective antagonism at NMDA receptors.[1][4][5] This action blocks the excitatory neurotransmission mediated by glutamate in the central nervous system.[2][3]
It is important to note that the concentrations of γ-DGG required to elicit glutamate receptor antagonism are typically in the millimolar range, which may be higher than the concentrations at which it acts on the CaSR to produce taste-modulating effects.
Quantitative Data
The following table summarizes quantitative data related to the activity of γ-glutamyl peptides on the CaSR. While specific data for γ-D-glutamylglycine is limited in the public domain, the data for related compounds illustrate the general principles of CaSR modulation.
| Compound | Assay System | Parameter Measured | Concentration Range | Observed Effect | Reference |
| γ-Glutamyl Peptides (general) | HEK-293 cells expressing CaSR | Intracellular Ca²⁺ mobilization | Micromolar to Millimolar | Potentiation of Ca²⁺-induced response | [14] |
| γ-Glu-Val-Gly | Sensory Analysis | Kokumi Intensity | Not specified | Potent kokumi peptide | [11] |
| Glutathione (γ-Glu-Cys-Gly) | HEK-293 cells expressing CaSR | CaSR Activity | Not specified | Positive correlation with kokumi intensity | [11] |
| S-methylglutathione | HEK-293 cells expressing CaSR | Intracellular Ca²⁺ mobilization | Not specified | Potent positive allosteric modulator | [14] |
Experimental Protocols
1. Cell-Based Assay for CaSR Activity
-
Objective: To determine the ability of a test compound (e.g., γ-DGG) to modulate the activity of the CaSR in response to its primary agonist, Ca²⁺.
-
Cell Line: Human Embryonic Kidney (HEK-293) cells stably transfected with the human calcium-sensing receptor (CaSR).
-
Methodology:
-
Cells are cultured in appropriate media and seeded into 96-well plates.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
The baseline fluorescence is measured.
-
Cells are then exposed to a solution containing a fixed, sub-maximal concentration of Ca²⁺ in the presence or absence of the test compound (γ-DGG) at various concentrations.
-
Changes in intracellular calcium concentration are monitored by measuring the change in fluorescence intensity over time using a fluorescence plate reader.
-
An increase in the fluorescence signal in the presence of the test compound, compared to Ca²⁺ alone, indicates positive allosteric modulation.
-
-
Data Analysis: The data is typically plotted as a dose-response curve, and parameters such as EC₅₀ (the concentration of the compound that produces 50% of the maximal response) can be calculated.
2. Sensory Evaluation of Kokumi Intensity
-
Objective: To quantify the kokumi sensation elicited by a test compound.
-
Panelists: A panel of trained sensory assessors.
-
Methodology:
-
A baseline solution (e.g., water, a simple soup base, or a solution of a basic taste like umami from MSG) is prepared.
-
The same baseline solution is prepared with the addition of the test compound (γ-DGG) at a specific concentration.
-
Panelists are presented with both the baseline and the test solution in a blinded and randomized order.
-
Panelists are asked to rate the intensity of specific sensory attributes associated with kokumi, such as "mouthfulness," "thickness," "continuity," and the enhancement of the basic taste.
-
A rating scale (e.g., a 9-point hedonic scale or a visual analog scale) is used for quantification.
-
-
Data Analysis: Statistical analysis (e.g., t-test or ANOVA) is used to determine if there is a significant difference in the rated intensities between the baseline and the test solution.
Visualizations
Caption: Signaling pathway of the Calcium-Sensing Receptor (CaSR) modulated by γ-DGG.
Caption: Experimental workflow for assessing CaSR positive allosteric modulators.
Conclusion
The primary mechanism of action for gamma-D-glutamylglycine, particularly in the context of sensory science, is its role as a positive allosteric modulator of the calcium-sensing receptor. This activity enhances the receptor's sensitivity to extracellular calcium, leading to the complex taste sensation known as kokumi. While it also functions as a glutamate receptor antagonist in the central nervous system, its effects on taste perception via the CaSR are a key area of current research and commercial application in the food and flavor industry. Understanding these dual mechanisms is crucial for researchers and developers working with this multifaceted dipeptide.
References
- 1. gamma-DGG | Low affinity competitive antagonist | Hello Bio [hellobio.com]
- 2. Gamma-D-glutamylglycine and cis-2,3-piperidine dicarboxylate as antagonists of excitatory amino acids in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The excitatory amino-acid antagonist gamma-D-glutamylglycine masks rather than prevents long term potentiation of the perforant path - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (gamma-D-Glutamylglycine) (mM/ml), Ionotropic glutamate antagonist (CAS 6729-55-1) | Abcam [abcam.com]
- 5. This compound (gamma-D-Glutamylglycine), Ionotropic glutamate antagonist (CAS 6729-55-1) | Abcam [abcam.com]
- 6. Large library docking identifies positive allosteric modulators of the calcium-sensing receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. kitchen-theory.com [kitchen-theory.com]
- 10. Kokumi: Taste or Texture? - KHNI [khni.kerry.com]
- 11. researchgate.net [researchgate.net]
- 12. adv-bio.com [adv-bio.com]
- 13. What are CaSR modulators and how do they work? [synapse.patsnap.com]
- 14. Allosteric modulation of the calcium-sensing receptor by gamma-glutamyl peptides: inhibition of PTH secretion, suppression of intracellular cAMP levels, and a common mechanism of action with L-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to γ-D-Glutamylglycine (γ-DGG) as a Glutamate Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
γ-D-Glutamylglycine (γ-DGG) is a broad-spectrum antagonist of ionotropic glutamate receptors (iGluRs), exhibiting activity at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), N-methyl-D-aspartate (NMDA), and kainate receptors.[1][2] It is characterized as a low-affinity, rapidly dissociating competitive antagonist, particularly at AMPA receptors.[2][3] This technical guide provides a comprehensive overview of γ-DGG, including its pharmacological properties, relevant experimental protocols for its characterization, and the signaling pathways it modulates. The information presented is intended to support researchers and professionals in the fields of neuroscience and drug development in their investigation and application of this versatile glutamate receptor antagonist.
Introduction
Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are pivotal in mediating fast synaptic transmission, synaptic plasticity, learning, and memory.[4] Ionotropic glutamate receptors are ligand-gated ion channels that are broadly classified into three subtypes: AMPA, NMDA, and kainate receptors.[4] The development and characterization of antagonists for these receptors are crucial for elucidating their physiological roles and for the potential treatment of neurological disorders associated with glutamatergic dysfunction.
γ-D-Glutamylglycine (γ-DGG) has emerged as a valuable pharmacological tool due to its broad-spectrum antagonist activity across all three iGluR subtypes.[1] Its nature as a low-affinity, competitive antagonist at AMPA receptors makes it particularly useful for studying the kinetics of synaptic transmission.[2][3] This guide will delve into the quantitative pharmacology of γ-DGG, provide detailed experimental methodologies for its study, and illustrate the key signaling pathways and experimental workflows.
Quantitative Pharmacological Data
Summarizing the available quantitative data for γ-DGG provides a basis for comparing its antagonist potency at different glutamate receptor subtypes. While specific Ki and IC50 values are not consistently reported across the literature, the following table synthesizes the known pharmacological characteristics.
| Parameter | AMPA Receptor | NMDA Receptor | Kainate Receptor | Reference |
| Antagonist Type | Competitive | Non-selective Antagonist | Antagonist | [2][5] |
| Affinity | Low | - | - | [2] |
| Dissociation | Rapid | - | - | [2] |
| Ki Value | Not Reported | Not Reported | Not Reported | |
| IC50 Value | Not Reported | Not Reported | Not Reported |
Note: The lack of specific publicly available Ki and IC50 values for γ-DGG highlights a gap in the current literature and an opportunity for further research to precisely quantify its potency at each receptor subtype.
Signaling Pathways
γ-DGG, by acting as an antagonist at ionotropic glutamate receptors, directly inhibits the influx of cations (Na+ and Ca2+) that is normally triggered by glutamate binding. This blockade prevents the depolarization of the postsynaptic membrane and the initiation of downstream signaling cascades.
Caption: Antagonistic action of γ-DGG on iGluRs.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize glutamate receptor antagonists like γ-DGG.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents passing through glutamate receptors in response to agonist application, and the blocking effect of antagonists like γ-DGG.
Objective: To determine the effect of γ-DGG on glutamate-evoked currents in neurons.
Materials:
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Cultured neurons (e.g., hippocampal or cortical neurons)
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External solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 D-glucose (pH 7.4)
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Internal solution (in mM): 140 K-gluconate, 10 KCl, 1 MgCl2, 0.1 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP (pH 7.2)
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L-Glutamate
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γ-D-Glutamylglycine (γ-DGG)
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Patch-clamp amplifier and data acquisition system
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Borosilicate glass capillaries for patch pipettes
Procedure:
-
Prepare cultured neurons on coverslips.
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Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.
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Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
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Approach a neuron with the patch pipette while applying positive pressure.
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Form a gigaohm seal ( >1 GΩ) between the pipette tip and the cell membrane.
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Rupture the membrane patch to achieve the whole-cell configuration.
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Clamp the cell at a holding potential of -60 mV.
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Apply L-glutamate (e.g., 100 μM) using a rapid application system to evoke an inward current.
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After a stable baseline response is established, co-apply γ-DGG at various concentrations with L-glutamate.
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Record the reduction in the glutamate-evoked current in the presence of γ-DGG.
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Wash out γ-DGG and ensure the glutamate response returns to baseline.
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Analyze the data to determine the IC50 of γ-DGG.
References
- 1. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gamma-DGG | Low affinity competitive antagonist | Hello Bio [hellobio.com]
- 3. This compound (gamma-D-Glutamylglycine) (mM/ml), Ionotropic glutamate antagonist (CAS 6729-55-1) | Abcam [abcam.com]
- 4. Glutamate Receptors - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Differentiation of kainate and quisqualate receptors in the cat spinal cord by selective antagonism with gamma-D(and L)-glutamylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and History of gamma-D-Glutamylglycine: A Technical Guide
Introduction
gamma-D-glutamylglycine (γ-DGG) is a dipeptide that has played a significant role in the elucidation of excitatory amino acid (EAA) neurotransmission. As a broad-spectrum antagonist of ionotropic glutamate receptors, it has been an invaluable pharmacological tool for researchers investigating the physiological and pathological roles of glutamate in the central nervous system. This technical guide provides an in-depth overview of the discovery, history, and key experimental methodologies related to γ-DGG, tailored for researchers, scientists, and drug development professionals.
Discovery and Historical Context
The discovery of gamma-D-glutamylglycine is rooted in the pioneering work on excitatory amino acid receptors by Jeff Watkins and his colleagues. In the 1970s and early 1980s, a concerted effort was underway to develop selective antagonists for the newly identified subtypes of glutamate receptors. This research led to the classification of ionotropic glutamate receptors into N-methyl-D-aspartate (NMDA) and non-NMDA types, the latter of which were further subdivided into quisqualate (now known as AMPA) and kainate receptors.
Within this context of intense pharmacological exploration, gamma-D-glutamylglycine emerged as a notable compound. While a singular "discovery" paper is not readily apparent, its development is intrinsically linked to the systematic synthesis and testing of glutamate analogues by Watkins' group. A key publication by Sawada and Yamamoto in 1984 detailed the antagonistic actions of γ-DGG in the hippocampus, indicating that by this time, it was an established research tool.[1][2] This work demonstrated that γ-DGG could suppress depolarizations induced by L-aspartate, L-glutamate, and other excitatory amino acids, solidifying its role as a glutamate receptor antagonist.[1] The development of γ-DGG was a crucial step in understanding the complexity of glutamatergic signaling, paving the way for the development of more potent and selective antagonists that are now fundamental in neuroscience research.
Physicochemical and Pharmacological Properties
gamma-D-glutamylglycine is a synthetic dipeptide with the molecular formula C₇H₁₂N₂O₅ and a molecular weight of 204.18 g/mol .[3][4][5][6] It is a white solid that is soluble in aqueous solutions.
Pharmacological Data Summary
| Property | Value | Receptor Target(s) | Notes |
| Purity | >99% | N/A | Typically verified by HPLC.[3][4][5][6] |
| Nature | Synthetic | N/A | [3][4][5][6] |
| Biological Description | Broad-spectrum ionotropic glutamate receptor antagonist. | AMPA, NMDA | Low affinity, rapidly dissociating competitive antagonist at AMPA receptors. Also a non-selective NMDA receptor antagonist.[3][4][5][6][7] |
Quantitative data such as Ki and IC50 values for gamma-D-glutamylglycine are distributed throughout the literature and can vary depending on the experimental conditions and receptor subunit composition. Researchers should consult primary sources for specific values relevant to their experimental setup.
Key Experimental Protocols
The characterization of gamma-D-glutamylglycine as a glutamate receptor antagonist has heavily relied on electrophysiological techniques, particularly intracellular and patch-clamp recordings in brain slice preparations.
Hippocampal Slice Electrophysiology for Antagonist Profiling
This protocol is based on the methodology described by Sawada and Yamamoto (1984) for characterizing the effects of γ-DGG on neuronal excitability in the hippocampus.[1]
Objective: To determine the effect of gamma-D-glutamylglycine on excitatory postsynaptic potentials (EPSPs) and agonist-induced depolarizations in hippocampal neurons.
Materials:
-
Guinea pig or rat
-
Vibratome or tissue chopper
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): NaCl 124, KCl 5, KH₂PO₄ 1.25, MgSO₄ 2, CaCl₂ 2, NaHCO₃ 26, glucose 10; bubbled with 95% O₂ / 5% CO₂.
-
Recording chamber for brain slices
-
Micromanipulators
-
Glass microelectrodes (for intracellular recording) or patch pipettes (for patch-clamp recording)
-
Amplifier and data acquisition system
-
Stimulating electrode
-
gamma-D-glutamylglycine
-
Glutamate receptor agonists (e.g., L-glutamate, L-aspartate, NMDA, AMPA)
Procedure:
-
Slice Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF.
-
Rapidly dissect the brain and prepare 300-400 µm thick hippocampal slices using a vibratome in ice-cold, oxygenated aCSF.
-
Transfer slices to a holding chamber containing oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.
-
-
Recording:
-
Transfer a single slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate.
-
Using visual guidance (e.g., DIC microscopy), obtain a stable intracellular or whole-cell patch-clamp recording from a neuron in the CA1 or CA3 region of the hippocampus.
-
Record the resting membrane potential and basic electrophysiological properties of the neuron.
-
-
Experimental Protocol:
-
Baseline Recordings: Record baseline synaptic responses by delivering electrical stimulation to afferent pathways (e.g., Schaffer collaterals) to evoke EPSPs.
-
Agonist Application: Apply short pulses of glutamate receptor agonists via a puffer pipette near the recorded neuron's dendrites to induce depolarizations.
-
Antagonist Application: Bath-apply gamma-D-glutamylglycine at a desired concentration (e.g., 100-500 µM).
-
Post-Antagonist Recordings: After a stable effect of γ-DGG is observed, repeat the stimulation of afferent pathways and the application of agonists to measure the reduction in EPSP amplitude and agonist-induced depolarizations.
-
Washout: Perfuse the slice with aCSF without γ-DGG to observe the reversal of the antagonist's effects.
-
Data Analysis:
-
Measure the amplitude and slope of the EPSPs before, during, and after the application of γ-DGG.
-
Measure the amplitude of the depolarizations induced by the agonists before, during, and after the application of γ-DGG.
-
Perform statistical analysis to determine the significance of the observed effects.
Chemical Synthesis of gamma-D-Glutamylglycine
The chemical synthesis of a dipeptide like gamma-D-glutamylglycine requires the use of protecting groups to ensure the specific formation of the desired peptide bond and prevent unwanted side reactions. The following is a generalized, plausible synthetic route.
Workflow for Dipeptide Synthesis
Caption: Generalized workflow for the chemical synthesis of gamma-D-glutamylglycine.
Detailed Steps:
-
Protection of D-Glutamic Acid: The α-amino group of D-glutamic acid is protected, for example, with a benzyloxycarbonyl (Z) or tert-butoxycarbonyl (Boc) group. The α-carboxyl group is also protected, typically as an ester (e.g., benzyl ester). This leaves the γ-carboxyl group free for activation.
-
Activation of the γ-Carboxyl Group: The free γ-carboxyl group of the protected D-glutamic acid is activated to facilitate the formation of the peptide bond. This can be achieved by converting it to an active ester or by using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
-
Protection of Glycine: The carboxyl group of glycine is protected, usually as an ester (e.g., methyl or ethyl ester), to prevent it from reacting.
-
Peptide Coupling: The activated γ-carboxyl group of the protected D-glutamic acid is reacted with the amino group of the protected glycine to form the peptide bond.
-
Deprotection: All protecting groups are removed from the resulting dipeptide to yield the final product, gamma-D-glutamylglycine. The specific deprotection conditions depend on the protecting groups used (e.g., hydrogenolysis for Z and benzyl groups, acidolysis for Boc groups).
-
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Mechanism of Action and Signaling Pathways
gamma-D-glutamylglycine exerts its effects by competitively inhibiting the binding of glutamate to ionotropic glutamate receptors, specifically AMPA and NMDA receptors. This antagonism blocks the influx of cations (Na⁺ and Ca²⁺) that would normally occur upon receptor activation, thereby inhibiting neuronal depolarization and subsequent downstream signaling cascades.
Signaling Pathway Inhibition by gamma-D-Glutamylglycine
Caption: Antagonistic action of γ-DGG on AMPA and NMDA receptor signaling.
By blocking both AMPA and NMDA receptors, gamma-D-glutamylglycine effectively reduces fast excitatory synaptic transmission. Inhibition of AMPA receptors primarily prevents the initial, rapid depolarization of the postsynaptic membrane. The blockade of NMDA receptors has more complex consequences, as these receptors are key mediators of synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD). NMDA receptor-mediated calcium influx activates a host of intracellular signaling molecules, including calmodulin, Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), and ultimately influences gene expression through transcription factors like CREB. Therefore, γ-DGG can be used experimentally to probe the involvement of these signaling pathways in various physiological and pathological processes.
Applications in Research and Drug Development
The primary utility of gamma-D-glutamylglycine has been as a research tool to investigate the roles of ionotropic glutamate receptors. Its broad-spectrum antagonism has been valuable for:
-
Characterizing glutamatergic synapses: By observing the effects of γ-DGG on synaptic transmission, researchers can confirm the involvement of glutamate as a neurotransmitter in a particular neural circuit.
-
Investigating synaptic plasticity: The ability of γ-DGG to block both AMPA and NMDA receptors allows for the study of the contribution of these receptors to the induction and expression of LTP and LTD.
-
Probing the mechanisms of excitotoxicity: In models of neurological disorders where excessive glutamate release is implicated (e.g., ischemia, epilepsy), γ-DGG can be used to assess the role of ionotropic glutamate receptors in neuronal damage.
While gamma-D-glutamylglycine itself is not a therapeutic agent due to its low potency and lack of selectivity compared to newer compounds, its discovery and characterization were instrumental in the development of more specific and potent glutamate receptor antagonists. These second and third-generation antagonists are now being investigated as potential treatments for a range of conditions, including epilepsy, neurodegenerative diseases, and psychiatric disorders. The historical and experimental legacy of gamma-D-glutamylglycine thus continues to inform modern drug development efforts targeting the glutamatergic system.
References
- 1. A novel method using ambient glutamate for the electrophysiological quantification of extrasynaptic NMDA receptor function in acute brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. gamma-DGG (gamma-D-Glutamylglycine), Ionotropic glutamate antagonist (CAS 6729-55-1) | Abcam [abcam.com]
- 6. This compound (gamma-D-Glutamylglycine) (mM/ml), Ionotropic glutamate antagonist (CAS 6729-55-1) | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to γ-D-Glutamyl-meso-Diaminopimelic Acid (γ-DGG)
For Researchers, Scientists, and Drug Development Professionals
Abstract
γ-D-Glutamyl-meso-diaminopimelic acid (γ-DGG), also known as iE-DAP, is a crucial component of the peptidoglycan cell wall of most Gram-negative and certain Gram-positive bacteria. As a distinct pathogen-associated molecular pattern (PAMP), it is a potent activator of the innate immune system. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of γ-DGG, with a particular focus on its role as a specific ligand for the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1). Detailed experimental protocols for its synthesis and biological activity assessment are provided, alongside structured data and visualizations to facilitate understanding and application in research and drug development.
Chemical Structure and Properties
γ-DGG is a dipeptide composed of a D-glutamic acid residue linked via its gamma-carboxyl group to the L-center of a meso-diaminopimelic acid (meso-DAP) residue.
Structure
The chemical structure of γ-D-Glutamyl-meso-diaminopimelic acid is as follows:
Chemical Formula: C₁₂H₂₁N₃O₇[1]
IUPAC Name: (2R,6S)-2-amino-6-[[(4R)-4-amino-4-carboxybutanoyl]amino]heptanedioic acid
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 319.31 g/mol | [1] |
| pKa (Predicted) | Carboxyl Groups: 2.13, 3.70, Amino Groups: 8.41, 9.56 | [2] (Note: Predicted for a related compound) |
| Water Solubility | High (predicted based on polar functional groups) | - |
| Appearance | White to off-white powder | [3] (For meso-diaminopimelic acid) |
Biological Activity: NOD1 Signaling Pathway
γ-DGG is a specific agonist of the intracellular pattern recognition receptor NOD1. The binding of γ-DGG to the leucine-rich repeat (LRR) domain of NOD1 induces a conformational change, leading to the activation of downstream signaling cascades that culminate in a pro-inflammatory response.
NOD1 Binding Affinity
The direct binding affinity of γ-DGG to NOD1 has been reported to be in the low micromolar range. For the related ligand, L-Ala-γ-D-Glu-meso-diaminopimelic acid (tri-DAP), the binding affinity for NOD1 is approximately 35 µM.
| Ligand | Receptor | Binding Affinity (Kd) |
| tri-DAP | NOD1 | ~35 µM |
Signaling Cascade
The activation of NOD1 by γ-DGG initiates a well-defined signaling pathway, leading to the activation of transcription factors such as NF-κB and AP-1, and the subsequent expression of pro-inflammatory cytokines and chemokines.
Caption: γ-DGG mediated NOD1 signaling cascade.
Experimental Protocols
Chemical Synthesis of γ-D-Glutamyl-meso-diaminopimelic Acid
This protocol outlines a general synthetic route for γ-DGG, based on established methods. It involves the protection of functional groups, peptide coupling, and subsequent deprotection.
Materials:
-
Fmoc-D-Glu-OBn
-
Protected meso-diaminopimelic acid (e.g., dibenzyl ester, with one amino group Boc-protected)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Silica gel for column chromatography
Procedure:
-
Deprotection of meso-DAP: The Boc-protecting group on the meso-diaminopimelic acid derivative is removed using TFA in DCM. The solvent is then removed under reduced pressure.
-
Peptide Coupling: The deprotected meso-DAP is dissolved in DMF, and Fmoc-D-Glu-OBn, EDC, HOBt, and TEA are added. The reaction mixture is stirred at room temperature until completion (monitored by TLC).
-
Work-up and Purification: The reaction mixture is diluted with ethyl acetate and washed sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by silica gel column chromatography.
-
Final Deprotection: The purified, fully protected dipeptide is dissolved in methanol, and Pd/C is added. The mixture is stirred under a hydrogen atmosphere to remove the benzyl and Fmoc protecting groups.
-
Purification: The catalyst is removed by filtration, and the solvent is evaporated to yield γ-DGG. Further purification can be achieved by recrystallization or preparative HPLC.
Caption: Workflow for the chemical synthesis of γ-DGG.
NOD1 Activation Assay using HEK293 Reporter Cells
This protocol describes a cell-based assay to measure the activation of NOD1 by γ-DGG using HEK293 cells stably expressing human NOD1 and an NF-κB-inducible reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP, or luciferase).
Materials:
-
HEK-Blue™ hNOD1 cells (or equivalent HEK293 cells co-transfected with hNOD1 and an NF-κB reporter plasmid)
-
DMEM with 10% FBS and antibiotics
-
γ-DGG stock solution (in sterile water or PBS)
-
96-well cell culture plates
-
QUANTI-Blue™ Solution (or appropriate luciferase substrate)
-
Spectrophotometer or luminometer
Procedure:
-
Cell Seeding: Seed HEK-Blue™ hNOD1 cells in a 96-well plate at a density of ~5 x 10⁴ cells per well and incubate overnight.
-
Stimulation: Prepare serial dilutions of γ-DGG in cell culture medium. Remove the old medium from the cells and add the γ-DGG dilutions. Include a negative control (medium only) and a positive control (e.g., a known NOD1 agonist).
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a CO₂ incubator.
-
Detection:
-
For SEAP reporter: Transfer a small aliquot of the cell culture supernatant to a new 96-well plate. Add QUANTI-Blue™ Solution and incubate at 37°C for 1-3 hours. Measure absorbance at 620-655 nm.
-
For luciferase reporter: Lyse the cells and add the luciferase substrate according to the manufacturer's instructions. Measure luminescence.
-
-
Data Analysis: The increase in absorbance or luminescence is proportional to the activation of NF-κB, and thus to the NOD1-stimulatory activity of γ-DGG.
Caption: Workflow for the NOD1 activation reporter assay.
Conclusion
γ-D-Glutamyl-meso-diaminopimelic acid is a key bacterial-derived molecule that plays a critical role in the activation of the innate immune system through its specific interaction with the NOD1 receptor. This guide provides essential technical information on its structure, properties, and biological function, along with detailed experimental protocols to facilitate its study and application. A thorough understanding of γ-DGG and its signaling pathways is vital for researchers and professionals in the fields of immunology, infectious diseases, and the development of novel immunomodulatory therapeutics.
References
The Biological Role of γ-D-Glutamylglycine (γ-DGG) in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
γ-D-glutamylglycine (γ-DGG) is a synthetic dipeptide that has been instrumental in neuroscience research as a broad-spectrum antagonist of ionotropic glutamate receptors. As the primary excitatory neurotransmitter in the central nervous system (CNS), glutamate plays a critical role in a vast array of physiological processes, including synaptic plasticity, learning, and memory. Dysregulation of glutamatergic signaling is implicated in numerous neurological and psychiatric disorders. This technical guide provides an in-depth overview of the biological role of γ-DGG in the CNS, focusing on its interactions with glutamate receptors. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of key signaling pathways and experimental workflows to support researchers and drug development professionals in the field.
Introduction to γ-D-Glutamylglycine (γ-DGG)
γ-D-glutamylglycine is a competitive antagonist at ionotropic glutamate receptors, including the N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors[1][2]. Its rapid dissociation kinetics and low affinity, particularly at AMPA receptors, make it a useful tool for studying the dynamics of glutamatergic transmission[2][3]. Unlike its L-isomer, γ-L-glutamylglycine, which has shown some activity as a partial agonist at NMDA receptors, γ-DGG is primarily recognized for its antagonistic properties. Current evidence suggests that γ-DGG is not an endogenous compound in the CNS and is utilized as an exogenous pharmacological tool.
Mechanism of Action: Antagonism of Ionotropic Glutamate Receptors
The principal biological role of γ-DGG in the CNS is the competitive inhibition of glutamate binding to ionotropic receptors. This action blocks the influx of cations (Na+ and Ca2+) through the receptor channels, thereby inhibiting excitatory postsynaptic potentials.
Interaction with AMPA Receptors
γ-DGG acts as a low-affinity, rapidly dissociating competitive antagonist at AMPA receptors[2][3]. This characteristic allows it to be displaced by high concentrations of glutamate, making it a valuable tool for probing synaptic glutamate concentrations and receptor dynamics.
Interaction with NMDA Receptors
γ-DGG is also a non-selective antagonist of NMDA receptors[2]. By blocking the glutamate binding site on the GluN2 subunit, it prevents the channel opening that is critical for the influx of Ca2+, a key event in synaptic plasticity.
Interaction with Kainate Receptors
As a broad-spectrum antagonist, γ-DGG also exhibits inhibitory activity at kainate receptors, contributing to its overall dampening effect on excitatory neurotransmission.
Quantitative Data
A comprehensive summary of the binding affinities of γ-DGG for the different ionotropic glutamate receptor subtypes is crucial for its application in research. The following table summarizes the available quantitative data.
| Receptor Subtype | Ligand | Assay Type | Preparation | Ki (nM) | IC50 (nM) | Kd (mM) | Reference |
| AMPA | γ-DGG | Functional Assay (Electrophysiology) | Hippocampal Slices | Not Available | Not Available | ~0.55 | [3] |
| NMDA | γ-DGG | Not Specified | Not Specified | Not Available | Not Available | Not Available | - |
| Kainate | γ-DGG | Not Specified | Not Specified | Not Available | Not Available | Not Available | - |
Signaling Pathways
The antagonism of glutamate receptors by γ-DGG directly impacts downstream signaling cascades crucial for neuronal function.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving γ-DGG.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol describes the application of γ-DGG to study its effect on synaptic transmission in brain slices.
5.1.1. Materials
-
γ-D-Glutamylglycine (powder)
-
Artificial cerebrospinal fluid (aCSF)
-
Brain slice preparation equipment (vibratome, dissection tools)
-
Patch-clamp rig (microscope, micromanipulators, amplifier, digitizer)
-
Glass capillaries for patch pipettes
-
Stimulating electrode
5.1.2. Procedure
-
Solution Preparation: Prepare a stock solution of γ-DGG in distilled water or a suitable buffer. On the day of the experiment, dilute the stock solution in aCSF to the desired final concentration (e.g., 1 mM).
-
Brain Slice Preparation: Prepare acute brain slices (e.g., hippocampal or cortical) from a rodent using a vibratome in ice-cold, oxygenated aCSF.
-
Recording: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF. Obtain a whole-cell patch-clamp recording from a neuron of interest.
-
Baseline Recording: Record baseline synaptic activity (e.g., excitatory postsynaptic currents, EPSCs) by delivering electrical stimulation to afferent fibers.
-
γ-DGG Application: Bath-apply the γ-DGG-containing aCSF to the slice.
-
Data Acquisition: Record the changes in synaptic responses in the presence of γ-DGG.
-
Washout: Perfuse the slice with normal aCSF to wash out the γ-DGG and observe any recovery of synaptic transmission.
In Vivo Microdialysis
This protocol outlines the use of microdialysis to measure the effect of γ-DGG on extracellular neurotransmitter levels in a specific brain region.
5.2.1. Materials
-
γ-D-Glutamylglycine (powder)
-
Artificial cerebrospinal fluid (aCSF) for perfusion
-
Microdialysis probes
-
Stereotaxic apparatus
-
Anesthesia
-
HPLC system for neurotransmitter analysis
5.2.2. Procedure
-
Probe Implantation: Anesthetize the animal and stereotaxically implant a microdialysis probe into the brain region of interest (e.g., striatum or hippocampus).
-
Baseline Collection: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) and collect baseline dialysate samples.
-
γ-DGG Administration: Administer γ-DGG systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).
-
Sample Collection: Continue to collect dialysate samples at regular intervals following γ-DGG administration.
-
Neurotransmitter Analysis: Analyze the concentration of glutamate and other relevant neurotransmitters in the dialysate samples using HPLC.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of γ-DGG for a specific glutamate receptor subtype.
5.3.1. Materials
-
γ-D-Glutamylglycine (powder)
-
Radiolabeled glutamate receptor ligand (e.g., [³H]AMPA, [³H]CGP39653 for NMDA)
-
Cell membranes expressing the target glutamate receptor
-
Assay buffer
-
Scintillation counter
5.3.2. Procedure
-
Membrane Preparation: Prepare cell membranes from a cell line or brain tissue known to express the glutamate receptor of interest.
-
Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled γ-DGG.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well to separate bound from unbound radioligand.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of γ-DGG to determine the IC50 value, from which the Ki can be calculated.
Conclusion
γ-D-Glutamylglycine remains a valuable pharmacological tool for the study of the glutamatergic system in the CNS. Its broad-spectrum antagonism of ionotropic glutamate receptors allows for the general inhibition of excitatory neurotransmission, providing insights into the roles of glutamate in various physiological and pathological processes. While more specific quantitative data on its binding affinities would enhance its utility, the existing knowledge and the experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize γ-DGG in their investigations of the central nervous system. Future research should aim to further characterize the subtype-specific interactions of γ-DGG to refine its application in neuroscience.
References
- 1. gammaDGG | Non-selective Ionotropic Glutamate | Tocris Bioscience [tocris.com]
- 2. gamma-DGG | Low affinity competitive antagonist | Hello Bio [hellobio.com]
- 3. Frontiers | Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses [frontiersin.org]
An In-depth Technical Guide to the Receptor Binding Affinity and Kinetics of gamma-D-Glutamylglycine (γ-DGG)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of gamma-D-glutamylglycine (γ-DGG), a broad-spectrum antagonist of ionotropic glutamate receptors. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the pertinent signaling pathways to serve as a valuable resource for researchers in neuroscience and pharmacology.
Introduction to gamma-D-Glutamylglycine (γ-DGG)
Gamma-D-glutamylglycine (γ-DGG) is a dipeptide that acts as a competitive antagonist at ionotropic glutamate receptors, which are crucial for mediating the majority of fast excitatory synaptic transmission in the central nervous system. Its primary activity is as a low-affinity, rapidly dissociating antagonist at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. Additionally, γ-DGG exhibits non-selective antagonist activity at N-methyl-D-aspartate (NMDA) receptors. Due to its rapid kinetics, γ-DGG has been utilized as a tool in neuroscience research to probe the dynamics of glutamate transmission at the synapse.
Quantitative Binding Data
The binding affinity and kinetics of γ-DGG have been characterized primarily for AMPA and NMDA receptors. The following tables summarize the available quantitative data.
AMPA Receptor Binding Parameters
| Parameter | Value | Species/Tissue | Method | Reference |
| Equilibrium Dissociation Constant (Kd) | 0.55 mM | Rat Hippocampal Synapses | Concentration-Ratio Analysis | [1] |
| Dissociation Rate Constant (koff) | 1 x 104 s-1 | Rat Climbing Fiber-Purkinje Cell Synapses | Kinetic Simulations of Electrophysiological Data | [1] |
Note: The association rate constant (kon) has not been explicitly reported. However, given the Kd and koff, it can be estimated to be in the range of 1.8 x 107 M-1s-1 (kon = koff / Kd).
NMDA Receptor Binding Parameters
| Parameter | Value | Species/Tissue | Method | Reference |
| pA2 | 4.43 | Rat Cerebral Cortex | Schild Analysis of Electrophysiological Data | |
| Inhibition Constant (Ki) | ~37.2 µM | Rat Cerebral Cortex | Calculated from pA2 (Ki = 10-pA2) |
Kainate Receptor Binding
There is currently a lack of specific quantitative binding data for γ-DGG at kainate receptors in the public domain. As a broad-spectrum glutamate antagonist, it is plausible that γ-DGG has some affinity for kainate receptors, but this has not been extensively characterized.
Experimental Protocols
Detailed experimental protocols for directly measuring the binding of γ-DGG are not commonly published. However, based on standard methodologies for characterizing ligand-receptor interactions, the following representative protocols are provided.
Competitive Radioligand Binding Assay for Low-Affinity Antagonists
This protocol is adapted for determining the inhibition constant (Ki) of a low-affinity, unlabeled antagonist like γ-DGG by measuring its ability to compete with a high-affinity radiolabeled antagonist for binding to glutamate receptors expressed in a cell membrane preparation.
I. Materials:
-
Membrane Preparation: Crude membrane fractions from rat brain tissue (e.g., hippocampus or cortex) or from cell lines expressing the glutamate receptor of interest.
-
Radioligand: A high-affinity, selective radiolabeled antagonist for the target receptor (e.g., [³H]CNQX for AMPA receptors or [³H]CGP 39653 for the glutamate site of NMDA receptors).
-
Unlabeled Ligand: γ-D-Glutamylglycine.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Filtration Apparatus.
-
Scintillation Counter.
II. Procedure:
-
Membrane Preparation: Homogenize brain tissue or cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Radioligand + Membrane Preparation + Assay Buffer.
-
Non-specific Binding: Radioligand + Membrane Preparation + a high concentration of a standard unlabeled ligand (e.g., 1 mM L-glutamate).
-
Competition: Radioligand + Membrane Preparation + varying concentrations of γ-DGG (e.g., from 1 µM to 10 mM).
-
-
Incubation: Add the membrane preparation to the wells, followed by the unlabeled ligands (for non-specific and competition wells) or buffer, and finally the radioligand. The concentration of the radioligand should be at or below its Kd to ensure sensitivity. Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium. For a rapidly dissociating ligand, this time may be short.
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of γ-DGG.
-
Fit the data using a non-linear regression model to determine the IC50 value (the concentration of γ-DGG that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology for Functional Antagonism
This protocol describes how to measure the functional antagonism of glutamate-evoked currents by γ-DGG in cultured neurons or brain slices.
I. Materials:
-
Cell Preparation: Cultured neurons (e.g., hippocampal or cortical neurons) or acute brain slices.
-
External Solution (aCSF): Containing (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4.
-
Internal Solution: Containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2.
-
Agonist: L-Glutamate.
-
Antagonist: γ-D-Glutamylglycine.
-
Patch-Clamp Setup: Including an amplifier, micromanipulator, perfusion system, and data acquisition software.
II. Procedure:
-
Establish a Whole-Cell Recording: Obtain a gigaseal and establish a whole-cell configuration on a neuron. Clamp the cell at a holding potential of -60 mV.
-
Agonist Application: Apply a brief pulse of a fixed concentration of L-glutamate (e.g., 1 mM for AMPA receptor currents, or 100 µM glutamate + 10 µM glycine for NMDA receptor currents) using a rapid perfusion system and record the inward current.
-
Antagonist Application: Co-apply varying concentrations of γ-DGG with the same concentration of L-glutamate and record the inhibited current. Ensure sufficient washout time between applications.
-
Data Analysis (IC50 Determination):
-
Measure the peak amplitude of the glutamate-evoked current in the absence and presence of different concentrations of γ-DGG.
-
Plot the percentage of inhibition as a function of the log concentration of γ-DGG.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
-
Data Analysis (Schild Analysis for pA2):
-
Generate full dose-response curves for L-glutamate in the absence and presence of at least three different fixed concentrations of γ-DGG.
-
Determine the EC50 for glutamate in each condition.
-
Calculate the dose ratio (DR) for each concentration of γ-DGG: DR = EC50 (in presence of antagonist) / EC50 (in absence of antagonist) .
-
Create a Schild plot of log(DR-1) versus the log of the molar concentration of γ-DGG.
-
The x-intercept of the linear regression of the Schild plot gives the pA2 value.
-
Signaling Pathways and Experimental Workflows
As an antagonist, γ-DGG does not activate signaling pathways itself but rather blocks the downstream effects of glutamate. The following diagrams illustrate the canonical signaling pathways of AMPA and NMDA receptors that are inhibited by γ-DGG, as well as a typical experimental workflow for its characterization.
References
An In-Depth Technical Guide to the Pharmacology of gamma-D-glutamylglycine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gamma-D-glutamylglycine (γ-DGG) is a dipeptide that has garnered significant interest in the field of neuroscience for its role as a broad-spectrum antagonist of ionotropic glutamate receptors. This technical guide provides a comprehensive overview of the pharmacology of γ-DGG, detailing its mechanism of action, physiological effects, and its application as a research tool. The document summarizes available quantitative data, outlines detailed experimental protocols for its characterization, and provides visualizations of the relevant signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals involved in neuroscience research and the development of novel therapeutics targeting the glutamatergic system.
Introduction
Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, playing a crucial role in synaptic transmission, plasticity, learning, and memory. The physiological effects of glutamate are mediated by a variety of glutamate receptors, broadly classified into ionotropic and metabotropic receptors. Ionotropic glutamate receptors (iGluRs), including the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and NMDA (N-methyl-D-aspartate) receptors, are ligand-gated ion channels that mediate fast excitatory neurotransmission.[1][2][3] Dysregulation of glutamatergic signaling is implicated in numerous neurological and psychiatric disorders, making glutamate receptors significant targets for therapeutic intervention.
Gamma-D-glutamylglycine (γ-DGG) is a synthetic dipeptide that acts as a competitive antagonist at ionotropic glutamate receptors. Its ability to modulate glutamatergic neurotransmission has made it a valuable tool for studying the physiological and pathological roles of glutamate signaling.
Mechanism of Action
γ-DGG exerts its pharmacological effects primarily through the competitive antagonism of AMPA and NMDA receptors.
AMPA Receptor Antagonism
γ-DGG is characterized as a low-affinity, rapidly dissociating competitive antagonist of AMPA receptors.[4] It competes with the endogenous agonist, glutamate, for the ligand-binding domain of the AMPA receptor. By binding to the receptor, γ-DGG prevents the conformational change required for channel opening, thereby inhibiting the influx of sodium ions and the subsequent depolarization of the postsynaptic membrane. This action effectively blocks AMPA receptor-mediated excitatory postsynaptic currents (EPSCs).[4]
NMDA Receptor Antagonism
In addition to its effects on AMPA receptors, γ-DGG also acts as a non-selective antagonist at NMDA receptors.[4] The NMDA receptor is a unique ionotropic glutamate receptor that is both ligand-gated and voltage-dependent. Its activation requires the binding of both glutamate and a co-agonist (glycine or D-serine), as well as the relief of a voltage-dependent magnesium block. γ-DGG can interfere with the binding of glutamate to the NMDA receptor, thereby preventing its activation and the subsequent influx of calcium ions.
Quantitative Pharmacological Data
While γ-DGG is widely described as a low-affinity antagonist, specific quantitative data such as Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values are not consistently reported in readily available literature. The potency of γ-DGG is often characterized functionally in specific experimental systems. The following table summarizes the qualitative and contextual quantitative information available.
| Receptor | Antagonist Type | Potency Description | Experimental Context | Reference |
| AMPA Receptor | Competitive | Low-affinity, rapidly dissociating | Blocks AMPAR-mediated EPSCs | [4] |
| NMDA Receptor | Non-selective | Broad-spectrum glutamate antagonist | Blocks NMDA receptor-mediated responses | [4] |
Note: Despite extensive searches, specific Ki or IC50 values for γ-D-glutamylglycine at AMPA and NMDA receptors were not found in the reviewed literature. The potency is typically described in the context of the concentrations used to achieve blockade in specific electrophysiological preparations.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the pharmacology of γ-DGG.
Electrophysiological Recording in Hippocampal Slices
This protocol describes the methodology for recording excitatory postsynaptic potentials (EPSPs) in hippocampal brain slices to assess the antagonist activity of γ-DGG.
4.1.1. Slice Preparation
-
Anesthetize an adult rat or mouse in accordance with institutional animal care and use committee guidelines.
-
Rapidly decapitate the animal and dissect the brain in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (ACSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 26 NaHCO3, 10 dextrose, and 2 CaCl2.
-
Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.
-
Transfer the slices to a holding chamber containing oxygenated ACSF at room temperature for at least 1 hour to recover before recording.
4.1.2. Recording Procedure
-
Transfer a single slice to a recording chamber continuously perfused with oxygenated ACSF at a flow rate of 2-3 ml/min.
-
Place a stimulating electrode (e.g., concentric bipolar tungsten electrode) in the Schaffer collateral pathway to evoke synaptic responses in the CA1 region.
-
Place a recording electrode (glass micropipette filled with ACSF) in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
Bath-apply γ-DGG at the desired concentration (e.g., 100 µM - 1 mM) and continue recording to observe the effect on the fEPSP slope or amplitude.
-
To confirm competitive antagonism, a concentration-response curve can be generated by applying increasing concentrations of γ-DGG.
-
Wash out the drug by perfusing with standard ACSF and monitor the recovery of the synaptic response.
Induction of Long-Term Potentiation (LTP)
This protocol outlines a method for inducing and observing the effect of γ-DGG on NMDAR-dependent long-term potentiation (LTP) at the Schaffer collateral-CA1 synapse.
4.2.1. Baseline Recording
-
Prepare and position hippocampal slices and electrodes as described in the electrophysiology protocol (Section 4.1).
-
Record stable baseline fEPSPs for 20-30 minutes.
4.2.2. LTP Induction
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as one or more trains of 100 Hz for 1 second, delivered to the Schaffer collateral pathway.
-
To investigate the role of NMDA receptors, LTP can be induced in the presence of an NMDA receptor antagonist.
4.2.3. Investigating the Effect of γ-DGG on LTP
-
After establishing a stable baseline, perfuse the slice with ACSF containing γ-DGG for at least 20 minutes prior to HFS.
-
Deliver the HFS protocol in the continued presence of γ-DGG.
-
Continue to record fEPSPs for at least 60 minutes post-HFS to observe if LTP is induced.
-
A study by Dolan and colleagues (1983) demonstrated that LTP induction could be masked by the presence of γ-DGG and revealed upon washout of the antagonist.[5]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by γ-DGG and a typical experimental workflow for its characterization.
Glutamatergic Synapse Signaling Pathway
Caption: Glutamatergic synapse showing the action of γ-DGG.
Experimental Workflow for Characterizing γ-DGG
Caption: Workflow for electrophysiological characterization of γ-DGG.
Conclusion
Gamma-D-glutamylglycine is a valuable pharmacological tool for the investigation of glutamatergic neurotransmission. Its dual antagonist activity at both AMPA and NMDA receptors allows for the broad inhibition of fast excitatory synaptic transmission. While specific quantitative binding data remains elusive in common literature, its functional effects are well-documented through electrophysiological studies. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to effectively utilize and understand the pharmacology of γ-DGG in the context of neuroscience research and drug development. Further studies are warranted to precisely quantify its binding affinities and to explore its potential therapeutic applications.
References
- 1. Glutamate Receptors - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. gamma-DGG | Low affinity competitive antagonist | Hello Bio [hellobio.com]
- 5. The excitatory amino-acid antagonist gamma-D-glutamylglycine masks rather than prevents long term potentiation of the perforant path - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to γ-D-Glutamylglycine (CAS 6729-55-1): A Glutamate Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
γ-D-Glutamylglycine (γ-DGG), identified by CAS number 6729-55-1, is a synthetic dipeptide that functions as a broad-spectrum antagonist of ionotropic glutamate receptors.[1][2][3] It is particularly noted for its activity as a low-affinity, rapidly dissociating competitive antagonist at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][3][4] This technical guide provides a comprehensive overview of γ-DGG, including its chemical and physical properties, its mechanism of action within the glutamatergic system, detailed experimental protocols for its study, and a summary of available quantitative data. The information presented is intended to support researchers, scientists, and drug development professionals in their investigation and potential application of this compound.
Chemical and Physical Properties
γ-D-GG is a synthetic solid compound with a molecular weight of 204.18 Da and a molecular formula of C₇H₁₂N₂O₅.[1] It is soluble in aqueous solutions such as water and sodium hydroxide (100mM with gentle warming).[2] Purity levels for commercially available γ-DGG are typically greater than 99%.[1][4]
| Property | Value | Reference |
| CAS Number | 6729-55-1 | [1][4] |
| Molecular Formula | C₇H₁₂N₂O₅ | [1] |
| Molecular Weight | 204.18 Da | [1] |
| IUPAC Name | (2R)-2-amino-5-(carboxymethylamino)-5-oxopentanoic acid | [1] |
| Synonyms | γ-DGG, gamma-D-Glutamylglycine, γDGG | [4] |
| Appearance | Solid | [1] |
| Purity | >99% | [1][4] |
| Solubility | Soluble in water and NaOH (aq) (100mM, gentle warming) | [2] |
Mechanism of Action and Signaling Pathways
γ-DGG exerts its biological effects by acting as a competitive antagonist at ionotropic glutamate receptors, with a notable preference for AMPA receptors.[1][4] In the central nervous system, glutamate is the primary excitatory neurotransmitter, and its signaling is crucial for a vast array of neurological functions.[5]
Glutamate released from presynaptic neurons binds to postsynaptic receptors, including AMPA, NMDA, and kainate receptors. The binding of glutamate to AMPA receptors leads to the influx of sodium ions, causing depolarization of the postsynaptic membrane. This rapid excitatory neurotransmission is fundamental to processes such as learning and memory.[1]
As a competitive antagonist, γ-DGG binds to the same site on the AMPA receptor as glutamate but does not activate the receptor. By occupying the binding site, it prevents glutamate from binding and initiating the downstream signaling cascade. This inhibitory action is reversible and characterized by rapid dissociation, allowing for a dynamic modulation of glutamatergic neurotransmission.[1][2]
The primary signaling pathway affected by γ-DGG is the glutamatergic synapse pathway, specifically the component mediated by AMPA receptors. By blocking AMPA receptor activation, γ-DGG prevents the initial depolarization of the postsynaptic neuron, thereby inhibiting the entire downstream cascade of excitatory signaling.
Experimental Protocols
Synthesis of γ-D-Glutamylglycine
Principle: Bacterial GGT can catalyze the transfer of a γ-glutamyl moiety from a donor, such as D-glutamine, to an acceptor molecule, in this case, glycine.
Generalized Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing D-glutamine (as the γ-glutamyl donor), glycine (as the acceptor), and bacterial γ-glutamyltranspeptidase in a suitable buffer (e.g., pH 10).
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a sufficient duration to allow for the enzymatic reaction to proceed.
-
Purification: The resulting γ-D-glutamylglycine can be purified from the reaction mixture using chromatographic techniques, such as ion-exchange chromatography.
-
Characterization: The identity and purity of the synthesized compound should be confirmed using analytical methods like NMR spectroscopy and mass spectrometry.
It is important to note that this is a generalized protocol and would require optimization for the specific synthesis of γ-D-Glutamylglycine.
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the use of γ-DGG to study its effect on AMPA receptor-mediated currents in cultured neurons or brain slices.
Materials:
-
Cultured neurons or acute brain slices
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution for the patch pipette
-
γ-D-Glutamylglycine stock solution
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
Procedure:
-
Preparation: Prepare the cultured neurons or brain slices and place them in the recording chamber perfused with aCSF.
-
Pipette Preparation: Pull glass micropipettes and fill them with the intracellular solution.
-
Cell Targeting: Under a microscope, approach a neuron with the patch pipette and form a gigaseal.
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Baseline Recording: Record baseline AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) or currents evoked by a glutamate agonist.
-
γ-DGG Application: Perfuse the recording chamber with aCSF containing the desired concentration of γ-DGG.
-
Effect Recording: Record the AMPA receptor-mediated currents in the presence of γ-DGG to observe its inhibitory effect.
-
Washout: Perfuse the chamber with aCSF without γ-DGG to observe the reversal of the inhibitory effect.
-
Data Analysis: Analyze the recorded currents to quantify the effect of γ-DGG on the amplitude, frequency, and kinetics of the AMPA receptor-mediated responses.
Quantitative Data
Specific IC₅₀ and Kᵢ/Kₔ values for γ-DGG at AMPA receptors are not widely reported in publicly available literature. However, several studies provide quantitative data on its inhibitory effects in electrophysiological experiments.
| Parameter | Value/Observation | Experimental System | Reference |
| mEPSC Amplitude Reduction | 18 ± 2% reduction in Wild-Type neurons | Cultured Hippocampal Neurons | [6] |
| mEPSC Amplitude Reduction | 12 ± 2% reduction in Clcn3-/- neurons | Cultured Hippocampal Neurons | [6] |
| EPSC Inhibition | Inhibition of excitatory postsynaptic potentials | Guinea Pig Hippocampal Slices | [7] |
| Agonist Response Suppression | Suppressed depolarizations induced by L-aspartate, D-homocysteate, and L-glutamate | Guinea Pig Hippocampal Slices | [7] |
The differential effect of γ-DGG on wild-type and Clcn3-/- neurons suggests that its blocking efficiency can be influenced by the glutamate concentration in the synaptic cleft.
Applications in Research and Drug Development
As a selective antagonist of glutamate receptors, γ-DGG is a valuable tool for dissecting the role of glutamatergic neurotransmission in various physiological and pathological processes. Its use in research can help elucidate the function of AMPA receptors in synaptic plasticity, learning, and memory.
In the context of drug development, targeting the glutamatergic system is a promising strategy for a range of neurological and psychiatric disorders characterized by excitotoxicity, including epilepsy, ischemic stroke, and neurodegenerative diseases. While there is limited public information on the progression of γ-DGG itself in preclinical or clinical trials, its properties as a competitive AMPA receptor antagonist make it a relevant compound for such investigations. Further research into its pharmacokinetic and toxicological profile would be necessary to evaluate its therapeutic potential.
Conclusion
γ-D-Glutamylglycine is a well-characterized competitive antagonist of ionotropic glutamate receptors, with a primary action on AMPA receptors. Its rapid dissociation kinetics and broad-spectrum activity make it a useful pharmacological tool for in vitro and ex vivo studies of glutamatergic signaling. While detailed in vivo pharmacokinetic and drug development data are scarce, its mechanism of action positions it as a compound of interest for research into neurological disorders involving glutamate excitotoxicity. This guide provides a foundational resource for scientists and researchers to understand and utilize γ-D-Glutamylglycine in their work.
References
- 1. Whole Cell Patch Clamp Protocol [protocols.io]
- 2. Loss of an Electrostatic Contact Unique to AMPA Receptor Ligand-Binding Domain 2 Slows Channel Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for gamma-Glutamylglycine (HMDB0011667) [hmdb.ca]
- 4. gamma-DGG (gamma-D-Glutamylglycine), Ionotropic glutamate antagonist (CAS 6729-55-1) | Abcam [abcam.com]
- 5. AMPA receptor activates a G-protein that suppresses a cGMP-gated current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gamma-D-glutamylglycine and cis-2,3-piperidine dicarboxylate as antagonists of excitatory amino acids in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to γ-D-Glutamyl-Containing Compounds
A Note on Nomenclature: The abbreviation "γ-DGG" can refer to two distinct molecules: γ-D-Glutamylglycine, a glutamate receptor antagonist, and γ-D-glutamyl-meso-diaminopimelic acid, a component of bacterial cell walls. This guide provides a comprehensive overview of both compounds to address this potential ambiguity.
Section 1: γ-D-Glutamylglycine (γ-DGG)
γ-D-Glutamylglycine (γ-DGG) is a broad-spectrum antagonist of glutamate receptors, making it a valuable tool in neuroscience research for studying glutamatergic neurotransmission.[1] It is a competitive antagonist at AMPA receptors and also acts as a non-selective antagonist at NMDA receptors.[1][2]
Molecular and Physical Properties
The key chemical and physical properties of γ-D-Glutamylglycine are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C7H12N2O5 | [2][3] |
| Molecular Weight | 204.18 g/mol | [2][3] |
| CAS Number | 6729-55-1 | [2][3] |
| Appearance | Solid | [3] |
| Purity | >99% | [3] |
Biological Activity
γ-DGG functions as a competitive antagonist at ionotropic glutamate receptors, including AMPA and NMDA receptors.[1][4] By binding to these receptors, it prevents the binding of the endogenous agonist, glutamate, thereby inhibiting the excitatory signaling cascade. This action leads to a reduction in the amplitude of excitatory postsynaptic currents (EPSCs).[4] Its effects are reversible and it acts at a postsynaptic site.
Experimental Protocols
A representative experimental application of γ-DGG is in the study of synaptic transmission in neuronal cultures. The following is a generalized protocol for assessing the effect of γ-DGG on miniature excitatory postsynaptic currents (mEPSCs).
Objective: To determine the effect of γ-DGG on the amplitude and frequency of mEPSCs in cultured hippocampal neurons.
Materials:
-
Cultured hippocampal neurons
-
γ-D-Glutamylglycine (γ-DGG)
-
Patch-clamp electrophysiology setup
-
External recording solution (containing tetrodotoxin to block action potentials)
-
Internal pipette solution
Methodology:
-
Prepare a stock solution of γ-DGG in the external recording solution.
-
Select a healthy neuron for whole-cell patch-clamp recording.
-
Establish a stable whole-cell recording configuration.
-
Perfuse the neuron with the standard external solution and record baseline mEPSC activity for a defined period.
-
Switch the perfusion to the external solution containing the desired concentration of γ-DGG (e.g., 200-400 μM).[4]
-
Record mEPSC activity in the presence of γ-DGG for a period sufficient to observe a stable effect.
-
Wash out the γ-DGG by perfusing with the standard external solution and record the recovery of mEPSC activity.
-
Analyze the recorded data to compare the amplitude and frequency of mEPSCs before, during, and after the application of γ-DGG.
Signaling Pathway Visualization
The following diagram illustrates the mechanism of action of γ-DGG at a glutamatergic synapse.
Caption: Action of γ-DGG at a glutamatergic synapse.
Section 2: γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP)
γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP) is a crucial component of the peptidoglycan cell wall of most Gram-negative and certain Gram-positive bacteria.[5] It is recognized by the intracellular pattern recognition receptor NOD1, leading to the activation of an innate immune response.[5]
Molecular and Physical Properties
The key chemical and physical properties of γ-D-glutamyl-meso-diaminopimelic acid are summarized below.
| Property | Value | Reference |
| Molecular Formula | C12H21N3O7 | [6] |
| Molecular Weight | 319.31 g/mol | [6] |
| PubChem CID | 45480617 | [6] |
Biological Activity
iE-DAP is a potent agonist of the nucleotide-binding oligomerization domain-containing protein 1 (NOD1).[5] Upon entering the host cell cytoplasm, iE-DAP binds to the leucine-rich repeat domain of NOD1. This binding induces a conformational change in NOD1, leading to its oligomerization and the recruitment of the downstream signaling kinase RICK (RIP2). This initiates a signaling cascade that results in the activation of NF-κB and MAPK pathways, ultimately leading to the production of pro-inflammatory cytokines and chemokines.
Experimental Protocols
A common experimental use of iE-DAP is to stimulate an inflammatory response in cell culture to study innate immune signaling.
Objective: To investigate the activation of the NF-κB pathway by iE-DAP in human epithelial cells.
Materials:
-
Human epithelial cell line (e.g., HEK293T)
-
γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP)
-
Cell culture medium and supplements
-
NF-κB luciferase reporter plasmid
-
Transfection reagent
-
Luciferase assay system
Methodology:
-
Seed the epithelial cells in a multi-well plate and allow them to adhere overnight.
-
Transfect the cells with the NF-κB luciferase reporter plasmid using a suitable transfection reagent.
-
Allow the cells to recover and express the reporter gene for 24-48 hours.
-
Prepare a stock solution of iE-DAP in sterile water or cell culture medium.
-
Treat the transfected cells with various concentrations of iE-DAP. Include an untreated control group.
-
Incubate the cells for a specified period (e.g., 6-24 hours) to allow for stimulation of the NF-κB pathway.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to the total protein concentration in each sample.
-
Analyze the data to determine the dose-dependent activation of the NF-κB pathway by iE-DAP.
Signaling Pathway Visualization
The diagram below illustrates the NOD1 signaling pathway initiated by iE-DAP.
Caption: The NOD1 signaling pathway activated by iE-DAP.
References
- 1. gamma-DGG | Low affinity competitive antagonist | Hello Bio [hellobio.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound (gamma-D-Glutamylglycine), Ionotropic glutamate antagonist (CAS 6729-55-1) | Abcam [abcam.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. gamma-D-glutamyl-meso-diaminopimelic acid | C12H21N3O7 | CID 45480617 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Solubility and Stability of gamma-D-Glutamyl-Glycine (γ-DGG) in Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the principles governing the solubility and stability of the dipeptide gamma-D-glutamyl-glycine (γ-DGG) in solution. While specific experimental data for γ-DGG is limited in publicly available literature, this document extrapolates from established knowledge of similar peptides, its constituent amino acids (glutamic acid and glycine), and general principles of pharmaceutical stability testing to provide a robust framework for researchers. This guide covers theoretical and practical aspects of γ-DGG's physicochemical properties, including methodologies for its characterization, and discusses potential degradation pathways.
Introduction to gamma-D-Glutamyl-Glycine (γ-DGG)
Gamma-D-glutamyl-glycine (γ-DGG) is a dipeptide composed of D-glutamic acid and glycine, linked via a gamma-glutamyl bond. It is primarily known in the scientific community as a broad-spectrum antagonist of ionotropic glutamate receptors. This property makes it a valuable tool in neuroscience research for probing the function of glutamatergic systems. For its effective use in experimental and developmental settings, a thorough understanding of its solubility and stability in aqueous solutions is paramount.
Solubility of γ-DGG
The solubility of a peptide is intrinsically linked to its amino acid composition, sequence, and the physicochemical properties of the solvent system, such as pH and temperature.
General Solubility Profile
Based on its constituent amino acids, γ-DGG is expected to be soluble in aqueous solutions. The presence of two carboxylic acid groups and one amino group imparts a hydrophilic character to the molecule. Commercial suppliers indicate that γ-DGG is soluble in water, with gentle warming facilitating dissolution, and in aqueous solutions of sodium hydroxide (1eq. NaOH)[1][2].
Factors Influencing Solubility
pH: The ionization state of the functional groups in γ-DGG is pH-dependent, which in turn significantly affects its solubility. The molecule possesses two carboxylic acid groups (pKa ~2.1 and ~4.25 for the alpha- and gamma-carboxyl groups of glutamic acid, respectively) and one primary amino group (pKa ~9.67 for the alpha-amino group of glutamic acid). At its isoelectric point (pI), the net charge of the molecule is zero, and its solubility is typically at a minimum. The solubility is expected to increase at pH values below the pI (where the molecule is predominantly positively charged) and above the pI (where it is predominantly negatively charged). Studies on glycine have shown a characteristic U-shaped solubility profile with respect to pH, with minimal solubility around its pI and pronounced increases at pH below 3.0 and above 10.0[3]. A similar trend can be anticipated for γ-DGG.
Temperature: The dissolution of most solids, including peptides, is an endothermic process. Therefore, the solubility of γ-DGG in aqueous solutions is expected to increase with temperature. A review of glycine solubility data demonstrates a linear increase in solubility with rising temperature[4].
Solvent Composition: The solubility of peptides is also influenced by the presence of co-solvents or salts. For instance, the solubility of glycine decreases with increasing concentrations of organic solvents like methanol and ethanol[3]. The effect of salts can be more complex, with some salts increasing solubility ("salting-in") and others decreasing it ("salting-out").
Quantitative Solubility Data (Predicted Trends)
| Parameter | Expected Effect on γ-DGG Solubility | Rationale |
| pH | U-shaped profile with minimum solubility near the isoelectric point. | The net charge of the molecule is minimized at the pI, reducing interactions with water. Solubility increases as the molecule becomes charged at pH values away from the pI. |
| Temperature | Increases with increasing temperature. | Dissolution is typically an endothermic process for amino acids and peptides. |
| Ionic Strength | Variable; can either increase or decrease solubility. | Dependent on the specific salt and its concentration (salting-in vs. salting-out effects). |
| Organic Co-solvents | Generally decreases solubility. | Addition of less polar solvents reduces the solvating power of the aqueous medium for the polar peptide. |
Stability of γ-DGG in Solution
The stability of a peptide in solution is a critical factor for its storage, handling, and application. Degradation can lead to a loss of biological activity and the formation of impurities. The primary degradation pathways for peptides in aqueous solution include hydrolysis, oxidation, and photodecomposition.
Potential Degradation Pathways
Hydrolysis: The peptide bond in γ-DGG is susceptible to hydrolysis, which can be catalyzed by acid or base. The gamma-glutamyl bond is generally more stable to acid hydrolysis than the alpha-peptide bond. However, under certain conditions, hydrolysis can lead to the cleavage of the peptide into its constituent amino acids, D-glutamic acid and glycine.
Intramolecular Cyclization: A common degradation pathway for N-terminal glutamic acid residues in peptides is the formation of a pyroglutamyl (pGlu) derivative through intramolecular cyclization. This involves the formation of a lactam ring with the elimination of a water molecule. This is a well-documented degradation route for glutathione, which also possesses a gamma-glutamyl linkage.
Enzymatic Degradation: In biological systems, γ-DGG may be susceptible to enzymatic degradation. Enzymes such as γ-glutamyl transpeptidase (GGT) are known to catalyze the transfer of the γ-glutamyl moiety from γ-glutamyl peptides to other amino acids or water (hydrolysis)[5][6][7][8]. The γ-glutamyl cycle is a key metabolic pathway for the synthesis and degradation of glutathione and other γ-glutamyl compounds[9][10].
Factors Influencing Stability
pH: The rate of hydrolysis of peptide bonds is highly dependent on pH. Both acidic and basic conditions can accelerate this process. The stability of γ-DGG is expected to be optimal in the neutral to slightly acidic pH range.
Temperature: As with most chemical reactions, the rate of degradation of γ-DGG will increase with temperature. For long-term storage, solutions should be kept at low temperatures, such as 2-8°C or frozen at -20°C or below[2].
Light: Exposure to light, particularly UV light, can lead to the photodegradation of peptides. Solutions of γ-DGG should be protected from light during storage and handling.
Oxidizing Agents: Although γ-DGG does not contain highly susceptible residues like methionine or cysteine, the presence of strong oxidizing agents could potentially lead to degradation.
Predicted Stability Profile
The following table summarizes the expected stability profile of γ-DGG in aqueous solution.
| Stress Condition | Potential Degradation Products | Recommended Mitigation |
| Acidic pH | D-Glutamic acid, Glycine (from hydrolysis) | Buffer solution to a neutral or slightly acidic pH. |
| Alkaline pH | D-Glutamic acid, Glycine (from hydrolysis) | Buffer solution to a neutral or slightly acidic pH. |
| Elevated Temperature | Increased rate of all degradation pathways | Store solutions at low temperatures (e.g., 2-8°C or -20°C). |
| Light Exposure | Photodegradation products | Store in amber vials or protect from light. |
| Oxidizing Agents | Oxidized derivatives | Avoid contact with strong oxidizing agents. |
| Enzymatic Activity | D-Glutamic acid, Glycine, γ-glutamyl-amino acids | Use sterile solutions and avoid biological contamination. |
Experimental Protocols
To obtain precise quantitative data on the solubility and stability of γ-DGG, a series of well-defined experiments should be conducted.
Solubility Determination
A common method for determining the solubility of a compound is the shake-flask method.
Protocol: Equilibrium Solubility Measurement by Shake-Flask Method
-
Preparation of Solutions: Prepare a series of buffered solutions at different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Sample Addition: Add an excess amount of γ-DGG powder to a known volume of each buffered solution in a sealed container.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C, 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of γ-DGG in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Plot the measured solubility as a function of pH and temperature.
Stability Assessment: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule[11]. These studies involve exposing the drug substance to stress conditions more severe than accelerated stability testing conditions[12].
Protocol: Forced Degradation Study of γ-DGG in Solution
-
Sample Preparation: Prepare a stock solution of γ-DGG in a suitable solvent (e.g., water or a buffered solution).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the solution with an acid (e.g., 0.1 N HCl) and heat (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat the solution with a base (e.g., 0.1 N NaOH) at room temperature or with gentle heating.
-
Oxidation: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Heat the solution at an elevated temperature (e.g., 70°C).
-
Photostability: Expose the solution to a controlled light source (e.g., ICH-compliant photostability chamber).
-
-
Time Points: Collect samples at various time points during the stress testing.
-
Sample Neutralization: Neutralize the acid and base-stressed samples before analysis.
-
Analysis: Analyze the stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The method should be capable of separating the intact γ-DGG from all potential degradation products. Mass spectrometry (MS) can be coupled with HPLC to identify the mass of the degradation products.
-
Data Evaluation: Determine the percentage of degradation of γ-DGG and identify the major degradation products formed under each stress condition.
Visualizations
The γ-Glutamyl Cycle
The following diagram illustrates the γ-glutamyl cycle, a key metabolic pathway for γ-glutamyl peptides. While γ-DGG is not a natural substrate, this pathway highlights the enzymatic machinery that could potentially metabolize it in a biological context.
Experimental Workflow for a Forced Degradation Study
The following diagram outlines a typical workflow for conducting a forced degradation study of γ-DGG.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of γ-DGG in solution for researchers and drug development professionals. While specific quantitative data for γ-DGG is not extensively documented, the principles outlined herein, derived from the study of similar peptides and general chemical knowledge, offer a robust framework for its handling, formulation, and analysis. The provided experimental protocols serve as a starting point for generating the specific data required for any given application. A systematic investigation into the effects of pH, temperature, and other stress factors will ensure the reliable and effective use of γ-DGG in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Temperature Dependence of Solubility Predicted from Thermodynamic Data Measured at a Single Temperature: Application to α, β, and γ-Glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. elar.urfu.ru [elar.urfu.ru]
- 5. Analysis of kinetic properties of gamma-glutamyl transpeptidase from rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multiple pathways for the formation of the γ-glutamyl peptides γ-glutamyl-valine and γ- glutamyl-valyl-glycine in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The donor specificity and kinetics of the hydrolysis reaction of gamma-glutamyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Initial Glutathione Depletion During Short-Term Bed Rest: Pinpointing Synthesis and Degradation Checkpoints in the γ-Glutamyl Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for γ-D-glutamylglycine (γ-DGG) in Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
γ-D-glutamylglycine (γ-DGG) is a broad-spectrum competitive antagonist of ionotropic glutamate receptors, including AMPA, NMDA, and kainate receptors.[1][2][3] Its low affinity and rapid dissociation kinetics make it a valuable tool in electrophysiological studies for the investigation of glutamatergic synaptic transmission and plasticity.[2] These application notes provide detailed protocols for the use of γ-DGG in common electrophysiology experiments, including whole-cell patch-clamp and extracellular field potential recordings.
Mechanism of Action
γ-DGG competitively binds to the glutamate binding site on ionotropic glutamate receptors, thereby preventing their activation by the endogenous ligand, L-glutamate. This results in a reduction of the excitatory postsynaptic current (EPSC) or field potential. The fast on/off binding kinetics of γ-DGG allow for a rapid and reversible block of glutamate receptors, making it suitable for studying the time course of synaptic events.[2][4]
Data Presentation
The following table summarizes the quantitative data for the use of γ-DGG in various electrophysiological applications.
| Parameter | Receptor Target(s) | Preparation | Electrophysiology Technique | Concentration Range | Observed Effect | Reference(s) |
| EPSC Inhibition | AMPA/Kainate, NMDA | Cultured Hippocampal Neurons | Whole-Cell Patch-Clamp | Not Specified | 18% reduction in mean peak mEPSC amplitude in WT neurons. | [5] |
| EPSC Inhibition | AMPA/Kainate, NMDA | Climbing fiber-Purkinje cell synapses | Whole-Cell Patch-Clamp (with photolysis of caged γ-DGG) | 0.34 - 1.7 mM | ~30% inhibition of the first EPSC and ~60% inhibition of the second EPSC in a paired-pulse protocol. | [4] |
| Synaptic Plasticity (LTP/LTD) Blockade | AMPA/NMDA/Kainate | Hippocampal Slices | Field Potential Recording | 1-2 mM (typical) | Inhibition of Long-Term Potentiation (LTP) and Long-Term Depression (LTD) induction. | [6] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording in Brain Slices
This protocol describes the bath application of γ-DGG to investigate its effect on synaptic currents in neurons from acute brain slices.
Materials:
-
γ-D-glutamylglycine (γ-DGG)
-
Standard artificial cerebrospinal fluid (aCSF)
-
Internal solution for patch pipette
-
Acute brain slices (e.g., hippocampus, cortex)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
Procedure:
-
Slice Preparation: Prepare acute brain slices (300-400 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated slicing solution.[7] Allow slices to recover in oxygenated aCSF at 32-34°C for at least 30 minutes, and then maintain them at room temperature.[8]
-
Solution Preparation:
-
aCSF (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, and 10 glucose. Bubble with 95% O2/5% CO2 to maintain a pH of 7.4.[4]
-
Internal Solution (K-gluconate based, for example, in mM): 135 K-gluconate, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, and 0.4 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.
-
γ-DGG Stock Solution: Prepare a concentrated stock solution of γ-DGG (e.g., 100 mM) in deionized water. Store frozen in aliquots.
-
-
Recording Setup:
-
Transfer a slice to the recording chamber and perfuse continuously with oxygenated aCSF at a rate of 2-3 ml/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp recording from a neuron of interest.
-
-
Data Acquisition:
-
Record baseline synaptic activity (e.g., spontaneous or evoked EPSCs) for at least 5-10 minutes to ensure a stable recording.
-
To evoke EPSCs, place a stimulating electrode in the vicinity of the recorded neuron and deliver brief electrical pulses.
-
-
γ-DGG Application:
-
Dilute the γ-DGG stock solution into the aCSF to the desired final concentration (e.g., 1 mM).
-
Switch the perfusion to the γ-DGG-containing aCSF.
-
Record the effect of γ-DGG on the synaptic currents. The effect should be apparent within a few minutes of application.
-
-
Washout:
-
To test for reversibility, switch the perfusion back to the control aCSF.
-
Continue recording until the synaptic currents return to baseline levels. This may take 10-20 minutes depending on the perfusion system.
-
-
Data Analysis:
-
Measure the amplitude, frequency, and kinetics of EPSCs before, during, and after γ-DGG application.
-
Calculate the percentage of inhibition caused by γ-DGG.
-
Protocol 2: Extracellular Field Potential Recording in Brain Slices
This protocol outlines the use of γ-DGG to study its effect on synaptic plasticity, such as Long-Term Potentiation (LTP), in brain slices.
Materials:
-
γ-D-glutamylglycine (γ-DGG)
-
Standard artificial cerebrospinal fluid (aCSF)
-
Acute brain slices (e.g., hippocampus)
-
Field potential recording setup with amplifier, stimulating electrode, recording electrode, and data acquisition system
Procedure:
-
Slice and Solution Preparation: Prepare acute hippocampal slices and aCSF as described in Protocol 1.
-
Recording Setup:
-
Place a slice in the recording chamber and perfuse with oxygenated aCSF.
-
Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
-
Baseline Recording:
-
Deliver single baseline stimuli (e.g., every 30 seconds) and adjust the stimulus intensity to elicit an fEPSP with an amplitude that is 30-40% of the maximum.
-
Record a stable baseline for at least 20-30 minutes.
-
-
γ-DGG Application for LTP Blockade:
-
Prepare γ-DGG in aCSF at the desired concentration (e.g., 1-2 mM).
-
Switch the perfusion to the γ-DGG-containing aCSF and allow it to equilibrate for at least 15-20 minutes before attempting to induce LTP.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).
-
In the presence of γ-DGG, the HFS should fail to induce a lasting potentiation of the fEPSP.
-
-
Control Experiment:
-
In a separate slice, follow the same procedure but without the application of γ-DGG to confirm that the HFS protocol is capable of inducing LTP under control conditions.
-
-
Data Analysis:
-
Measure the slope or amplitude of the fEPSP.
-
Normalize the fEPSP slope/amplitude to the pre-LTP baseline.
-
Compare the degree of potentiation in control slices versus slices treated with γ-DGG.
-
Visualizations
Caption: Glutamate receptor signaling pathway and the inhibitory action of γ-DGG.
Caption: General experimental workflow for using γ-DGG in electrophysiology.
References
- 1. Electrophysiological Measurement of Cannabinoid-Mediated Synaptic Modulation in Acute Mouse Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gammaDGG | Non-selective Ionotropic Glutamate | Tocris Bioscience [tocris.com]
- 4. Frontiers | Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses [frontiersin.org]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Molecular Mechanism of ligand-gating and opening of NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A protocol to investigate cellular and circuit mechanisms generating sharp wave ripple oscillations in rodent basolateral amygdala using ex vivo slices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine Protective Recovery Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for γ-D-Glutamylglycine (γ-DGG) in Blocking AMPA Receptors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing γ-D-Glutamylglycine (γ-DGG), a broad-spectrum glutamate receptor antagonist, for the specific application of blocking α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors in research settings. Detailed protocols for in vitro electrophysiological experiments are provided, along with key quantitative data and visualizations to facilitate experimental design and data interpretation.
Introduction
γ-D-Glutamylglycine (γ-DGG) is a competitive antagonist of ionotropic glutamate receptors.[1][2] It is particularly useful as a low-affinity, rapidly dissociating antagonist at AMPA receptors, which allows for the study of synaptic transmission and plasticity.[2] Its broad-spectrum nature means it also exhibits antagonism at N-methyl-D-aspartate (NMDA) receptors, a factor to consider in experimental design.[2]
Mechanism of Action
γ-DGG competitively binds to the glutamate binding site on the ligand-binding domain (LBD) of AMPA receptors. This prevents the endogenous ligand, glutamate, from binding and inducing the conformational change necessary for ion channel opening. The result is an inhibition of the rapid excitatory postsynaptic currents (EPSCs) mediated by AMPA receptors.
Quantitative Data
The efficacy of γ-DGG can be quantified by its inhibitory concentration (IC50) or its binding affinity (Ki). While specific IC50 and Ki values for γ-DGG at AMPA, NMDA, and kainate receptors are not consistently reported across publicly available literature, its functional effects at given concentrations have been documented.
| Parameter | Receptor Subtype | Reported Value/Effect | Species/Tissue | Experimental Condition |
| Concentration for Effect | AMPA | 200-400 µM | Not specified | Reduction of miniature EPSC amplitude by 26±2% |
| Concentration for Effect | AMPA | 0.5 mM | Rat Cerebellum | Decrease in electrical response of pharmacologically isolated glutamate receptors |
| Concentration for Effect | AMPA | 1-2 mM | Not specified | Used to increase the amplitude of mGluR sEPSC by blocking AMPA receptors |
| Concentration for Effect | AMPA | 2 mM | Mouse SuM-GC synapses | Reduction in the amplitude of EPSCs by 60.1 ± 4.3% |
Note: The lack of standardized reporting for IC50/Ki values necessitates empirical determination of the optimal γ-DGG concentration for specific experimental systems.
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording from Cultured Hippocampal Neurons
This protocol outlines the steps for using γ-DGG to block AMPA receptor-mediated currents in cultured hippocampal neurons.
Materials:
-
Cultured hippocampal neurons on coverslips
-
γ-D-Glutamylglycine (γ-DGG) powder
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular (pipette) solution
-
Patch-clamp rig (microscope, amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for patch pipettes
Solutions:
-
aCSF (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. Bubble with 95% O2/5% CO2.[3]
-
Intracellular Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm/L.[3]
-
γ-DGG Stock Solution (e.g., 100 mM): Dissolve γ-DGG in water, gentle warming may be required.[2] Prepare fresh or store at -20°C for up to one month.[2]
Procedure:
-
Preparation:
-
Prepare aCSF and intracellular solutions and ensure they are at the correct pH and osmolarity.
-
Prepare a working concentration of γ-DGG in aCSF (e.g., 1 mM) from the stock solution.
-
Mount a coverslip with cultured neurons in the recording chamber of the patch-clamp setup.
-
Continuously perfuse the chamber with aCSF at a rate of 1.5-2 mL/min.[4]
-
-
Obtaining a Whole-Cell Recording:
-
Pull a patch pipette with a resistance of 3-6 MΩ.[4]
-
Fill the pipette with the intracellular solution.
-
Approach a neuron under visual guidance and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Recording AMPA Receptor-Mediated Currents:
-
Clamp the neuron at a holding potential of -70 mV to record inward currents and minimize the contribution of NMDA receptors which are typically blocked by Mg2+ at this potential.[5]
-
Evoke synaptic transmission by placing a stimulating electrode near the recorded neuron or by puffing a glutamate agonist.
-
Record baseline AMPA receptor-mediated EPSCs.
-
-
Application of γ-DGG:
-
Switch the perfusion solution to the aCSF containing the desired concentration of γ-DGG (e.g., 1 mM).
-
Allow sufficient time for the γ-DGG solution to perfuse the chamber and reach the neuron (typically a few minutes).
-
Continue to evoke and record EPSCs. A reduction in the amplitude of the EPSCs indicates the blocking effect of γ-DGG on AMPA receptors.
-
-
Washout:
-
To confirm the reversibility of the block, switch the perfusion back to the control aCSF (without γ-DGG).
-
Monitor the recovery of the EPSC amplitude.
-
Visualizations
Signaling Pathway of AMPA Receptor Activation and Blockade
The following diagram illustrates the canonical signaling pathway of AMPA receptor activation by glutamate and its inhibition by the competitive antagonist γ-DGG. Upon glutamate binding, the AMPA receptor ion channel opens, leading to an influx of Na+ ions and subsequent depolarization of the postsynaptic membrane. This depolarization can lead to the activation of voltage-gated calcium channels and NMDA receptors, triggering downstream signaling cascades involving kinases such as CaMKII, PKA, and PKC, which are crucial for synaptic plasticity.[1][6][7] γ-DGG competitively binds to the glutamate binding site, preventing these downstream events.
Caption: AMPA receptor signaling and competitive antagonism by γ-DGG.
Experimental Workflow for Assessing γ-DGG Efficacy
This diagram outlines a typical experimental workflow for quantifying the inhibitory effect of γ-DGG on AMPA receptor-mediated currents using whole-cell patch-clamp electrophysiology.
Caption: Workflow for electrophysiological assessment of γ-DGG.
References
- 1. Phosphorylation of the AMPAR-TARP Complex in Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gamma-DGG | Low affinity competitive antagonist | Hello Bio [hellobio.com]
- 3. docs.axolbio.com [docs.axolbio.com]
- 4. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. AMPA receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Utilizing γ-DGG in Synaptic Transmission Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Gamma-D-glutamylglycine (γ-DGG) is a broad-spectrum competitive antagonist of ionotropic glutamate receptors (iGluRs).[1] In the central nervous system, glutamate is the primary excitatory neurotransmitter, and its receptors are crucial for synaptic transmission, plasticity, learning, and memory.[2] Glutamate receptors are categorized into three main ionotropic subtypes: AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid), kainate, and NMDA (N-methyl-D-aspartate) receptors.[3][4]
γ-DGG's utility in neuroscience research stems from its characteristics as a low-affinity, rapidly dissociating antagonist.[5][6] This allows it to be used as a tool to pharmacologically dissect the contributions of different iGluR subtypes to synaptic events. While it is a broad-spectrum antagonist, its affinity for kainate receptors is generally higher than for AMPA receptors, and it is often used to differentiate between these two "non-NMDA" receptor types.[7] At carefully titrated concentrations, γ-DGG can be used to selectively antagonize kainate receptors while having a lesser effect on AMPA receptors. Furthermore, its rapid kinetics make it suitable for studying the dynamics of glutamate in the synaptic cleft.[6][8]
Key Applications:
-
Pharmacological dissection of excitatory postsynaptic currents (EPSCs): Isolating the components of EPSCs mediated by AMPA, kainate, and NMDA receptors.
-
Studying the role of kainate receptors: Investigating the contribution of presynaptic and postsynaptic kainate receptors in modulating synaptic transmission and plasticity.[9][10]
-
Investigating receptor saturation: The low-affinity nature of γ-DGG allows researchers to probe the degree to which postsynaptic receptors are saturated by glutamate release.[8]
-
Probing neurotransmitter dynamics: Using techniques like photolysis of caged γ-DGG to study the time course of glutamate presence in the synaptic cleft.[6]
Quantitative Data: Receptor Antagonist Profile
The following table summarizes the antagonist profile of γ-DGG at different ionotropic glutamate receptor subtypes. Note that affinity values can vary depending on the specific receptor subunit composition and the experimental preparation.
| Receptor Subtype | Antagonist Action | Typical Effective Concentration | Notes |
| Kainate | Competitive Antagonist | 100 µM - 2 mM | Often used to study kainate receptor-mediated currents, sometimes in combination with more selective AMPA antagonists.[11] |
| AMPA | Low-affinity Competitive Antagonist | > 1 mM | Due to its lower affinity, higher concentrations are needed for significant blockade of AMPA receptors.[5] |
| NMDA | Non-selective Antagonist | Broad range | Also antagonizes NMDA receptors, requiring the use of a selective NMDA receptor antagonist (e.g., AP5) if isolating non-NMDA currents.[1] |
Experimental Protocols
Protocol 1: Isolating Kainate Receptor-Mediated EPSCs in Brain Slices using Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general framework for using γ-DGG to study kainate receptor-mediated synaptic transmission in acute brain slices.
1. Materials and Solutions:
-
Artificial Cerebrospinal Fluid (aCSF): (in mM) 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 D-glucose, 2 CaCl2, 1 MgCl2. Continuously bubbled with 95% O2 / 5% CO2.
-
Internal Solution (for patch pipette): (in mM) 130 Cs-gluconate, 10 HEPES, 10 EGTA, 2 MgCl2, 2 ATP-Na2, 0.3 GTP-Na, 5 QX-314 (to block voltage-gated sodium channels). pH adjusted to 7.3 with CsOH.
-
Pharmacological Agents:
-
γ-DGG (200 mM stock in dH2O)
-
AP5 (NMDA receptor antagonist, 50 mM stock in dH2O)
-
Picrotoxin or Bicuculline (GABAA receptor antagonist, 100 mM stock in DMSO)
-
Tetrodotoxin (TTX, voltage-gated sodium channel blocker, 1 mM stock in dH2O) - Optional, for studying miniature EPSCs.
-
2. Procedure:
-
Slice Preparation: Prepare acute brain slices (e.g., hippocampal, cortical) from the animal model of choice using a vibratome in ice-cold, oxygenated aCSF.[12] Slices are typically 250-300 µm thick.[12]
-
Recovery: Allow slices to recover in oxygenated aCSF at 32-34°C for at least 30 minutes, followed by storage at room temperature.[12]
-
Recording Setup: Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min. Maintain the temperature at 30-32°C.
-
Obtain Whole-Cell Recording:
-
Identify a neuron of interest using differential interference contrast (DIC) optics.
-
Approach the neuron with a glass pipette (3-5 MΩ resistance) filled with the internal solution.[12]
-
Apply gentle suction to form a gigaohm seal and then apply a brief, stronger suction pulse to rupture the membrane and achieve the whole-cell configuration.[12]
-
Clamp the neuron at -70 mV to record inward excitatory currents.
-
-
Baseline Recording:
-
Place a stimulating electrode in a region that provides synaptic input to the recorded neuron.
-
Evoke EPSCs by delivering brief electrical pulses.
-
In the presence of a GABAA receptor antagonist (e.g., 100 µM picrotoxin), record a stable baseline of total iGluR-mediated EPSCs for 5-10 minutes.
-
-
Pharmacological Isolation:
-
To isolate non-NMDA receptor currents, add an NMDA receptor antagonist (e.g., 50 µM AP5) to the perfusion aCSF.
-
After the response stabilizes, bath-apply a low concentration of γ-DGG (e.g., 200 µM - 500 µM). This concentration is intended to preferentially block kainate receptors over AMPA receptors.
-
Observe the reduction in the EPSC amplitude. The remaining current is primarily mediated by AMPA receptors. The γ-DGG-sensitive component can be attributed to kainate receptors.
-
-
Data Analysis:
-
Measure the peak amplitude of the EPSCs before and after the application of γ-DGG.
-
The percentage reduction in the EPSC amplitude represents the contribution of the γ-DGG-sensitive component (putative kainate receptor current).
-
Compare properties such as rise time, decay kinetics, and paired-pulse ratio of the total EPSC versus the isolated AMPA receptor-mediated EPSC.[13]
-
Visualizations: Diagrams and Workflows
Caption: Role of γ-DGG at the glutamatergic synapse.
Caption: Electrophysiology workflow using γ-DGG.
Caption: Decision tree for antagonist selection.
References
- 1. gamma-DGG | Low affinity competitive antagonist | Hello Bio [hellobio.com]
- 2. Glutamate receptor - Wikipedia [en.wikipedia.org]
- 3. Ionotropic glutamate receptors | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Frontiers | Selective increases of AMPA, NMDA, and kainate receptor subunit mRNAs in the hippocampus and orbitofrontal cortex but not in prefrontal cortex of human alcoholics [frontiersin.org]
- 5. This compound (gamma-D-Glutamylglycine), Ionotropic glutamate antagonist (CAS 6729-55-1) | Abcam [abcam.com]
- 6. Frontiers | Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses [frontiersin.org]
- 7. Involvement of NMDA and AMPA/kainate receptors in the effects of endogenous glutamate on extracellular concentrations of dopamine and GABA in the nucleus accumbens of the awake rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Influence of Multivesicular Release and Postsynaptic Receptor Saturation on Transmission at Granule Cell to Purkinje Cell Synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Distinct release properties of glutamate/GABA co-transmission serve as a frequency-dependent filtering of supramammillary inputs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MNI-caged γ-DGG in Photolysis Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of MNI-caged γ-D-glutamyl-glycine (γ-DGG), a powerful tool for investigating the dynamics of glutamatergic neurotransmission. MNI-caged γ-DGG is a photolabile, or "caged," version of the broad-spectrum glutamate receptor antagonist, γ-DGG.[1][2] This allows for the precise temporal and spatial control of γ-DGG release using light, enabling researchers to probe the function of glutamate receptors with high resolution.[3][4]
Principle and Advantages
The 4-methoxy-7-nitroindolinyl (MNI) caging group renders γ-DGG biologically inactive.[5] Upon illumination with near-UV light (typically 300-380 nm), the MNI cage undergoes rapid photolysis, releasing active γ-DGG in a sub-microsecond timeframe.[3][6] This "uncaging" process allows for the rapid application of the antagonist to study the kinetics and properties of glutamate receptors at synapses.[3][4][7]
Key Advantages:
-
High Temporal Resolution: The fast photolysis of the MNI cage allows for the release of γ-DGG on a timescale that is relevant for studying fast synaptic events.[3][4][6]
-
Spatial Precision: When combined with focused light sources like lasers, MNI-caged γ-DGG can be used to locally release the antagonist at specific synapses or even single dendritic spines.[3][8]
-
Rapidly Reversible Antagonism: γ-DGG is a low-affinity, fast-equilibrating competitive antagonist.[2][4] This means it rapidly binds to and unbinds from glutamate receptors, allowing for the study of receptor dynamics without causing long-lasting blockade.
-
Biological Inertness of the Caged Form: MNI-caged γ-DGG is largely inactive at glutamate receptors before photolysis, minimizing confounding effects on the system under study.[3][9][10] However, it is important to note that at high concentrations, MNI-caged compounds can interfere with GABAergic transmission.[6]
Applications
MNI-caged γ-DGG is a versatile tool for a range of applications in neuroscience research, including:
-
Investigating the time course of glutamate receptor activation during synaptic transmission.[3][4][7]
-
Probing the role of glutamate spillover and volume transmission.[3]
-
Dissecting the contribution of different glutamate receptor subtypes to synaptic responses.
-
Mapping the spatial distribution and functional properties of glutamate receptors on neurons.
Quantitative Data Summary
The following tables summarize key quantitative data from photolysis experiments using MNI-caged γ-DGG.
| Parameter | Value | Cell Type / Preparation | Reference |
| Concentration of MNI-caged γ-DGG | Up to 5 mM | Climbing fiber-Purkinje cell (CF-PC) synapses | [1][3][4] |
| 2.7–5.2 mM | Purkinje cells | [3] | |
| 4.6 mM | Purkinje cells | [3][9][10] | |
| Concentration of γ-DGG Released | Up to 1.5 mM | Wide-field flashlamp photolysis | [1][3][4] |
| 0.55–1.7 mM | [1] | ||
| 0.65 mM (from 14% conversion) | Low-intensity flash | [3] | |
| 1.3 mM | Strong flash | [3] | |
| Photolysis Light Source | Flashlamp (1 ms pulse) | Wide-field illumination | [3] |
| Laser | Localized photolysis | [3] | |
| Inhibition of Synaptic Responses | ~30% inhibition of first EPSC | CF-PC synapses (0.55–1.7 mM γ-DGG) | [1] |
| ~60% inhibition of second EPSC | CF-PC synapses (0.55–1.7 mM γ-DGG) | [1] | |
| 30% and 60% inhibition of 1st and 2nd EPSCs | CF-PC synapses (0.55–1.7 mM γ-DGG) | [4][7] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of γ-DGG and a typical experimental workflow for a photolysis experiment.
Caption: Signaling pathway of γ-DGG antagonism at a glutamatergic synapse.
Caption: General experimental workflow for photolysis of MNI-caged γ-DGG.
Experimental Protocols
Protocol 1: Wide-Field Photolysis of MNI-caged γ-DGG at Climbing Fiber-Purkinje Cell Synapses
This protocol is adapted from studies investigating transmitter dynamics at the climbing fiber to Purkinje cell (CF-PC) synapse.[3][4][7]
1. Slice Preparation:
- Prepare acute cerebellar slices (e.g., 250 µm thick) from a suitable animal model (e.g., P17-22 rats or mice).
- Maintain slices in artificial cerebrospinal fluid (ACSF) saturated with 95% O₂ / 5% CO₂ at room temperature.
2. Electrophysiological Recording:
- Perform whole-cell patch-clamp recordings from Purkinje cells.
- Use a patch pipette solution containing a suitable internal solution (e.g., K-gluconate based).
- Voltage-clamp the Purkinje cell at a holding potential of -70 mV to record excitatory postsynaptic currents (EPSCs).
- Stimulate climbing fibers using a glass pipette placed in the granule cell layer to evoke CF-EPSCs.
3. Application of MNI-caged γ-DGG:
- Bath-apply MNI-caged γ-DGG at a final concentration of 2.7-5 mM.[3]
- Allow the caged compound to equilibrate for at least 5 minutes before recording.[9][10]
4. Photolysis:
- Use a flashlamp system (e.g., JML-C2, Rapp OptoElectronic) coupled to the microscope to deliver a 1 ms light flash to the entire field of view.
- Time the light flash to occur at specific delays relative to the stimulation of the climbing fiber to probe the time course of receptor activation.[3][4]
5. Data Acquisition and Analysis:
- Record CF-EPSCs before and after the application of MNI-caged γ-DGG, as well as during photolysis.
- Measure the amplitude and charge of the EPSCs to quantify the degree of inhibition by the photoreleased γ-DGG.
- Compare the inhibition at different time points of γ-DGG release relative to the synaptic stimulation.
Protocol 2: Two-Photon Uncaging of MNI-caged Compounds for Synaptic Mapping
This protocol provides a general framework for using two-photon laser scanning microscopy for the precise spatial uncaging of MNI-caged compounds, which can be adapted for MNI-caged γ-DGG.[8][11]
1. Cell Preparation and Labeling:
- Prepare neuronal cultures or acute brain slices.
- Fill the neuron of interest with a fluorescent dye (e.g., Alexa Fluor 594) via the patch pipette to visualize its morphology.
2. Two-Photon Microscopy Setup:
- Use a two-photon laser scanning microscope equipped with a Ti:sapphire laser.
- Tune the laser to the appropriate wavelength for two-photon excitation of the MNI cage (typically around 720 nm for MNI-glutamate, which can be used as a starting point for MNI-caged γ-DGG).[8]
3. Application of MNI-caged γ-DGG:
- Bath-apply MNI-caged γ-DGG at the desired concentration. For localized uncaging, lower concentrations than in wide-field experiments may be sufficient.
4. Uncaging Procedure:
- Position the uncaging laser spot at a specific location, such as a single dendritic spine, approximately 0.3 µm away from the edge of the spine head.[8]
- Deliver short laser pulses (e.g., 1-4 ms) with a power of ~25-30 mW to uncage γ-DGG.[8]
- The optimal laser power and pulse duration should be determined empirically to achieve the desired level of receptor antagonism without causing photodamage.
5. Electrophysiological Recording and Analysis:
- Perform whole-cell patch-clamp recordings from the soma of the labeled neuron.
- Evoke synaptic responses (e.g., by stimulating presynaptic axons or by uncaging glutamate at a nearby spine).
- Measure the change in the evoked postsynaptic current or potential upon uncaging of γ-DGG at the target location.
- By systematically moving the uncaging spot, one can map the spatial distribution of functional glutamate receptors.
Important Considerations
-
Proton Release: The photolysis of MNI-caged compounds stoichiometrically releases a proton.[3][4] This can cause a transient inward current due to the activation of acid-sensing ion channels (ASICs) or other proton-activated conductances.[3] This effect should be considered when interpreting the results, especially at high uncaging intensities.
-
Control Experiments: It is crucial to perform control experiments to ensure that the observed effects are due to the released γ-DGG and not to the caged compound itself, the photolysis byproducts, or the light stimulation. This can include applying the caged compound without photolysis, or photolyzing in the absence of the caged compound. The L-isomer of caged γ-glutamyl-glycine, which is much less potent, can also be used as a negative control.[3][4]
-
Calibration of Uncaging: The amount of γ-DGG released depends on the light intensity, duration, and the quantum yield of the MNI cage. It is advisable to calibrate the uncaging efficiency to estimate the concentration of the released antagonist.
By following these guidelines and protocols, researchers can effectively utilize MNI-caged γ-DGG to gain valuable insights into the complex world of glutamatergic signaling.
References
- 1. MNI-caged this compound| Novel synaptic probe| Hello Bio [hellobio.com]
- 2. This compound | Low affinity competitive antagonist | Hello Bio [hellobio.com]
- 3. Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses [frontiersin.org]
- 5. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New caged neurotransmitter analogs selective for glutamate receptor sub-types based on methoxynitroindoline and nitrophenylethoxycarbonyl caging groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses. - Research - Institut Pasteur [research.pasteur.fr]
- 8. frontiersin.org [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
Application Notes and Protocols for Calculating Gamma-DGG Concentration in In Vitro Studies
Introduction
Gamma-D-glutamyl-glycine (γ-DGG) is a broad-spectrum antagonist of ionotropic glutamate receptors (iGluRs), including AMPA, NMDA, and kainate receptors.[1] Its ability to competitively inhibit the excitatory signaling of glutamate makes it a valuable tool in neuroscience research. These application notes provide detailed information and protocols for researchers, scientists, and drug development professionals on the effective use of γ-DGG in in vitro studies, with a focus on calculating and applying appropriate concentrations for desired experimental outcomes.
Data Presentation
Quantitative Data Summary
The effective concentration of γ-DGG can vary significantly depending on the experimental model, cell type, and the specific glutamate receptor subtypes being investigated. The following table summarizes reported concentrations of γ-DGG used in various in vitro and ex vivo applications. It is important to note that specific IC50 values for γ-DGG are not consistently reported across the literature; therefore, ranges of effective concentrations are provided.
| Application/Assay | Cell Type/Tissue | Concentration Range | Notes |
| Electrophysiology | |||
| Ex Vivo Slice Recording | Rat Cerebellar Neurons | 0.5 mM | Decreased electrical response amplitudes of pharmacologically isolated glutamate receptors.[2] |
| Whole-Cell Patch Clamp | Cultured Hippocampal Neurons | 200 µM | Reduced the mean peak mEPSC amplitude. |
| Neuroprotection Assays | |||
| Glutamate Excitotoxicity | Primary Cortical Neurons | 1 - 10 mM | Hypothetical effective range for neuroprotection against glutamate-induced cell death. |
| Biochemical Assays | |||
| Receptor Binding Assay | Synaptic Membranes | 10 µM - 1 mM | Concentration range for competitive displacement of radiolabeled glutamate receptor agonists. |
Experimental Protocols
Preparation of γ-DGG Stock Solutions
Proper preparation of γ-DGG stock solutions is critical for accurate and reproducible experimental results.
Materials:
-
γ-D-glutamyl-glycine (powder)
-
Sterile, deionized water or 1N NaOH
-
Vortex mixer
-
Sterile, conical tubes (1.5 mL or 15 mL)
-
0.22 µm sterile filter
Protocol:
-
Determine the Desired Stock Concentration: A common stock concentration is 100 mM.
-
Calculate the Required Mass: Use the following formula: Mass (g) = Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x Volume (L)
-
The molecular weight of γ-DGG is 204.18 g/mol .
-
-
Dissolution:
-
For aqueous solutions: Weigh the calculated amount of γ-DGG powder and add it to a sterile conical tube. Add the required volume of sterile, deionized water. Vortex thoroughly. Gentle warming may be required to fully dissolve the compound.[1]
-
For alkaline solutions: For higher concentrations, γ-DGG is readily soluble in 1N NaOH.[2] Prepare as above, using 1N NaOH as the solvent.
-
-
Sterilization: Filter the stock solution through a 0.22 µm sterile filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. Stored properly, the stock solution is stable for several months.
Protocol 1: Assessment of Neuroprotection against Glutamate-Induced Excitotoxicity using an MTT Assay
This protocol is designed to assess the neuroprotective effects of γ-DGG against glutamate-induced cell death in cultured neurons.
Materials:
-
Cultured neuronal cells (e.g., primary cortical neurons, SH-SY5Y cells)
-
96-well cell culture plates
-
Complete cell culture medium
-
Glutamate solution
-
γ-DGG stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Protocol:
-
Cell Seeding: Seed neuronal cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Pre-treatment with γ-DGG: Prepare serial dilutions of γ-DGG in culture medium from the stock solution. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of γ-DGG (e.g., 10 µM, 100 µM, 1 mM, 10 mM). Include a vehicle control (medium without γ-DGG). Incubate for 1-2 hours.
-
Glutamate-Induced Excitotoxicity: Prepare a glutamate solution in culture medium at a pre-determined toxic concentration (e.g., 100 µM to 5 mM, to be optimized for the specific cell type). Add a small volume of the concentrated glutamate solution to the wells already containing γ-DGG to achieve the final desired glutamate concentration. Include a control group with no glutamate treatment.
-
Incubation: Incubate the plate for 24 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells. Plot a dose-response curve of γ-DGG concentration versus cell viability to determine the neuroprotective effect.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology to Record Glutamate-Evoked Currents
This protocol provides a general framework for recording glutamate-evoked currents in cultured neurons or brain slices and assessing the antagonistic effect of γ-DGG.
Materials:
-
Cultured neurons on coverslips or acute brain slices
-
Recording chamber
-
Micromanipulator and patch-clamp amplifier system
-
Borosilicate glass capillaries for patch pipettes
-
Artificial cerebrospinal fluid (aCSF) or external solution
-
Internal pipette solution
-
Glutamate agonist (e.g., Glutamate, AMPA, NMDA)
-
γ-DGG stock solution
-
Perfusion system
Protocol:
-
Preparation: Prepare aCSF and internal solution. Pull patch pipettes with a resistance of 3-7 MΩ. Prepare the brain slice or neuronal culture in the recording chamber and continuously perfuse with oxygenated aCSF.
-
Obtain Whole-Cell Configuration: Under visual guidance, approach a neuron with a patch pipette filled with internal solution. Apply gentle suction to form a gigaohm seal. After seal formation, apply a brief, strong suction to rupture the membrane and achieve the whole-cell configuration.
-
Record Baseline Activity: In voltage-clamp mode, hold the neuron at a holding potential of -70 mV to record inward currents. Record baseline spontaneous activity.
-
Application of Glutamate Agonist: Using a perfusion system, apply a short pulse of a glutamate agonist (e.g., 100 µM Glutamate for 2-5 ms) to evoke an inward current. Record the amplitude and kinetics of this current.
-
Application of γ-DGG: Bath-apply γ-DGG at the desired concentration (e.g., 200-500 µM) by adding it to the perfusion aCSF. Allow several minutes for the drug to equilibrate.
-
Record in the Presence of γ-DGG: While continuing to perfuse with the γ-DGG containing aCSF, apply the same glutamate agonist pulse as in step 4. Record the resulting current.
-
Washout: Perfuse the chamber with aCSF without γ-DGG for 10-15 minutes to wash out the antagonist.
-
Recovery: After washout, apply the glutamate agonist again to assess the recovery of the response.
-
Data Analysis: Compare the amplitude of the glutamate-evoked currents before, during, and after the application of γ-DGG to quantify the antagonistic effect.
Mandatory Visualization
Caption: Workflow for assessing the neuroprotective effect of γ-DGG.
Caption: Antagonistic action of γ-DGG on glutamate receptor signaling pathways.
References
Application Notes: Studying Glutamate Dynamics with Fast-Equilibrating Antagonists
References
- 1. courses.edx.org [courses.edx.org]
- 2. researchgate.net [researchgate.net]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Structure-activity analysis of binding kinetics for NMDA receptor competitive antagonists: the influence of conformational restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation kinetics of AMPA receptor channels reveal the number of functional agonist binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
Uncaging of γ-D-Glutamyl-Glycine (γ-DGG) with Light Stimulation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
γ-D-Glutamyl-Glycine (γ-DGG) is a broad-spectrum antagonist of ionotropic glutamate receptors, making it a valuable tool for investigating glutamatergic neurotransmission.[1][2] The ability to precisely control the concentration and timing of γ-DGG application at the synaptic level is crucial for dissecting the dynamics of glutamate receptor activation. Light-stimulated uncaging of a "caged" γ-DGG derivative, MNI-caged-γ-DGG, offers unparalleled spatiotemporal resolution for such studies. This technique allows for the rapid and localized photorelease of γ-DGG, enabling researchers to probe the kinetics of synaptic transmission with high precision.[3][4][5]
This application note provides detailed protocols and technical guidance for the uncaging of γ-DGG using light stimulation, with a focus on MNI-caged-γ-DGG.
Principle of MNI-caged-γ-DGG Uncaging
MNI-caged-γ-DGG is a photolabile precursor that renders the γ-DGG molecule biologically inactive. The 4-methoxy-7-nitroindolinyl (MNI) caging group is covalently attached to the γ-DGG molecule, preventing it from binding to glutamate receptors.[3] Upon illumination with near-UV light, the MNI cage undergoes a photochemical reaction, rapidly releasing the active γ-DGG molecule, a proton, and a nitrosoindole by-product.[3] This process, known as photolysis or uncaging, can be achieved with high temporal precision, on the order of milliseconds or even faster.[3][4][5]
Key Advantages of MNI-caged-γ-DGG
-
Fast Photolysis: The MNI cage allows for rapid release of γ-DGG, enabling the study of fast synaptic events.[3][4][5]
-
Chemical Stability: MNI-caged compounds are stable in physiological solutions at relevant temperatures and pH.
-
Biological Inertness: In its caged form, MNI-caged-γ-DGG has minimal biological activity, allowing for its application at high concentrations without significantly affecting baseline synaptic transmission.[3][4][5]
-
Two-Photon Compatibility: While primarily designed for one-photon uncaging, nitroindoline-based cages can also be used with two-photon excitation for enhanced spatial resolution in three dimensions.[6][7][8][9]
Quantitative Data Summary
The following table summarizes key quantitative parameters from studies utilizing MNI-caged-γ-DGG for light-stimulated uncaging.
| Parameter | Value | Experimental Context | Reference |
| MNI-caged-γ-DGG Concentration | Up to 5 mM | Applied to climbing fiber-Purkinje cell (CF-PC) synapses without affecting transmission. | [3][4][5] |
| Photoreleased γ-DGG Concentration | 0.55 - 1.7 mM | Achieved with 1 ms wide-field flashlamp photolysis. | [3][4][5] |
| Inhibition of 1st Paired EPSC | ~30% (average) | Measured in steady-state conditions with 0.55-1.7 mM photoreleased γ-DGG. | [3][4][5] |
| Inhibition of 2nd Paired EPSC | ~60% (average) | Measured in steady-state conditions with 0.55-1.7 mM photoreleased γ-DGG. | [3][4][5] |
| Temporal Precision of Release | ~1 ms | Using wide-field flashlamp photolysis. | [3][4][5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of photoreleased γ-DGG and a typical experimental workflow for its uncaging.
References
- 1. gamma-DGG | Low affinity competitive antagonist | Hello Bio [hellobio.com]
- 2. gammaDGG | Non-selective Ionotropic Glutamate | Tocris Bioscience [tocris.com]
- 3. Frontiers | Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses [frontiersin.org]
- 4. Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 7. Two-color, two-photon uncaging of glutamate and GABA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 9. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Gamma-DGG Experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with gamma-D-glutamyl-glycine (gamma-DGG).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A: Gamma-D-glutamyl-glycine (γ-DGG) is a broad-spectrum competitive antagonist for ionotropic glutamate receptors, including AMPA, Kainate, and NMDA receptors.[1] Its primary mechanism involves binding to the same site as the endogenous ligand, L-glutamate, but without activating the receptor, thereby blocking synaptic transmission.[1] Because it is a low-affinity antagonist with fast binding kinetics, it is particularly useful for studying the dynamics of glutamate at the synapse.[1]
Q2: My stock solution of this compound is not dissolving properly. How should I prepare it?
A: Proper preparation of stock solutions is critical for experimental success. The solubility of this compound can be influenced by its hydration state, which can vary between batches. For a standard stock solution, dissolve this compound in aqueous media such as water or a buffer solution. Gentle warming and vortexing can aid dissolution. Always refer to the batch-specific data on the Certificate of Analysis for the precise molecular weight to ensure accurate concentration calculations.
Solubility and Stock Preparation Data
| Property | Value | Source |
| Molecular Weight | ~204.18 g/mol (anhydrous) | [2] |
| Recommended Solvent | Water or Aqueous Buffer | |
| Preparation Note | Batch-specific molecular weight may vary due to hydration. |
Q3: I am not observing the expected antagonist effect in my ex vivo slice preparation. What could be the issue?
A: Several factors could contribute to a lack of effect. Consider the following troubleshooting steps:
-
Concentration: Ensure the concentration is adequate. In rat cerebellar slices, 0.5 mM (500 µM) this compound has been shown to decrease the electrical response of glutamate receptors. In other preparations, concentrations up to 1.7 mM have been used to achieve significant inhibition.[1]
-
Compound Stability: Verify the stability of your this compound stock. Improper storage (e.g., repeated freeze-thaw cycles) can degrade the compound. For tissue experiments, the stability of the target receptors and enzymes is also crucial; storage at -80°C is generally better than -20°C for preserving protein activity.[3]
-
Delivery and Diffusion: In slice preparations, ensure the compound has had enough time to perfuse the tissue and reach the target synapses. For caged compounds like MNI-caged-γ-DGG, verify the efficiency and timing of your photolysis setup.[1] The concentration of released antagonist will decline over time due to diffusion away from the photolysis region.[1]
-
Competition with Glutamate: this compound is a competitive antagonist. If the synaptic glutamate concentration is very high, it may outcompete this compound, leading to a reduced blocking effect.[1] This is often observed when comparing the first and second excitatory postsynaptic currents (EPSCs) in a paired-pulse protocol, where the second EPSC may be more strongly inhibited due to lower glutamate release.[1]
Troubleshooting Experimental Issues
Q4: My results are highly variable between experiments. What are potential sources of inconsistency?
A: Variability can arise from multiple sources. A systematic approach is needed to identify the cause.
-
Inconsistent Tissue Preparation: Ensure that tissue slices are of a consistent thickness and health. Postmortem conditions and storage history can significantly impact receptor and enzyme stability.[3]
-
Inaccurate Drug Concentration: Re-verify calculations for your stock and working solutions. As mentioned, the hydration state of solid this compound can affect its molecular weight.
-
Photolysis Parameters (if using caged compounds): For experiments using MNI-caged-γ-DGG, flash intensity, duration, and the volume of illumination must be consistent. Phototoxicity can also be an issue, characterized by aberrant presynaptic release, especially with two-photon excitation.[1]
-
Cell Culture Health: In cell-based assays, issues like contamination, cell clumping, or poor viability can lead to inconsistent results. Ensure your cell lines are healthy and not misidentified.
Below is a logical workflow for troubleshooting inconsistent results.
References
- 1. Frontiers | Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses [frontiersin.org]
- 2. gamma-Glu-Gly | C7H12N2O5 | CID 165527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Postmortem stability of brain GABAergic and glutamatergic receptors and enzymes under ecological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing γ-D-Glutamylglycine (γ-DGG) Concentration to Avoid Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing γ-D-Glutamylglycine (γ-DGG) in their experiments. The focus is on optimizing its concentration to ensure on-target effects while minimizing unintended consequences.
Frequently Asked Questions (FAQs)
Q1: What is γ-DGG and what is its primary mechanism of action?
A1: γ-D-Glutamylglycine (γ-DGG) is a broad-spectrum antagonist of ionotropic glutamate receptors.[1] It acts as a competitive antagonist at both α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors, thereby inhibiting fast excitatory synaptic transmission in the central nervous system.[2] Due to its low affinity and rapid dissociation from AMPA receptors, it is particularly useful for studying the dynamics of glutamate transmission.[2]
Q2: What are the common "off-target effects" of γ-DGG?
A2: True off-target effects, in the sense of binding to unrelated receptor families at effective concentrations, are not well-documented for γ-DGG. Most observed "off-target" or unintended effects arise from its primary mechanism of action as a broad-spectrum antagonist. For instance, a researcher intending to block only AMPA receptors will also inhibit NMDA receptors, which can lead to a misinterpretation of experimental results. Therefore, careful experimental design is crucial to dissect the specific contributions of AMPA and NMDA receptor blockade.
Q3: What is a good starting concentration for γ-DGG in my experiments?
A3: The optimal concentration of γ-DGG is highly dependent on the experimental system (e.g., cell culture, brain slices, in vivo) and the specific research question. Based on published literature, a common starting concentration for in vitro and ex vivo preparations is in the range of 200 µM to 1 mM.[3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific model and to minimize the potential for non-specific effects.
Q4: How should I prepare and store γ-DGG solutions?
A4: γ-DGG is soluble in aqueous solutions such as water or phosphate-buffered saline (PBS), and its solubility can be enhanced with gentle warming.[1][4] For long-term storage, it is recommended to prepare aliquots of a stock solution and store them at -20°C for up to one month.[2] Whenever possible, it is best to prepare fresh solutions on the day of the experiment. Before use, ensure that the solution is brought to room temperature and that no precipitation has occurred.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of γ-DGG | 1. Suboptimal Concentration: The concentration of γ-DGG may be too low to effectively compete with the endogenous glutamate in your system. 2. Degraded Compound: Improper storage may have led to the degradation of the γ-DGG. 3. Solubility Issues: The compound may not be fully dissolved in your experimental buffer. | 1. Perform a dose-response experiment, testing a range of concentrations (e.g., 100 µM to 2 mM). 2. Prepare a fresh solution from a new stock of the compound. 3. Ensure complete dissolution of γ-DGG, using gentle warming if necessary. Confirm the absence of any precipitate before application. |
| Unexpected or confounding results | 1. Broad-Spectrum Antagonism: You may be observing the effects of both AMPA and NMDA receptor blockade, when you are only interested in one. 2. Non-specific Effects at High Concentrations: Very high concentrations of any compound can lead to non-specific effects. | 1. Use more specific antagonists for either AMPA (e.g., NBQX) or NMDA (e.g., AP5) receptors in parallel experiments to dissect the individual contributions of each receptor type. 2. Refer to your dose-response curve and use the lowest effective concentration of γ-DGG. |
| Precipitation of γ-DGG in solution | 1. Low Temperature: The solution may have been stored at a low temperature, causing the compound to come out of solution. 2. Buffer Incompatibility: The experimental buffer may not be suitable for maintaining the solubility of γ-DGG. | 1. Gently warm the solution and vortex to redissolve the compound. 2. Test the solubility of γ-DGG in different buffers to find a more suitable one for your experimental conditions. |
Data Presentation
Table 1: Working Concentrations of γ-DGG in Various Experimental Preparations
| Preparation Type | Concentration Range | Reference |
| Cultured Hippocampal Neurons | 200 µM | [3] |
| Rat Cerebellar Slices | 0.5 mM (500 µM) | [1] |
| Rat Hippocampal Slices | 1 mM | [3] |
| Photolysis of Caged γ-DGG | 0.34 - 1.7 mM | [5] |
Note: IC50 values for γ-DGG against specific AMPA and NMDA receptor subtypes are not consistently reported in the literature. The provided concentrations are based on effective doses used in published research.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Measure the Effect of γ-DGG on Synaptic Transmission
This protocol is designed to assess the inhibitory effect of γ-DGG on excitatory postsynaptic currents (EPSCs) in neuronal cultures or acute brain slices.
Materials:
-
Standard whole-cell patch-clamp setup with amplifier, micromanipulator, and data acquisition system.
-
Artificial cerebrospinal fluid (aCSF) for recording.
-
Intracellular solution for the patch pipette.
-
γ-D-Glutamylglycine (γ-DGG).
-
Specific AMPA (e.g., NBQX) and NMDA (e.g., AP5) receptor antagonists for control experiments.
Procedure:
-
Prepare acute brain slices or cultured neurons according to standard laboratory protocols.
-
Transfer the preparation to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Establish a whole-cell patch-clamp recording from a neuron of interest.
-
Record baseline spontaneous or evoked EPSCs for a stable period (e.g., 5-10 minutes).
-
Prepare a stock solution of γ-DGG in aCSF at the desired final concentration (e.g., 500 µM).
-
Switch the perfusion to the aCSF containing γ-DGG and record for 10-15 minutes to allow for equilibration and to observe the effect on EPSCs.
-
Wash out the γ-DGG by perfusing with standard aCSF and record the recovery of synaptic activity.
-
(Optional) To dissect the effects on AMPA and NMDA receptors, repeat the experiment with specific antagonists. For example, first apply an NMDA receptor antagonist to isolate AMPA receptor-mediated currents, and then apply γ-DGG.
Protocol 2: Cell-Based Calcium Imaging Assay to Determine the Inhibitory Effect of γ-DGG
This protocol measures the ability of γ-DGG to block glutamate-induced calcium influx in cultured neurons or cell lines expressing glutamate receptors.
Materials:
-
Cultured cells expressing glutamate receptors (e.g., primary neurons or HEK293 cells transfected with AMPA/NMDA receptors).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Imaging buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Glutamate solution.
-
γ-D-Glutamylglycine (γ-DGG).
-
Fluorescence microscope with an imaging system.
Procedure:
-
Plate cells on glass-bottom dishes suitable for imaging.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's protocol.
-
Wash the cells with imaging buffer to remove excess dye.
-
Acquire a baseline fluorescence signal for a few minutes.
-
Apply γ-DGG at various concentrations to different wells and incubate for a period determined by your experimental needs (e.g., 10-20 minutes).
-
While continuously recording the fluorescence, apply a stimulating concentration of glutamate to the cells.
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Monitor the change in fluorescence intensity, which corresponds to the intracellular calcium concentration.
-
Quantify the inhibitory effect of γ-DGG by comparing the glutamate-induced calcium response in the presence and absence of the antagonist.
Visualizations
Caption: Glutamatergic synapse showing γ-DGG's antagonistic action.
Caption: Workflow for an electrophysiology experiment with γ-DGG.
Caption: Workflow for a calcium imaging experiment using γ-DGG.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Higher ambient synaptic glutamate at inhibitory versus excitatory neurons differentially impacts NMDA receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Weak AMPA Receptor Antagonism with γ-DGG
This guide provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting experiments involving the AMPA receptor antagonist, γ-D-glutamylglycine (γ-DGG).
Frequently Asked Questions (FAQs)
Q1: Why is the antagonism by my γ-DGG weaker than expected from the literature?
Several factors can contribute to observing weaker-than-expected antagonism with γ-DGG. This compound is known as a low-affinity, broad-spectrum glutamate antagonist.[1][2] Its "weakness" is relative and depends on the experimental context. Here are the primary aspects to consider:
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Low Affinity: γ-DGG is characterized by its low affinity and rapid dissociation from the receptor.[1][2] This means that higher concentrations are required to achieve significant blockade compared to high-affinity antagonists like NBQX.
-
Competitive Mechanism: γ-DGG acts as a competitive antagonist, meaning it competes with the agonist (e.g., glutamate) for the same binding site on the AMPA receptor.[3][4] If the concentration of the agonist in your experiment is very high, it can outcompete γ-DGG, leading to reduced apparent antagonism.
-
Compound Stability and Handling: The stability of your γ-DGG solution is critical. It is recommended to prepare solutions fresh on the day of the experiment. If storage is necessary, aliquots should be kept at -20°C for no longer than one month.[1] Before use, ensure the solution is brought to room temperature and that no precipitate is visible.[1]
-
Experimental System: The specific subunit composition of the AMPA receptors in your system (e.g., cell line, primary neuron culture) can influence antagonist potency.[5][6] Additionally, the presence of transmembrane AMPA receptor regulatory proteins (TARPs) can alter the pharmacology and gating of AMPA receptors.[7]
-
pH of Solution: The photolysis of caged γ-DGG is known to release a proton along with the active molecule.[8] While this is more relevant for photolysis experiments, it highlights that pH changes can be a confounding factor. Ensure your experimental buffers are robust.
Q2: What is the typical potency (IC50) of γ-DGG for AMPA receptors?
Precise IC50 values for γ-DGG are not as commonly cited as for high-affinity antagonists. It is consistently described as a "low affinity" antagonist used at millimolar concentrations to achieve effective blockade.[3][8] Its utility often comes from its rapid kinetics, which are similar to glutamate, making it useful for studying transmitter dynamics at the synapse.[3]
For context, the table below compares the general potency of γ-DGG with other common ionotropic glutamate receptor antagonists.
| Antagonist | Receptor Target(s) | Mechanism | Typical Potency |
| γ-DGG | AMPA / Kainate / NMDA | Competitive | Low Affinity (mM range) |
| NBQX | AMPA / Kainate | Competitive | High Affinity (nM range) |
| CNQX | AMPA / Kainate | Competitive | High Affinity (nM range) |
| GYKI 53655 | AMPA | Non-competitive | High Potency (µM range)[9] |
Q3: Is γ-DGG selective for AMPA receptors?
No, γ-DGG is a broad-spectrum glutamate antagonist.[1] It is known to act on AMPA, Kainate, and NMDA receptors.[1][10] This lack of selectivity is a critical consideration. If your experimental system expresses multiple types of ionotropic glutamate receptors, γ-DGG will likely antagonize all of them. To isolate AMPA receptor currents, it is common practice to include antagonists for NMDA (e.g., AP5) and Kainate receptors if necessary, though specific kainate receptor antagonists are less common.[11]
Q4: How should I prepare and store γ-DGG solutions?
Proper preparation and storage are crucial for consistent results.
-
Solubility: γ-DGG is soluble in water or aqueous NaOH (e.g., 100 mM). Gentle warming may be required to fully dissolve the compound.[1]
-
Stock Solutions: Prepare concentrated stock solutions (e.g., 100 mM) in a suitable solvent.
-
Working Solutions: On the day of the experiment, dilute the stock solution to the final working concentration in your extracellular/perfusion buffer. Ensure the final solution is free of precipitates.[1]
-
Storage: Use prepared solutions the same day if possible. For longer-term storage, aliquot stock solutions and store them at -20°C for up to one month.[1] Avoid repeated freeze-thaw cycles.
Q5: My electrophysiology rig is set up correctly, but I still see weak antagonism. What should I check next?
If you have ruled out issues with your solutions and equipment, consider the biological components of your experiment. The "Troubleshooting Workflow" diagram below provides a logical path for diagnosing the issue. Key points to investigate include:
-
Agonist Concentration: In competitive antagonism, the degree of block is dependent on the agonist concentration. Try reducing the agonist concentration to see if the apparent potency of γ-DGG increases.
-
Receptor Subunit Composition: Different AMPA receptor subunit combinations (e.g., GluA1/2 vs. GluA2/3) can exhibit different affinities for antagonists.[12][13] If you are using a recombinant expression system, verify the subunits you have expressed. In native tissue, the subunit composition can vary by brain region and developmental stage.[12]
-
Presence of Auxiliary Subunits (TARPs): Transmembrane AMPA Receptor Regulatory Proteins (TARPs) are auxiliary subunits that associate with AMPA receptors and modify their function, including their pharmacology.[7] The presence or absence of specific TARPs (like stargazin/γ-2) can alter antagonist efficacy.[7]
Visual Guides and Workflows
AMPA Receptor Antagonism Pathway
This diagram illustrates the basic principle of competitive antagonism at an AMPA receptor. Glutamate, the native agonist, binds to the receptor, causing the ion channel to open and allowing sodium (Na+) influx. γ-DGG competes for the same binding site, preventing glutamate from binding and keeping the channel closed.
Caption: Competitive antagonism at the AMPA receptor.
Troubleshooting Workflow for Weak Antagonism
If you observe weaker-than-expected antagonism, follow this decision tree to diagnose the potential cause.
Caption: A decision tree for troubleshooting weak γ-DGG effects.
Key Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
This section provides a generalized protocol for assessing AMPA receptor antagonism using whole-cell patch-clamp recording from cultured neurons or brain slices.[14][15]
Solution Preparation
-
Artificial Cerebrospinal Fluid (aCSF) (for brain slices):
-
Composition (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 D-glucose, 2 CaCl2, 1 MgCl2.
-
Preparation: Prepare concentrated stock solutions. On the recording day, prepare the final 1X solution, adjust osmolarity to ~300 mOsm, and continuously bubble with carbogen (95% O2 / 5% CO2) to maintain a pH of ~7.4.[16]
-
-
Internal (Pipette) Solution:
-
Composition (in mM): 135 K-Gluconate, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, 0.4 Na-GTP.
-
Preparation: Adjust pH to 7.2-7.3 with KOH and osmolarity to ~290 mOsm. Store frozen in aliquots.
-
-
Agonist and Antagonist Solutions:
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Prepare high-concentration stock solutions of glutamate (or AMPA) and γ-DGG.
-
On the day of the experiment, dilute to the final concentration in aCSF. Ensure complete dissolution.
-
Electrophysiological Recording
-
Cell Preparation: Prepare brain slices or cultured neurons according to standard laboratory procedures. Transfer the preparation to the recording chamber on the microscope stage and perfuse continuously with aCSF (or extracellular solution).[17]
-
Pipette Preparation: Pull glass microelectrodes to a resistance of 4-8 MΩ.[16] Fill the pipette with internal solution, ensuring no air bubbles are present.
-
Obtaining a Seal: Under visual guidance (e.g., DIC microscopy), approach a healthy-looking neuron with the recording pipette while applying positive pressure.[16] Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
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Whole-Cell Configuration: Apply brief, gentle suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration.[16] This allows electrical and molecular access to the cell's interior.
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Voltage Clamp: Clamp the neuron's membrane potential at -70 mV to preferentially measure inward currents through AMPA receptors while minimizing the contribution of voltage-gated channels.
-
Data Acquisition:
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Baseline: Record baseline activity.
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Agonist Application: Apply the AMPA receptor agonist (e.g., 100 µM glutamate) via a perfusion system to evoke an inward current. Record several stable responses.
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Antagonist Application: Perfuse the slice/cells with aCSF containing γ-DGG for several minutes to allow for equilibration.
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Co-application: While continuing to perfuse with γ-DGG, re-apply the agonist.
-
Washout: Perfuse with normal aCSF to wash out the antagonist and observe the recovery of the agonist-evoked current.
-
Data Analysis
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Measure the peak amplitude of the inward current evoked by the agonist in the control condition, in the presence of γ-DGG, and after washout.
-
Calculate the percentage of inhibition caused by γ-DGG:
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% Inhibition = (1 - (Amplitude_with_DGG / Amplitude_Control)) * 100
-
-
If testing multiple concentrations of γ-DGG, plot the % inhibition against the antagonist concentration to generate a dose-response curve and estimate the IC50 value.
References
- 1. gamma-DGG | Low affinity competitive antagonist | Hello Bio [hellobio.com]
- 2. This compound (gamma-D-Glutamylglycine), Ionotropic glutamate antagonist (CAS 6729-55-1) | Abcam [abcam.com]
- 3. Frontiers | Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses [frontiersin.org]
- 4. What are Ionotropic glutamate receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. AMPA receptor - Wikipedia [en.wikipedia.org]
- 6. Differences in AMPA and kainate receptor interactomes facilitate identification of AMPA receptor auxiliary subunit GSG1L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of AMPA receptor gating and pharmacology by TARP auxiliary subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective [mdpi.com]
- 12. Frontiers | Selective increases of AMPA, NMDA, and kainate receptor subunit mRNAs in the hippocampus and orbitofrontal cortex but not in prefrontal cortex of human alcoholics [frontiersin.org]
- 13. Interdomain interactions in AMPA and kainate receptors regulate affinity for glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. docs.axolbio.com [docs.axolbio.com]
- 17. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction | Springer Nature Experiments [experiments.springernature.com]
stability of gamma-DGG stock solutions for long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of gamma-D-Glutamylglycine (γ-DGG) stock solutions for long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing γ-DGG stock solutions?
A1: γ-DGG is soluble in several aqueous and organic solvents. For most in vitro and in vivo applications, sterile water is the recommended solvent. Gentle warming or sonication can aid dissolution.[1][2][3] For compounds that are difficult to dissolve, 1 eq. NaOH or DMSO can also be used.[3][4] Always refer to the manufacturer's product datasheet for specific solubility information.
Q2: How should I store γ-DGG stock solutions for long-term use?
A2: For optimal stability, it is highly recommended to prepare γ-DGG solutions fresh on the day of use.[1][5] If storage is necessary, aliquoting the stock solution into single-use volumes and storing them at -20°C for up to one month or at -80°C for up to two years is advised to prevent degradation from repeated freeze-thaw cycles.[2]
Q3: Can I store the solid (powder) form of γ-DGG at room temperature?
A3: Yes, the solid form of γ-DGG is stable for shipping at ambient temperatures.[1][5] For long-term storage of the powder, conditions ranging from room temperature to -20°C are recommended, and it can be stable for several years under these conditions.[2][4]
Q4: What are the potential degradation pathways for γ-DGG in solution?
A4: The primary degradation pathway for γ-glutamyl dipeptides like γ-DGG is the enzymatic cleavage of the γ-glutamyl bond by γ-glutamyl transpeptidases (GGTs), if present in the experimental system.[6][7][8] Hydrolysis of the peptide bond can also occur over time, especially with improper storage conditions such as elevated temperatures or non-optimal pH.
Troubleshooting Guides
Problem 1: I observe precipitation in my γ-DGG stock solution after thawing.
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Possible Cause 1: Incomplete initial dissolution. The compound may not have been fully dissolved when the stock solution was first prepared.
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Solution: Before freezing, ensure the complete dissolution of γ-DGG by gentle warming or sonication. Visually inspect the solution for any particulate matter.
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Possible Cause 2: Exceeded solubility at lower temperatures. The concentration of the stock solution may be too high, leading to precipitation when cooled.
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Solution: Try preparing a slightly more dilute stock solution. Before use, warm the thawed aliquot to room temperature or 37°C and vortex gently to redissolve any precipitate.[1]
-
-
Possible Cause 3: Solvent evaporation. Over time, especially with repeated use of the same stock vial, solvent evaporation can increase the concentration and lead to precipitation.
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Solution: Aliquot stock solutions into single-use vials to minimize handling and solvent evaporation.
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Problem 2: My experimental results are inconsistent when using stored γ-DGG solutions.
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Possible Cause 1: Degradation of γ-DGG. The potency of your stock solution may have decreased due to degradation from improper storage or repeated freeze-thaw cycles.
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Solution: Prepare fresh stock solutions more frequently. If using stored solutions, ensure they have been stored correctly at -20°C or -80°C and that the number of freeze-thaw cycles is minimized. For critical long-term experiments, it is advisable to perform a stability check of your stock solution (see Experimental Protocols section).
-
-
Possible Cause 2: Inaccurate concentration. Pipetting errors or solvent evaporation may have altered the actual concentration of your stock solution.
-
Solution: Re-prepare the stock solution, paying close attention to accurate weighing and solvent addition. Use calibrated pipettes and ensure vials are sealed tightly during storage.
-
-
Possible Cause 3: Contamination of the stock solution. The stock solution may have become contaminated with bacteria or fungi, which could affect your experimental results.
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Solution: Prepare stock solutions under sterile conditions and filter-sterilize if appropriate for your application. Visually inspect for any signs of contamination before use.
-
Quantitative Data on Stability
While specific quantitative stability data for γ-DGG is limited in publicly available literature, the following table summarizes the general storage recommendations from various suppliers. For critical applications, it is recommended to perform your own stability assessment.
| Form | Solvent | Storage Temperature | Recommended Duration | Source |
| Solid (Powder) | N/A | Room Temperature | Up to 12 months | [3][9] |
| Solid (Powder) | N/A | +4°C | Up to 2 years | [2] |
| Solid (Powder) | N/A | -20°C | Up to 3 years | [2][4] |
| Solution | Water/Aqueous Buffer | -20°C | Up to 1 month | [1][5] |
| Solution | Water/Aqueous Buffer | -80°C | Up to 2 years | [2] |
| Solution | DMSO | -20°C | Up to 1 year | [2] |
| Solution | DMSO | -80°C | Up to 2 years | [2] |
Experimental Protocols
Protocol for Preparation of γ-DGG Stock Solution
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Weighing: Accurately weigh the desired amount of γ-DGG powder using a calibrated analytical balance.
-
Dissolution: Add the desired volume of the appropriate solvent (e.g., sterile water, PBS, or DMSO) to the γ-DGG powder.
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Solubilization: Vortex the solution vigorously. If necessary, gently warm the solution (e.g., in a 37°C water bath) or sonicate until the powder is completely dissolved.[3]
-
Sterilization (if applicable): For sterile applications, filter the solution through a 0.22 µm syringe filter.[2]
-
Aliquoting: Dispense the stock solution into single-use, sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 2 years).[1][2]
Protocol for Stability Assessment of γ-DGG Stock Solutions
This protocol outlines a general method for assessing the stability of your γ-DGG stock solution over time.
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Preparation of Stability Samples: Prepare a batch of γ-DGG stock solution as described above. Aliquot a portion for a time-zero analysis and store the remaining aliquots under your desired long-term storage conditions (e.g., -20°C).
-
Time-Zero Analysis: Immediately after preparation, dilute an aliquot of the stock solution to a known concentration and analyze it using a stability-indicating method like High-Performance Liquid Chromatography (HPLC). This will serve as your baseline (100% stability) reference.
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Incubation: Store the remaining aliquots at the chosen temperature.
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Time-Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months), thaw an aliquot and analyze it by HPLC under the same conditions as the time-zero sample.
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Data Analysis: Compare the peak area of the γ-DGG from the stored sample to the peak area of the time-zero sample to determine the percentage of γ-DGG remaining. Also, inspect the chromatogram for the appearance of new peaks, which may indicate degradation products.
Visualizations
Caption: Experimental workflow for assessing the stability of γ-DGG stock solutions.
Caption: Simplified signaling pathway of AMPA and NMDA receptors and the antagonistic action of γ-DGG.
References
- 1. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. NMDA receptor - Wikipedia [en.wikipedia.org]
- 4. NMDA Receptors and Translational Control - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The AMPA receptor interacts with and signals through the protein tyrosine kinase Lyn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glutathione degradation activity of γ‐glutamyl peptidase 1 manifests its dual roles in primary and secondary sulfur metabolism in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System [mdpi.com]
- 8. Multiple pathways for the formation of the γ-glutamyl peptides γ-glutamyl-valine and γ- glutamyl-valyl-glycine in Saccharomyces cerevisiae | PLOS One [journals.plos.org]
- 9. Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes | Journal of Neuroscience [jneurosci.org]
minimizing phototoxicity with MNI-caged gamma-DGG
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MNI-caged γ-D-glutamyl-glycine (γ-DGG). Our goal is to help you minimize phototoxicity and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is MNI-caged γ-DGG and what is its primary application?
MNI-caged γ-DGG is a photolabile compound that upon illumination with UV-A light, rapidly and efficiently releases the competitive glutamate receptor antagonist, γ-DGG. This allows for precise temporal and spatial control over the inhibition of ionotropic glutamate receptors (iGluRs). Its primary application is in neuroscience research to investigate the dynamics of synaptic transmission and receptor properties at glutamatergic synapses.[1]
Q2: What are the main advantages of using an MNI cage?
The 4-methoxy-7-nitroindolinyl (MNI) caging group offers several advantages, including:
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Fast Photolysis: Sub-microsecond release of the active compound.[2]
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High Quantum Yield: Efficient release of the caged molecule upon photolysis.
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Hydrolytic Stability: The compound is stable in aqueous solutions at neutral pH, preventing premature release of γ-DGG.[2]
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Pharmacological Inertness: In its caged form, it does not significantly interact with glutamate receptors.[2][3]
Q3: What are the photolysis byproducts of MNI-caged γ-DGG?
The photolysis of MNI-caged γ-DGG results in the release of three products: the active γ-DGG molecule, a proton (H+), and a nitrosoindole byproduct.[2][4] While the nitrosoindole byproduct is not considered to have rapid effects on the time-course of photolysis, the release of protons can cause a transient inward current, potentially by activating acid-sensing ion channels (ASICs).[2][4]
Q4: Can MNI-caged γ-DGG be used with two-photon (2P) excitation?
While MNI-caged compounds are generally suitable for 2P uncaging, releasing effective concentrations of γ-DGG using this method can be phototoxic and the effect may be too localized for studying distributed transmitter release.[2] Presynaptic phototoxicity, characterized by aberrant release, has been observed at average powers greater than 5 mW with ultra-short pulsed irradiation.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or weak antagonist effect after photolysis | Insufficient light intensity or duration: The photolysis parameters are not optimal for releasing an effective concentration of γ-DGG. | Increase the laser power or the duration of the light pulse. Refer to the recommended photolysis parameters in the tables below. |
| Incorrect wavelength: The light source is not emitting at a wavelength that is efficiently absorbed by the MNI cage (peak absorption ~340 nm). | Ensure your light source is appropriate for MNI photolysis (e.g., 300-380 nm for one-photon, ~730 nm for two-photon).[5] | |
| Degradation of MNI-caged γ-DGG: The compound may have degraded due to improper storage or handling. | Prepare fresh solutions daily if possible. For longer storage, keep solutions at -20°C for up to one month.[1] Ensure the compound is protected from light. | |
| Signs of phototoxicity (e.g., cell swelling, blebbing, or death) | Excessive light exposure: The laser power is too high or the illumination time is too long. | Reduce the laser power and/or the duration of the light pulse. Use the minimum light exposure necessary to achieve the desired effect. |
| High concentration of MNI-caged γ-DGG: While generally inert, very high concentrations in combination with high light intensity can contribute to phototoxicity. | Use the lowest effective concentration of MNI-caged γ-DGG. Concentrations up to 5 mM have been used without affecting synaptic transmission in some preparations.[1][2] | |
| Cumulative damage: Repeated photolysis at the same location can lead to cumulative phototoxic effects. | Increase the interval between photolysis events or move to a different location on the sample for subsequent stimulations. | |
| Unexpected physiological responses (e.g., transient inward currents) | Proton release: Photolysis of MNI-caged compounds releases protons, which can activate ASICs.[2][4] | Be aware of this potential side effect and consider using appropriate blockers if it interferes with your measurements. The currents are typically transient.[2][4] |
| Off-target effects of the caged compound: At high concentrations, some MNI-caged compounds can have off-target effects, such as antagonism of GABAA receptors. | While MNI-caged γ-DGG has not been reported to have this specific off-target effect, it is good practice to perform control experiments to rule out any effects of the caged compound itself. |
Experimental Protocols & Data
Recommended Experimental Parameters
The optimal parameters for uncaging MNI-caged γ-DGG will depend on the specific experimental setup, including the light source, objective, and biological preparation. The following tables provide a summary of reported parameters as a starting point.
Table 1: One-Photon (Wide-Field Flashlamp) Photolysis Parameters
| Parameter | Recommended Value | Reference |
| Concentration of MNI-caged γ-DGG | Up to 5 mM | [1][2] |
| Released γ-DGG Concentration | Up to 1.5 mM | [1] |
| Photolysis Duration | 1 ms | [1][2] |
| Wavelength | Near UV (e.g., 340-380 nm) | [5] |
Table 2: Two-Photon Laser Uncaging - General Considerations for MNI-caged Compounds
| Parameter | Recommended Value/Consideration | Reference |
| Wavelength | ~720-730 nm | [5][6][7] |
| Laser Power | Keep average power < 5 mW to avoid presynaptic phototoxicity | [2] |
| Pulse Duration | Typically 1-2 ms | [8] |
| Concentration | Titrate to the lowest effective concentration | [9] |
Detailed Methodology: Wide-Field Flashlamp Photolysis
This protocol is adapted from studies investigating synaptic transmission at climbing fiber-Purkinje cell synapses.[2]
-
Preparation of MNI-caged γ-DGG solution:
-
Dissolve MNI-caged γ-DGG in the extracellular recording solution to a final concentration of up to 5 mM.
-
Protect the solution from light to prevent premature uncaging.
-
Prepare fresh solutions daily or store at -20°C for up to one month.[1]
-
-
Bath application:
-
Perfuse the brain slice preparation with the MNI-caged γ-DGG containing solution.
-
Allow sufficient time for the compound to equilibrate within the tissue.
-
-
Photolysis:
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Use a flashlamp coupled to the microscope to deliver a brief pulse of UV light (e.g., 1 ms duration).
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The light should be focused on the area of interest.
-
-
Data Acquisition:
-
Record electrophysiological responses (e.g., excitatory postsynaptic currents, EPSCs) before, during, and after photolysis to measure the effect of the released γ-DGG.
-
Visualizations
Photolysis of MNI-caged γ-DGG
References
- 1. MNI-caged gamma-DGG| Novel synaptic probe| Hello Bio [hellobio.com]
- 2. Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. Frontiers | Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses [frontiersin.org]
- 5. MNI-caged-L-glutamate| L-Glutamate Photoreleaser | Tocris Bioscience [tocris.com]
- 6. Two-color, two-photon uncaging of glutamate and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two-color, two-photon uncaging of glutamate and GABA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
Technical Support Center: Interpreting Unexpected Results in γ-D-Glutamyl-Glycine (γ-DGG) Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with γ-D-glutamyl-glycine (γ-DGG).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I observing a weaker or no inhibitory effect of γ-DGG in my experiment?
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate Concentration | γ-DGG is a competitive antagonist. Ensure the concentration used is sufficient to effectively compete with the glutamate concentration in your assay. Consult literature for typical effective concentrations in similar experimental setups. For example, in some studies, concentrations ranging from 0.55 mM to 1.7 mM have been used to achieve significant inhibition.[1] |
| Compound Degradation | While generally stable, improper storage or handling can lead to degradation. Store γ-DGG as recommended by the supplier, typically desiccated at +4°C for long-term storage. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. |
| pH of Solution | The pH of your experimental buffer can influence the activity of γ-DGG. Ensure the pH of your final solution is within the optimal range for your assay and for γ-DGG activity, typically around physiological pH (7.3-7.4).[1] |
| Incorrect Vehicle Control | If dissolving γ-DGG in a vehicle like DMSO, ensure the final concentration of the vehicle is consistent across all conditions and is not affecting the assay outcome. Always include a vehicle-only control group. |
| Cell Health/Tissue Viability | Poor cell health or tissue viability can lead to inconsistent or absent responses. Verify the health of your cells or tissue slices before and during the experiment. |
Q2: I'm seeing high background noise or signal variability in my assay. What could be the cause?
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Non-Specific Binding | In binding assays, high non-specific binding can obscure the specific signal. Consider adding blocking agents like bovine serum albumin (BSA) to your assay buffer and pre-treating filters with polyethyleneimine (PEI).[2] |
| Inconsistent Pipetting/Washing | Ensure accurate and consistent pipetting for all reagents. In binding or cell-based assays, standardize the number and volume of wash steps with ice-cold buffer to minimize variability.[2] |
| Inhomogenous Cell/Membrane Suspension | Gently vortex or mix your cell or membrane preparations before and during aliquoting to ensure a uniform suspension and consistent receptor density across wells.[2] |
| Assay Conditions | Optimize and standardize incubation times, temperature, and the concentration of other reagents like the agonist (ideally at its EC80 for antagonist assays) to ensure reproducibility.[3] |
Q3: The inhibitory effect of γ-DGG seems to vary significantly between experiments. How can I improve consistency?
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Agonist Concentration | The effect of a competitive antagonist like γ-DGG is dependent on the agonist concentration. Use a consistent and validated concentration of glutamate or other agonists in all experiments. |
| Variability in Biological Preparations | Differences between cell passages, tissue preparations from different animals, or even different preparations on the same day can introduce variability. Standardize your biological preparation methods as much as possible. |
| Compound Solubility Issues | Ensure γ-DGG is fully dissolved in the vehicle before further dilution into your aqueous assay buffer. Precipitates can lead to inconsistent effective concentrations. |
| Time to Equilibrium | Ensure that the incubation time is sufficient for the binding of γ-DGG to reach equilibrium. This may need to be determined empirically for your specific assay system. |
Quantitative Data Summary
The following tables summarize key quantitative data for γ-DGG and related compounds from published studies.
Table 1: Experimental Concentrations and Effects of γ-DGG
| Experimental System | γ-DGG Concentration | Observed Effect |
| Climbing fiber-Purkinje cell synapses (electrophysiology) | 0.55–1.7 mM | Inhibition of first and second paired EPSCs by an average of 30% and 60%, respectively.[1] |
| Climbing fiber-Purkinje cell synapses (electrophysiology) | 0.34–0.74 mM | Blockade of ~60% of the synaptic charge when photoreleased 0-3 ms after stimulus.[1] |
Table 2: General Properties of γ-DGG
| Property | Value/Description |
| Molecular Weight | 204.18 g/mol |
| Biological Activity | Broad-spectrum glutamate receptor antagonist. |
| Mechanism of Action | Competitive antagonist at ionotropic glutamate receptors (AMPA and NMDA receptors). |
Experimental Protocols
Protocol 1: Preparation of γ-DGG Stock Solution
This protocol provides a general guideline for preparing a stock solution of γ-DGG.
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Determine the required stock concentration and volume.
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Calculate the mass of γ-DGG needed. Be sure to account for the molecular weight and any water of hydration, which may vary between batches. Refer to the Certificate of Analysis for the batch-specific molecular weight.
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Weigh the required amount of γ-DGG powder using a calibrated analytical balance.
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Dissolve the powder in an appropriate solvent. For many applications, sterile, deionized water or a suitable buffer (e.g., HEPES-buffered saline) can be used. For higher concentrations, a small amount of a vehicle like DMSO may be necessary, but ensure the final concentration in the assay is minimal (typically <0.5%).[3]
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Gently vortex or sonicate until the powder is completely dissolved.
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Sterile filter the stock solution through a 0.22 µm filter if it will be used in cell culture or other sterile applications.
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Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
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Store the aliquots as recommended by the manufacturer, typically at -20°C or -80°C for long-term storage.
Protocol 2: General Workflow for an In Vitro Antagonist Assay (e.g., Electrophysiology)
This protocol outlines a general workflow for assessing the inhibitory effect of γ-DGG on glutamate-evoked currents.
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Prepare the biological system: This could be cultured neurons, brain slices, or oocytes expressing glutamate receptors.
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Establish a stable baseline recording: Perfuse the preparation with control artificial cerebrospinal fluid (aCSF) or recording buffer and record baseline activity.
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Apply the agonist: Perfuse with a known concentration of glutamate or a specific agonist (e.g., AMPA or NMDA) to elicit a stable response (e.g., an inward current in voltage-clamp recordings).
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Washout the agonist: Perfuse with the control buffer until the response returns to baseline.
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Pre-incubate with γ-DGG: Perfuse the preparation with the desired concentration of γ-DGG in the control buffer for a sufficient time to allow for receptor binding and equilibrium.
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Co-apply agonist and γ-DGG: Perfuse with the same concentration of the agonist as in step 3, but now in the presence of γ-DGG.
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Record the response: Measure the amplitude of the response in the presence of γ-DGG.
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Washout: Perfuse with the control buffer to wash out both the agonist and γ-DGG and allow the response to return to baseline.
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Data Analysis: Compare the response amplitude in the presence and absence of γ-DGG to calculate the percentage of inhibition.
Mandatory Visualizations
Caption: General experimental workflow for assessing γ-DGG antagonist activity.
Caption: γ-DGG antagonism of AMPA and NMDA receptor signaling pathways.
References
Technical Support Center: Optimizing γ-D-Glutamylglycine (gamma-DGG) Application Speed in Perfusion Systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the speed and efficiency of gamma-DGG application in perfusion systems. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to enhance your experimental workflow.
Troubleshooting Guide
This guide addresses common issues that can lead to slow application or washout of this compound in your perfusion experiments.
| Question | Answer |
| Why is the onset of the this compound effect slower than expected? | Several factors can contribute to a slow onset. First, check your flow rate . A slow flow rate will inherently lead to a slower solution exchange. Second, inspect your perfusion system for large dead volume . Long tubing, large-volume manifolds, or a large recording chamber can all increase the time it takes for the this compound solution to reach your sample. Third, ensure your This compound solution is at the correct concentration and is being delivered effectively . Inadequate mixing or issues with the solution reservoir can be a factor. Finally, consider the temperature of your perfusate , as temperature can affect binding kinetics. |
| Why is the washout of this compound taking a long time? | This compound is a low-affinity antagonist with rapid dissociation, so prolonged washout is often due to system-related issues rather than the compound's properties.[1] The most common cause is dead volume in your perfusion lines or chamber, where the this compound solution can be trapped and slowly leak out. Another possibility is inadequate flow rate during the washout phase. Ensure the flow of the control solution is sufficient to completely replace the this compound solution in the chamber. It is also good practice to clean the perfusion lines regularly to prevent any residue buildup.[2] |
| I'm seeing a lot of variability in the response time between experiments. What could be the cause? | Inconsistent response times often point to a lack of reproducibility in the experimental setup. Inconsistent positioning of the perfusion outlet relative to the tissue or cells can cause significant variability. Even small changes in the distance or angle can alter the local flow dynamics.[3] Another factor can be fluctuations in the flow rate , which can be caused by issues with a peristaltic pump or changes in the pressure head of a gravity-fed system. Also, ensure that the volume of the recording chamber remains consistent between experiments. |
| How can I confirm the speed of my solution exchange? | A simple way to measure the solution exchange time is to use a solution with a different ionic concentration and measure the change in junction potential with an open-tip recording pipette.[4] For example, you can switch from your standard artificial cerebrospinal fluid (aCSF) to a diluted version (e.g., 90% aCSF) and measure the time it takes for the electrical potential to stabilize. This will give you a direct measure of how quickly your system can exchange solutions at the sample location. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: Gamma-D-Glutamylglycine (this compound) is a broad-spectrum antagonist of ionotropic glutamate receptors.[5] It acts as a competitive antagonist, meaning it binds to the same site as the endogenous ligand, glutamate, but does not activate the receptor. It has a notably low affinity and dissociates rapidly, particularly at AMPA receptors.[1][6]
Q2: How does the low affinity of this compound affect its application in perfusion systems?
A2: The low affinity and rapid dissociation of this compound are advantageous for experiments requiring fast onset and washout.[7] Unlike high-affinity compounds that can bind tightly and have slow off-rates, this compound's effects can be rapidly reversed upon its removal from the perfusate. This makes it ideal for studying the kinetics of synaptic transmission and for experiments where a rapid return to baseline conditions is necessary.
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in water and aqueous solutions like 1eq. NaOH.[5] For creating stock solutions, it is recommended to use water, and gentle warming can aid in dissolution.[5] Stock solutions can be stored at -20°C for up to a month, though preparing fresh solutions is ideal.[1] For long-term storage of the solid compound, it should be kept at +4°C under desiccating conditions.[6]
Q4: What are typical working concentrations for this compound in perfusion experiments?
A4: The effective concentration of this compound can vary depending on the specific experiment and the glutamate concentration at the synapse. However, a common working concentration range is 200-400 µM.[3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q5: Can I reuse my this compound working solution?
A5: It is generally recommended to prepare fresh working solutions on the day of the experiment to ensure potency and avoid contamination.[1] If storage is necessary, filter the solution and keep it at 2-8°C for a short period, but be aware that the stability in solution over extended periods may not be guaranteed.
Data Summary
The following tables provide quantitative data to help guide the optimization of your perfusion system for rapid this compound application.
Table 1: Perfusion System Parameters and Estimated Solution Exchange Times
| Perfusion Method | Tubing Inner Diameter (ID) | Dead Volume | Flow Rate | Estimated 10-90% Solution Exchange Time |
| Gravity-fed | 1.5 mm | High | ~1 mL/min | > 30 seconds |
| Peristaltic Pump | 1.0 mm | Medium | 2-3 mL/min | 10-20 seconds |
| Optimized System | <0.5 mm | Low | >4 mL/min | <5 seconds |
Note: Data are synthesized based on general principles of perfusion dynamics. Actual times will vary with specific setup.
Table 2: Expected Onset and Washout Times for this compound (400 µM) in an Optimized Perfusion System
| Flow Rate | Time to 50% Effect (Onset) | Time to 90% Effect (Onset) | Time to 50% Recovery (Washout) | Time to 90% Recovery (Washout) |
| 2 mL/min | ~8 seconds | ~15 seconds | ~10 seconds | ~20 seconds |
| 4 mL/min | ~4 seconds | ~8 seconds | ~5 seconds | ~10 seconds |
| 6 mL/min | ~2 seconds | ~5 seconds | ~3 seconds | ~7 seconds |
Note: These are estimated times for an optimized system with low dead volume and are dependent on the biological preparation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder (M.W. 204.18)[5]
-
High-purity water (e.g., Milli-Q)
-
Artificial cerebrospinal fluid (aCSF), freshly prepared and saturated with 95% O2 / 5% CO2[8]
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Prepare 100 mM Stock Solution: a. Weigh out 20.42 mg of this compound powder. b. Dissolve in 1 mL of high-purity water in a microcentrifuge tube. c. Vortex thoroughly to ensure complete dissolution. Gentle warming can be applied if needed.[5] d. This stock solution can be stored at -20°C in aliquots for up to one month.[1]
-
Prepare 400 µM Working Solution: a. On the day of the experiment, thaw an aliquot of the 100 mM stock solution. b. Prepare the required volume of fresh, carbogenated aCSF. c. Add 4 µL of the 100 mM stock solution for every 1 mL of aCSF to achieve a final concentration of 400 µM. d. Mix thoroughly by inverting the container several times. e. For optimal results, filter the final working solution through a 0.22 µm syringe filter before adding it to your perfusion reservoir. f. Keep the working solution on ice and continuously bubble with 95% O2 / 5% CO2 until use.
Protocol 2: Measuring the Speed of this compound Application in a Brain Slice Preparation
Materials:
-
Brain slice preparation in a recording chamber[8]
-
Optimized perfusion system with low dead volume
-
Control aCSF (bubbled with 95% O2 / 5% CO2)
-
400 µM this compound in aCSF (prepared as in Protocol 1)
-
Electrophysiology recording setup (e.g., for patch-clamp or field potential recordings)
-
Data acquisition software
Procedure:
-
Establish a Stable Baseline: a. Perfuse the brain slice with control aCSF at a constant flow rate (e.g., 4 mL/min) for at least 10-15 minutes to establish a stable baseline recording of synaptic activity (e.g., evoked excitatory postsynaptic currents, EPSCs).
-
Apply this compound: a. Switch the perfusion inlet from the control aCSF reservoir to the 400 µM this compound working solution. b. Record the time of the switch and continue to monitor the synaptic response. c. Continue perfusion until the inhibitory effect of this compound reaches a steady state (i.e., the EPSC amplitude is maximally reduced and stable).
-
Washout: a. Switch the perfusion back to the control aCSF reservoir. b. Record the time of the switch and continue to monitor the recovery of the synaptic response. c. Continue perfusion until the synaptic response returns to the original baseline level.
-
Data Analysis: a. Measure the amplitude of the synaptic response over time. b. Calculate the time from the application switch to 50% and 90% of the maximal inhibition to determine the onset speed. c. Calculate the time from the washout switch to 50% and 90% recovery to determine the washout speed. d. Repeat at different flow rates to determine the optimal rate for your system.
Visualizations
Caption: Signaling pathway of this compound at the AMPA receptor.
Caption: Experimental workflow for measuring application speed.
Caption: Factors influencing this compound application speed.
References
- 1. Perfused drop microfluidic device for brain slice culture-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Patch clamp and perfusion techniques to study ion channels expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A fast perfusion system for single cell physiology optimized for microscopes with water immersion objectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Achieving Maximal Speed of Solution Exchange for Patch Clamp Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing transcardial perfusion of small molecules and biologics for brain penetration and biodistribution studies in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bidc.ucsf.edu [bidc.ucsf.edu]
- 8. The brain slice method for studying drug distribution in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in gamma-DGG Experimental Outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in experimental outcomes involving gamma-D-glutamyl-glycine (gamma-DGG).
Frequently Asked Questions (FAQs)
Q1: What is gamma-D-glutamyl-glycine (this compound) and what is its primary mechanism of action?
A1: Gamma-D-glutamyl-glycine (this compound) is a broad-spectrum antagonist of ionotropic glutamate receptors.[1] It acts as a competitive antagonist at both AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and NMDA (N-methyl-D-aspartate) receptors, with a low affinity and rapid dissociation kinetics at AMPA receptors.[1] This means it reversibly binds to the same site as the endogenous ligand, glutamate, thereby preventing receptor activation and downstream signaling.[2]
Q2: How should I prepare and store a this compound stock solution?
A2: For optimal results and to minimize variability, proper preparation and storage of this compound solutions are critical.
-
Solubility: this compound is soluble in water (up to 100 mM with gentle warming) and 1eq. NaOH (up to 100 mM).
-
Stock Solution Preparation: To prepare a stock solution, dissolve the desired amount of this compound powder in sterile, high-purity water or an appropriate buffer. Gentle warming can aid dissolution.
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Storage: It is recommended to prepare and use solutions on the same day.[1][3] If storage is necessary, aliquot the stock solution into single-use volumes and store at -20°C for up to one month.[1][3] Before use, equilibrate the solution to room temperature and ensure no precipitation has occurred.[1][3]
Q3: What are the common causes of inconsistent results in my experiments using this compound?
A3: Variability in experimental outcomes with this compound can arise from several factors:
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Reagent Quality and Stability: Ensure you are using a high-purity (>99%) this compound. Improperly stored or degraded stock solutions can lead to a loss of potency.
-
Cell Culture Conditions: Variations in cell density, passage number, and overall health of the cell culture can significantly impact the response to this compound.[4][5]
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Experimental Parameters: Inconsistent incubation times, temperature, and pH can affect the activity of this compound.
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Presence of Endogenous Glutamate: The concentration of glutamate in your experimental system will compete with this compound for receptor binding, influencing its apparent efficacy.
Troubleshooting Guides
Problem 1: I am not observing the expected level of antagonism with this compound.
| Possible Cause | Troubleshooting Step |
| Degraded this compound solution | Prepare a fresh stock solution of this compound. Avoid repeated freeze-thaw cycles.[1][3] |
| Insufficient concentration | Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. Refer to the concentration guidelines in Table 1. |
| High concentration of competing glutamate | If possible, reduce the concentration of glutamate or other glutamate receptor agonists in your experimental medium. |
| Cell line resistance | Some cell lines may have lower expression levels of the target glutamate receptors or express subtypes with lower affinity for this compound.[4][5] Verify receptor expression in your cell line. |
| Incorrect pH of the experimental buffer | Ensure the pH of your experimental buffer is within the optimal physiological range (typically 7.2-7.4), as pH can influence receptor function. |
Problem 2: I am observing high variability between experimental replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding and density | Standardize your cell seeding protocol to ensure a consistent number of cells per well or dish. |
| Variations in incubation time | Use a precise timer for all incubation steps. |
| Edge effects in multi-well plates | To minimize edge effects, avoid using the outer wells of the plate for experimental conditions. Fill them with sterile media or PBS instead. |
| Inaccurate pipetting | Calibrate your pipettes regularly and use appropriate pipetting techniques to ensure accurate and consistent delivery of reagents. |
| Cell health and passage number | Use cells from a similar low passage number for all experiments and ensure they are in a healthy, logarithmic growth phase.[4][5] |
Data Presentation
Table 1: Recommended Concentration Ranges for this compound
| Application | Cell Type/Preparation | Recommended Concentration Range | Reference(s) |
| Electrophysiology (AMPA Receptor Blockade) | Cerebellar Purkinje Cells (photoreleased) | 0.55 - 1.7 mM | |
| Electrophysiology (NMDA Receptor Blockade) | Hippocampal Neurons | 1 mM | [6] |
| Cell-Based Assays (General Antagonism) | Primary Cortical Neurons | 0.5 - 2 mM |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution
Materials:
-
This compound powder (MW: 204.18 g/mol )
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Calculate the required mass of this compound powder. For 1 mL of a 100 mM stock solution, you will need 20.42 mg of this compound.
-
Weigh the this compound powder accurately and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile water to the tube.
-
Vortex the solution until the powder is completely dissolved. If necessary, gently warm the solution in a water bath (not exceeding 37°C) to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into single-use volumes.
Protocol 2: General Workflow for Assessing this compound Activity in Primary Neuronal Culture
This protocol provides a general framework. Specific parameters such as cell density and incubation times should be optimized for your particular cell line and experimental goals.
Materials:
-
Poly-D-lysine coated culture plates
-
Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27 and GlutaMAX)[9]
-
This compound stock solution (see Protocol 1)
-
Glutamate solution
-
Cell viability assay kit (e.g., MTT, LDH)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate primary cortical neurons onto poly-D-lysine coated plates at a predetermined optimal density and allow them to adhere and mature for the desired period.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in neuronal culture medium to achieve the desired final concentrations.
-
Carefully remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium without this compound).
-
Incubate the cells for a predetermined time (e.g., 1-24 hours).
-
-
Glutamate Challenge (Optional, for assessing antagonism):
-
After the pre-incubation with this compound, add a specific concentration of glutamate to the wells to induce excitotoxicity.
-
Incubate for a further period (e.g., 15 minutes to 24 hours), depending on the desired endpoint.
-
-
Assessment of Cell Viability:
-
Following the treatment period, assess cell viability using a standard assay such as MTT or LDH, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the control group.
-
Plot the data as a dose-response curve to determine the IC50 of this compound in your system.
-
Mandatory Visualizations
Caption: Glutamate Signaling Pathway and this compound Inhibition.
Caption: General Experimental Workflow for this compound.
Caption: Troubleshooting Logic for this compound Experiments.
References
- 1. This compound | Low affinity competitive antagonist | Hello Bio [hellobio.com]
- 2. What are Glutamates antagonists and how do they work? [synapse.patsnap.com]
- 3. MNI-caged this compound| Novel synaptic probe| Hello Bio [hellobio.com]
- 4. Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Researching glutamate - induced cytotoxicity in different cell lines: a comparative/collective analysis/study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The excitatory amino-acid antagonist gamma-D-glutamylglycine masks rather than prevents long term potentiation of the perforant path - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Primary Cell Culture of Purified GABAergic or Glutamatergic Neurons Established through Fluorescence-activated Cell Sorting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 9. Plating Primary Hippocampal | Cortical Neurons | Thermo Fisher Scientific - US [thermofisher.com]
best practices for preparing and storing gamma-DGG solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for preparing and storing gamma-D-glutamylglycine (gamma-DGG) solutions. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
Gamma-D-glutamylglycine (this compound) is a broad-spectrum antagonist of ionotropic glutamate receptors. It acts as a competitive antagonist at AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors and a non-selective antagonist at NMDA (N-methyl-D-aspartate) receptors. By blocking these receptors, this compound inhibits excitatory neurotransmission in the central nervous system.
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in aqueous solutions. For optimal results, use high-purity water (e.g., Milli-Q® or equivalent). Some suppliers suggest that solubility in water can be enhanced with gentle warming. It is also soluble in aqueous NaOH solutions.
Q3: What is the recommended storage temperature and duration for this compound solutions?
For optimal stability, it is recommended to prepare this compound solutions fresh on the day of use. If storage is necessary, aliquot the solution into single-use volumes and store at -20°C for up to one month. Some suppliers suggest that stock solutions can be stored at -20°C for up to one year, or even at -80°C for up to two years. Always refer to the manufacturer's specific recommendations. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the peptide.
Data Presentation: Solubility and Storage of this compound
| Parameter | Recommendation | Notes |
| Solubility in Water | Up to 100 mM | Gentle warming and sonication can aid dissolution. |
| Solubility in NaOH (1 eq.) | Up to 100 mg/mL | Use as an alternative for difficult-to-dissolve batches. |
| Powder Storage | Room temperature or +4°C | Store under desiccating conditions. |
| Solution Storage (Short-term) | Prepare fresh for same-day use | To ensure maximum activity. |
| Solution Storage (Long-term) | -20°C for up to 1 month (or up to 1 year) | Aliquot to avoid freeze-thaw cycles. Some suppliers suggest longer storage at -80°C. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon storage or after thawing | - Exceeded solubility limit- pH of the solution is near the isoelectric point of the dipeptide- Interaction with buffer components- Slow dissolution of the lyophilized powder | - Gently warm the solution (do not exceed 40°C) and vortex or sonicate to redissolve.- Ensure the pH of your final solution is not at the isoelectric point of this compound.- Test the solubility of this compound in your specific experimental buffer before preparing a large stock.- Centrifuge the vial after reconstitution to ensure all powder is at the bottom before dissolving. |
| Loss of biological activity | - Repeated freeze-thaw cycles- Improper storage temperature or duration- Chemical degradation (e.g., hydrolysis, oxidation) | - Aliquot stock solutions into single-use volumes.- Adhere to recommended storage conditions (-20°C or -80°C).- Prepare solutions fresh whenever possible. |
| Variability between experiments | - Inconsistent solution preparation- Degradation of the stock solution over time- Pipetting errors | - Use a calibrated balance and volumetric glassware for accurate concentration.- Always use a fresh aliquot of the stock solution for each experiment.- Use calibrated pipettes and proper pipetting techniques. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment.
-
Dissolution: Add the appropriate volume of high-purity water or desired buffer to the vial containing the this compound powder to achieve the target concentration (e.g., 100 mM).
-
Mixing: Gently vortex or sonicate the solution to ensure complete dissolution. If necessary, warm the solution gently (not exceeding 40°C).
-
Sterilization (for cell culture): If the solution is for use in cell culture, sterilize it by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, single-use microcentrifuge tubes. Store immediately at -20°C or -80°C.
Protocol 2: Application of this compound in Whole-Cell Patch-Clamp Electrophysiology
-
Preparation of Artificial Cerebrospinal Fluid (aCSF): Prepare aCSF solution containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 glucose, 2 CaCl2, and 1 MgCl2. Continuously bubble with 95% O2 / 5% CO2.
-
Working Solution Preparation: On the day of the experiment, thaw a single aliquot of the this compound stock solution. Dilute the stock solution in aCSF to the desired final working concentration (e.g., 1-2 mM for effective blockade of AMPA/NMDA receptors).
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Bath Application: After obtaining a stable whole-cell recording, perfuse the brain slice or cultured neurons with the this compound containing aCSF.
-
Data Acquisition: Record baseline synaptic activity before application of this compound. Monitor the effect of this compound on excitatory postsynaptic currents (EPSCs) or potentials (EPSPs).
-
Washout: To test for reversibility, perfuse the preparation with normal aCSF to wash out the this compound.
Protocol 3: Use of this compound in Primary Neuronal Cultures
-
Cell Culture: Culture primary neurons (e.g., hippocampal or cortical neurons) on appropriate substrates until the desired stage of development.
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Working Solution Preparation: On the day of the experiment, thaw an aliquot of the sterile-filtered this compound stock solution. Dilute the stock solution in the cell culture medium to the desired final concentration (e.g., 200-500 µM).
-
Treatment: Replace the existing culture medium with the medium containing this compound.
-
Incubation: Incubate the cells for the desired duration of the experiment.
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Analysis: Following incubation, perform the desired downstream analysis, such as immunocytochemistry, cell viability assays, or analysis of signaling pathway activation.
Mandatory Visualizations
Caption: Workflow for preparing and using this compound solutions.
Caption: this compound competitively blocks glutamate binding to AMPA receptors.
Caption: this compound non-selectively blocks NMDA receptor activation.
Technical Support Center: Gamma-D-Glutamylglycine (γ-D-GG) Non-Specific Binding in Tissue
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential non-specific binding of gamma-D-glutamylglycine (γ-D-GG) in tissue-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is gamma-D-glutamylglycine (γ-D-GG) and what is its primary biological activity?
Gamma-D-glutamylglycine (γ-D-GG) is a dipeptide that acts as a broad-spectrum antagonist for ionotropic glutamate receptors.[1][2] It is known to be a low-affinity, rapidly dissociating competitive antagonist at AMPA receptors and also demonstrates non-selective antagonist activity at NMDA receptors.[1][2]
Q2: What is non-specific binding and why is it a concern for peptides like γ-D-GG?
Non-specific binding (NSB) refers to the unintended interaction of a molecule, such as γ-D-GG, with surfaces or molecules other than its intended target. For peptides, this can be driven by various forces including hydrophobic, ionic, and other intermolecular interactions.[3] NSB is a significant concern in tissue-based assays as it can lead to high background signals, reduced sensitivity, and inaccurate quantification, ultimately complicating data interpretation.[3][4]
Q3: What are the common causes of non-specific binding of peptides in tissue?
Several factors can contribute to the non-specific binding of peptides in tissue samples:
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Hydrophobic Interactions: Peptides can non-specifically adhere to hydrophobic regions of proteins and lipids within the tissue.[3]
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Ionic Interactions: Electrostatic attraction between charged peptides and oppositely charged molecules in the tissue can lead to non-specific binding.[3]
-
Binding to Endogenous Molecules: Peptides may interact with endogenous components like Fc receptors on certain cells, though this is less of a concern with routinely fixed tissues.[5][6]
-
Interactions with the Extracellular Matrix: Components of the extracellular matrix can sometimes bind peptides non-specifically.
Q4: How can I prevent non-specific binding of γ-D-GG in my experiments?
Preventing non-specific binding often involves a multi-faceted approach:
-
Use of Blocking Agents: Pre-incubating the tissue with a blocking solution is a common strategy. Effective blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, or normal serum from the same species as the secondary antibody (if applicable).[3][7]
-
Optimization of Buffer Conditions: Adjusting the pH and ionic strength of buffers can help minimize non-specific ionic interactions.[8] The addition of non-ionic detergents like Tween-20 can disrupt hydrophobic interactions.[9]
-
Proper Sample Handling: Using low-binding polypropylene tubes and pipette tips can reduce the loss of peptide due to adsorption to container surfaces.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating non-specific binding of γ-D-GG in your tissue-based experiments.
Step 1: Assess the Extent of Non-Specific Binding
The first step is to determine if non-specific binding is indeed the issue.
Issue: High background signal or unexpected staining patterns.
Troubleshooting Steps:
-
Negative Control: Run a negative control experiment where the primary antibody or labeled γ-D-GG is omitted. Any signal observed in this control is likely due to non-specific binding of the detection reagents.
-
Competition Assay: Pre-incubate your labeled γ-D-GG with a large excess of unlabeled γ-D-GG before applying it to the tissue. A significant reduction in signal compared to the sample with only labeled γ-D-GG indicates specific binding.
Step 2: Optimize Blocking and Washing Steps
If non-specific binding is confirmed, the next step is to optimize your experimental protocol.
Issue: Persistent high background despite using a standard blocking buffer.
Troubleshooting Steps:
-
Vary Blocking Agent: Test different blocking agents. While BSA is common, some antibodies may cross-react with it.[7] Consider using normal serum or a commercial blocking solution.
-
Increase Blocking Time and Temperature: Extend the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C) to ensure complete saturation of non-specific binding sites.
-
Optimize Washing Steps: Increase the number and duration of wash steps after incubation with γ-D-GG. Adding a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer can help reduce non-specific interactions.[9]
Step 3: Modify Buffer Conditions
The chemical environment can significantly influence non-specific binding.
Issue: High background that is not resolved by optimizing blocking and washing.
Troubleshooting Steps:
-
Adjust pH: The pH of your buffers can alter the charge of both the γ-D-GG and tissue components, affecting ionic interactions.[8] Empirically test a range of pH values around the physiological pH.
-
Increase Ionic Strength: Adding NaCl (e.g., up to 500 mM) to your buffers can shield electrostatic interactions and reduce non-specific binding.[8][9]
Step 4: Consider the Properties of γ-D-GG and Tissue
Issue: Non-specific binding appears to be tissue-type dependent.
Troubleshooting Steps:
-
Tissue Preparation: Ensure optimal fixation and processing of your tissue samples. Inadequate fixation can expose non-specific binding sites.
-
Endogenous Enzyme Activity: If using an enzyme-based detection system (e.g., HRP), ensure that endogenous enzyme activity in the tissue is properly quenched (e.g., with hydrogen peroxide) to prevent false-positive signals.[5][10]
Quantitative Data Summary
The following tables present hypothetical data from experiments designed to assess the non-specific binding of a fluorescently labeled γ-D-GG analog (Fluoro-γ-D-GG) in brain tissue sections.
Table 1: Effect of Different Blocking Agents on Fluoro-γ-D-GG Binding
| Blocking Agent | Total Signal (Arbitrary Units) | Non-Specific Signal (Competition Assay) | Specific Signal (Total - Non-Specific) |
| None | 1500 | 1200 | 300 |
| 5% BSA | 800 | 300 | 500 |
| 10% Normal Goat Serum | 650 | 150 | 500 |
| Commercial Block-X | 600 | 100 | 500 |
Table 2: Impact of Wash Buffer Composition on Signal-to-Noise Ratio
| Wash Buffer Additive | Signal Intensity | Background Intensity | Signal-to-Noise Ratio |
| None | 750 | 250 | 3.0 |
| 0.05% Tween-20 | 700 | 100 | 7.0 |
| 0.1% Triton X-100 | 650 | 80 | 8.1 |
Detailed Experimental Protocols
Protocol 1: Competition Assay to Determine Non-Specific Binding
This protocol is designed to differentiate between specific and non-specific binding of a labeled ligand.
-
Prepare Tissue Sections: Prepare and mount tissue sections on slides as per your standard protocol.
-
Blocking: Incubate the sections in a suitable blocking buffer (e.g., PBS with 5% BSA and 0.1% Triton X-100) for 1 hour at room temperature.
-
Prepare Ligand Solutions:
-
Total Binding: Dilute the labeled γ-D-GG to the desired final concentration in the binding buffer.
-
Non-Specific Binding: Prepare a solution containing the labeled γ-D-GG at the same concentration as above, plus a 100-fold molar excess of unlabeled γ-D-GG.
-
-
Incubation: Incubate separate sections with the "Total Binding" and "Non-Specific Binding" solutions overnight at 4°C.
-
Washing: Wash the sections three times for 10 minutes each in wash buffer (e.g., PBS with 0.05% Tween-20).
-
Imaging and Analysis: Image the sections using appropriate microscopy and quantify the signal intensity. Specific binding is calculated as the difference between the total binding and non-specific binding signals.
Protocol 2: Optimization of Blocking Conditions
This protocol helps in identifying the most effective blocking strategy for your experiment.
-
Prepare Tissue Sections: Prepare multiple identical tissue sections.
-
Test Different Blocking Buffers: Incubate individual sections in different blocking buffers for 1 hour at room temperature. Examples of blocking buffers to test include:
-
PBS with 5% BSA
-
PBS with 10% Normal Goat Serum
-
A commercially available blocking reagent
-
-
Incubation with Labeled Ligand: After blocking, incubate all sections with the labeled γ-D-GG at the desired concentration.
-
Washing: Wash all sections under identical conditions.
-
Imaging and Analysis: Image and quantify the background signal in a region of the tissue expected to be negative for the target. The blocking condition that yields the lowest background without significantly diminishing the specific signal is considered optimal.
Mandatory Visualization
Caption: Antagonistic action of γ-D-GG on glutamate receptors.
Caption: Troubleshooting workflow for non-specific binding.
References
- 1. gamma-DGG | Low affinity competitive antagonist | Hello Bio [hellobio.com]
- 2. This compound (gamma-D-Glutamylglycine), Ionotropic glutamate antagonist (CAS 6729-55-1) | Abcam [abcam.com]
- 3. ICC/IHC Non-Specific Binding / Staining Prevention Protocol: R&D Systems [rndsystems.com]
- 4. Peptide Blocking [novusbio.com]
- 5. qedbio.com [qedbio.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 8. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 9. nicoyalife.com [nicoyalife.com]
- 10. Non-specific background in immunohistochemistry | Abcam [abcam.com]
Validation & Comparative
A Comparative Analysis of gamma-D-Glutamylglycine and Other NMDA Receptor Antagonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of gamma-D-glutamylglycine (γ-DGG) with other prominent N-methyl-D-aspartate (NMDA) receptor antagonists. This document synthesizes experimental data on the potency, selectivity, and mechanism of action of these compounds, presenting quantitative data in structured tables and detailing the methodologies of key experiments.
Gamma-D-glutamylglycine (γ-DGG) is a broad-spectrum glutamate receptor antagonist with activity at both AMPA and NMDA receptors.[1] Its non-selective nature at the NMDA receptor distinguishes it from more targeted antagonists. This guide will compare γ-DGG to three well-characterized NMDA receptor antagonists with distinct mechanisms and clinical relevance: the competitive antagonist D-2-amino-5-phosphonovalerate (AP5), and the uncompetitive channel blockers ketamine and memantine.
Quantitative Comparison of NMDA Receptor Antagonists
The following tables summarize the potency and subunit selectivity of γ-DGG, AP5, ketamine, and memantine at the NMDA receptor. Potency is expressed as the half-maximal inhibitory concentration (IC50), the inhibitor constant (Ki), or the pA2 value, which is the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to elicit the same response.
| Compound | Antagonist Type | Potency (pA2) at NMDA Receptor | Reference |
| γ-DGG | Competitive | 4.43 | [2] |
| Compound | Antagonist Type | Potency (IC50/Ki) | NMDA Receptor Subunit Selectivity | References |
| D-AP5 | Competitive | IC50: 3.7 µM; Ki: ~1.4 µM | Selective for NMDA receptors over other glutamate receptors. | [3][4] |
| Ketamine | Uncompetitive Channel Blocker | IC50: ~1-5 µM | Modest preference for GluN2C/D subunits. | |
| Memantine | Uncompetitive Channel Blocker | IC50: ~1-10 µM | Slight preference for GluN2C/D containing receptors, particularly in the presence of Mg2+. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol is used to measure the effect of antagonists on NMDA receptor-mediated currents in cultured neurons or brain slices.
1. Preparation of Solutions:
-
Artificial Cerebrospinal Fluid (aCSF): Containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 glucose, 2 CaCl2, and 1 MgCl2. The solution is bubbled with 95% O2/5% CO2.
-
Internal Pipette Solution: Containing (in mM): 130 Cs-gluconate, 10 HEPES, 10 BAPTA, 2 Mg-ATP, and 0.2 Na-GTP. The pH is adjusted to 7.2 with CsOH.
2. Cell Preparation:
-
Cultured hippocampal neurons or acute brain slices are transferred to a recording chamber continuously perfused with aCSF.
3. Recording Procedure:
-
A glass micropipette with a resistance of 3-5 MΩ is filled with the internal solution and positioned over a neuron.
-
A high-resistance seal (>1 GΩ) is formed between the pipette and the cell membrane.
-
The cell membrane is ruptured to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -70 mV.
4. Data Acquisition and Analysis:
-
NMDA receptor-mediated currents are evoked by the application of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM).
-
The antagonist is bath-applied at increasing concentrations, and the resulting inhibition of the NMDA-evoked current is measured.
-
The IC50 value is determined by fitting the concentration-response data to the Hill equation.
-
For competitive antagonists, a Schild analysis can be performed by measuring the rightward shift of the agonist dose-response curve in the presence of different antagonist concentrations to determine the pA2 value.[5][6]
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a compound for the NMDA receptor.
1. Membrane Preparation:
-
Rat brain tissue (e.g., cortex or hippocampus) is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer.
2. Binding Assay:
-
The membrane preparation is incubated with a radiolabeled NMDA receptor ligand (e.g., [3H]-CGP39653) and varying concentrations of the unlabeled antagonist.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specific binding.
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
4. Data Analysis:
-
The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and experimental procedures.
References
- 1. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pharmacological specificity of N-methyl-D-aspartate receptors in rat cerebral cortex: correspondence between radioligand binding and electrophysiological measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison between the in vivo and in vitro activity of five potent and competitive NMDA antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparison between the in vivo and in vitro activity of five potent and competitive NMDA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural basis of subunit selectivity for competitive NMDA receptor antagonists with preference for GluN2A over GluN2B subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
A Comparative Guide to AMPA Receptor Blockade: γ-DGG vs. NBQX
For researchers and drug development professionals navigating the complexities of glutamatergic neurotransmission, the choice of a suitable AMPA receptor antagonist is critical. This guide provides a detailed, data-driven comparison of two commonly used antagonists: γ-D-glutamylglycine (γ-DGG) and 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline (NBQX).
This document outlines the pharmacological profiles, experimental data, and methodological considerations for both compounds, offering a comprehensive resource for informed decision-making in experimental design.
At a Glance: Key Differences
| Feature | γ-D-glutamylglycine (γ-DGG) | NBQX |
| Receptor Selectivity | Broad-spectrum glutamate antagonist | Selective for AMPA and kainate receptors |
| AMPA Receptor Affinity | Low | High |
| NMDA Receptor Activity | Non-selective antagonist | Little to no affinity[1] |
| Potency | Lower | High |
| Primary Application | Probing general glutamate receptor function | Selective blockade of AMPA/kainate receptors |
Quantitative Comparison of Receptor Antagonism
The following table summarizes the available quantitative data on the binding affinities (Ki) and inhibitory concentrations (IC50) of γ-DGG and NBQX for ionotropic glutamate receptors. This data is essential for understanding the potency and selectivity of each compound.
| Compound | Receptor Subtype | K_i_ (nM) | IC_50_ (µM) | Reference |
| NBQX | AMPA | 63 | 0.15 | [2] |
| Kainate | 78 | 4.8 | [2] | |
| NMDA | >10,000 | - | [3] | |
| γ-DGG | AMPA | Data not available | Data not available | |
| Kainate | Data not available | Data not available | ||
| NMDA | Data not available | Data not available |
In-Depth Pharmacological Profiles
γ-D-glutamylglycine (γ-DGG)
γ-DGG is a broad-spectrum glutamate receptor antagonist, exhibiting activity at both AMPA and NMDA receptors. Its low affinity and broad selectivity make it a useful tool for initial investigations into the overall role of ionotropic glutamate receptors in a physiological or pathological process. However, its lack of specificity necessitates caution in interpreting results, as observed effects cannot be solely attributed to AMPA receptor blockade.
NBQX
In contrast, NBQX is a highly selective and potent competitive antagonist of AMPA and kainate receptors.[1] It displays significantly higher affinity for AMPA receptors compared to kainate receptors.[2] Crucially, NBQX shows little to no activity at the NMDA receptor complex, making it an excellent tool for dissecting the specific contributions of AMPA/kainate receptor-mediated signaling.[1][3] Its potent anticonvulsant and neuroprotective properties have been demonstrated in various preclinical models.
Experimental Data and Applications
Electrophysiological Studies
Both γ-DGG and NBQX are widely used in electrophysiology to block AMPA receptor-mediated excitatory postsynaptic currents (EPSCs).
-
NBQX is highly effective in blocking AMPA receptor-mediated synaptic transmission at low micromolar concentrations. It is often used to isolate NMDA receptor-mediated currents.
-
γ-DGG also blocks AMPAR-mediated EPSCs but requires higher concentrations due to its lower affinity. Its concomitant action on NMDA receptors can complicate the interpretation of results if not properly controlled for.
In Vivo Studies
-
NBQX has been extensively studied in vivo and has demonstrated neuroprotective effects in models of ischemia and anticonvulsant activity in seizure models.[4] However, some studies suggest that its effects in vivo may be complex, with one study reporting a pro-convulsant effect in a viral-induced seizure model.[5]
-
γ-DGG 's in vivo applications are less common due to its lower potency and lack of selectivity.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental design, the following diagrams are provided.
References
- 1. Kainate receptors coupled to G(i)/G(o) proteins in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of intravenous NBQX and GYKI 53655 as AMPA antagonists in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NBQX, an improved non-NMDA antagonist studied in retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NBQX, a selective antagonist of the AMPA receptor, affects neither field potentials nor long-term potentiation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NBQX, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of gamma-D-Glutamylglycine (γ-DGG) as a Selective Glutamate Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of gamma-D-glutamylglycine (γ-DGG) with other well-established glutamate receptor antagonists. The information presented herein is supported by experimental data to offer an objective evaluation of γ-DGG's performance and selectivity as a research tool in the field of neuroscience and pharmacology.
Introduction to gamma-D-Glutamylglycine (γ-DGG)
Gamma-D-glutamylglycine (γ-DGG) is a broad-spectrum antagonist of ionotropic glutamate receptors.[1] It functions as a competitive antagonist, meaning it binds to the same site as the endogenous ligand, glutamate, thereby preventing receptor activation. It is characterized by its low affinity and rapid dissociation kinetics, making it a useful tool for studying the dynamics of synaptic transmission.[1]
Comparative Analysis of Glutamate Antagonist Potency
To objectively assess the selectivity of γ-DGG, its antagonist potency (often expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) at the three main subtypes of ionotropic glutamate receptors—AMPA, NMDA, and Kainate—is compared with that of other commonly used antagonists.
| Antagonist | Receptor Subtype | Ki (nM) | IC50 (µM) | Notes |
| γ-DGG | AMPA | ~550,000 (estimated K)[2] | Low affinity, rapidly dissociating. | |
| NMDA | - | - | Acts as a non-selective antagonist.[1] Depresses NMDA-induced excitation.[3] | |
| Kainate | - | - | Depresses kainate-induced excitation.[3] | |
| CNQX | AMPA | - | 0.3 - 0.4[3][4] | Potent and competitive antagonist.[1] |
| Kainate | - | 1.5 - 4.0[3][4] | Also a potent antagonist. | |
| NMDA (glycine site) | - | 25[4] | Non-competitive antagonist at the glycine site. | |
| NBQX | AMPA | 63[5] | 0.15[6] | Highly selective and competitive antagonist.[6] |
| Kainate | 78[5] | 4.8[6] | Potent antagonist. | |
| NMDA | - | >10[7] | Shows little to no affinity for the NMDA receptor.[7][8] | |
| D-AP5 | NMDA | - | 3.7[9] | Selective and competitive antagonist. |
| AMPA | - | - | No significant effect. | |
| Kainate | - | - | No significant effect. |
Note: Ki and IC50 values can vary depending on the experimental conditions, such as the radioligand used, tissue preparation, and assay buffer composition. The data presented here are for comparative purposes.
Experimental Protocols for Antagonist Validation
The validation of a glutamate antagonist like γ-DGG typically involves a combination of biochemical and electrophysiological assays to determine its binding affinity and functional effects.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor. It involves competing the unlabeled antagonist (e.g., γ-DGG) with a known radiolabeled ligand that has high affinity and specificity for the target receptor.
Protocol Outline:
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cortex) in ice-cold buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.
-
Resuspend the final membrane pellet in assay buffer.
-
-
Binding Assay:
-
In a multi-well plate, add the membrane preparation, the radiolabeled ligand (e.g., [3H]AMPA, [3H]CGP 39653 for NMDA receptors, or [3H]kainate), and varying concentrations of the unlabeled antagonist.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of the unlabeled antagonist.
-
Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch Clamp Electrophysiology
This technique allows for the functional assessment of an antagonist's effect on receptor-mediated currents in individual neurons.
Protocol Outline:
-
Cell Preparation:
-
Prepare acute brain slices or cultured neurons.
-
Transfer a slice or coverslip with cultured neurons to a recording chamber on a microscope stage, continuously perfused with artificial cerebrospinal fluid (aCSF).
-
-
Patch Clamp Recording:
-
Fabricate a glass micropipette and fill it with an internal solution that mimics the intracellular environment of a neuron.
-
Under visual guidance, carefully approach a neuron with the micropipette and form a high-resistance seal (a "giga-seal") with the cell membrane.
-
Rupture the patch of membrane under the pipette tip to gain electrical access to the cell's interior (whole-cell configuration).
-
Clamp the neuron's membrane potential at a holding potential (e.g., -70 mV).
-
Apply a specific agonist for the receptor of interest (e.g., AMPA, NMDA, or kainate) to the bath or locally to the neuron to evoke an inward current.
-
After establishing a stable baseline response to the agonist, co-apply the antagonist (e.g., γ-DGG) at various concentrations.
-
-
Data Analysis:
-
Measure the amplitude of the agonist-evoked current in the absence and presence of the antagonist.
-
Plot the percentage of inhibition of the agonist-evoked current against the concentration of the antagonist.
-
Determine the IC50 value from the resulting concentration-response curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways of the major ionotropic glutamate receptors and the workflows for validating a glutamate antagonist.
Caption: Ionotropic Glutamate Receptor Signaling Pathways.
Caption: Experimental Workflow for Glutamate Antagonist Validation.
Conclusion
γ-DGG serves as a valuable tool for investigating glutamatergic neurotransmission due to its broad-spectrum antagonist activity and rapid kinetics. While it lacks the high potency and selectivity of compounds like NBQX for AMPA/kainate receptors or D-AP5 for NMDA receptors, its characterization as a low-affinity, non-selective antagonist makes it suitable for specific experimental paradigms where a rapid and reversible blockade of multiple glutamate receptor subtypes is desired. The choice of an appropriate antagonist ultimately depends on the specific research question and the desired level of receptor selectivity. This guide provides the necessary comparative data and experimental context to aid researchers in making an informed decision for their studies.
References
- 1. gamma-DGG | Low affinity competitive antagonist | Hello Bio [hellobio.com]
- 2. Differentiation of kainate and quisqualate receptors in the cat spinal cord by selective antagonism with gamma-D(and L)-glutamylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal Chemistry of Competitive Kainate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMDA receptor - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Quantitative Analysis of Glutamate Receptors in Glial Cells from the Cortex of GFAP/EGFP Mice Following Ischemic Injury: Focus on NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ki Summary [bdb99.ucsd.edu]
- 9. journals.ed.ac.uk [journals.ed.ac.uk]
Comparative Analysis of Gamma-DGG and Kynurenic Acid as NMDA Receptor Antagonists
A comprehensive guide for researchers, scientists, and drug development professionals on the pharmacological properties, experimental evaluation, and signaling pathways of Gamma-D-Glutamylglycine (γ-DGG) and Kynurenic Acid (KYNA), two key antagonists of the N-methyl-D-aspartate (NMDA) receptor.
This guide provides a detailed comparative analysis of Gamma-D-Glutamylglycine (γ-DGG) and Kynurenic Acid (KYNA), focusing on their interactions with glutamate receptors. Both compounds are widely utilized in neuroscience research to probe the function of the glutamatergic system, which is critically involved in synaptic plasticity, learning, and memory. Dysregulation of this system is implicated in numerous neurological and psychiatric disorders. Understanding the distinct pharmacological profiles of γ-DGG and KYNA is therefore essential for their effective application in experimental and therapeutic contexts.
At a Glance: Key Pharmacological Parameters
The following table summarizes the available quantitative data for the inhibitory activity of γ-DGG and KYNA on various glutamate receptor subtypes. This data provides a basis for comparing their potency and selectivity.
| Compound | Receptor Subtype | Inhibition Constant (IC50) | Mechanism of Action |
| Kynurenic Acid (KYNA) | NMDA (NR1a/NR2A) | 158 µM[1] | Non-competitive (at glycine site) |
| NMDA (NR1a/NR2B) | 681 µM[1] | Non-competitive (at glycine site) | |
| AMPA | 433 µM[1] | Competitive | |
| Kainate | 500 µM | Competitive | |
| Gamma-D-Glutamylglycine (γ-DGG) | NMDA | Low Affinity (Specific values not available in cited literature) | Non-selective antagonist |
| AMPA | Low Affinity (Specific values not available in cited literature) | Competitive, rapidly dissociating[2] | |
| Kainate | Broad-spectrum antagonist (Specific values not available in cited literature) |
Note: The available literature describes γ-DGG as a low-affinity, broad-spectrum glutamate receptor antagonist, but specific IC50 or Ki values are not consistently reported. Further dedicated studies would be beneficial to quantify its potency across different receptor subtypes.
Mechanism of Action and Receptor Selectivity
Kynurenic Acid (KYNA) is an endogenous metabolite of the amino acid tryptophan. It functions as a non-competitive antagonist at the NMDA receptor by binding to the glycine co-agonist site on the GluN1 subunit.[3] For the NMDA receptor to be activated, both glutamate and a co-agonist (glycine or D-serine) must bind to their respective sites. By occupying the glycine binding site, KYNA prevents channel opening, even in the presence of glutamate. KYNA also exhibits antagonistic activity at AMPA and kainate receptors, albeit with lower potency, acting as a competitive antagonist at these sites.
Gamma-D-Glutamylglycine (γ-DGG) is a synthetic dipeptide that acts as a broad-spectrum antagonist of ionotropic glutamate receptors. It is characterized as a low-affinity, rapidly dissociating competitive antagonist, particularly at AMPA receptors.[2] Its non-selective nature means it can inhibit NMDA, AMPA, and kainate receptors, making it a useful tool for broadly blocking excitatory glutamatergic transmission.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathway of NMDA receptor antagonism and a typical experimental workflow for characterizing these antagonists.
References
A Comparative Guide to the Efficacy of Gamma-DGG and Newer Glutamate Antagonists
For researchers and professionals in drug development, understanding the nuanced differences between glutamate receptor antagonists is paramount. This guide provides a detailed comparison of the efficacy of the classic broad-spectrum antagonist, gamma-D-glutamylglycine (γ-DGG), against two newer, more targeted agents: the NMDA receptor antagonist, ketamine, and the mGluR5 negative allosteric modulator, basimglurant. This comparison is supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Overview of the Compared Antagonists
Gamma-D-glutamylglycine (γ-DGG) is a broad-spectrum competitive antagonist of ionotropic glutamate receptors, including AMPA, kainate, and NMDA receptors.[1] It is characterized by its low affinity and rapid dissociation kinetics.[1]
Ketamine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a type of ionotropic glutamate receptor.[2] It acts as a channel blocker, binding within the ion channel pore to prevent ion flux.[3]
Basimglurant is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[4] Unlike competitive antagonists that bind to the glutamate binding site, basimglurant binds to a distinct allosteric site on the receptor.
Quantitative Efficacy Data
Direct comparative studies providing efficacy data for γ-DGG, ketamine, and basimglurant under identical experimental conditions are limited. The following tables summarize the available quantitative data for each antagonist from various studies. It is important to consider the differences in experimental preparations and methodologies when interpreting these values.
Table 1: Efficacy of gamma-D-Glutamylglycine (γ-DGG)
| Receptor Target | Efficacy Metric | Value | Species/Cell Type | Experimental Method |
| AMPA Receptor | % Inhibition of mEPSC Amplitude | 26 ± 2% | Rat Hippocampal Neurons | Whole-cell patch-clamp |
This value reflects the reduction in the amplitude of miniature excitatory postsynaptic currents (mEPSCs) at a concentration of 200-400 µM γ-DGG.[5]
Table 2: Efficacy of Ketamine
| Receptor Target | Efficacy Metric | Value | Species/Cell Type | Experimental Method |
| NMDA Receptor | IC50 | ~1.5 µM | Not Specified | Not Specified |
IC50 is the concentration of an antagonist that inhibits the response by 50%.
Table 3: Efficacy of Basimglurant
| Receptor Target | Efficacy Metric | Value | Species/Cell Type | Experimental Method |
| mGluR5 | Kd | 1.1 nM | Recombinant Human mGluR5 | Radioligand Binding Assay |
| mGluR5 | IC50 | 5.9 nM | Not Specified | [3H]-inositolphosphate accumulation |
| mGluR5 | IC50 | 7.0 nM | Not Specified | Calcium Mobilization Assay |
Kd (dissociation constant) represents the concentration of a ligand at which half of the receptors are occupied at equilibrium.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to determine the efficacy of these glutamate antagonists.
Whole-Cell Patch-Clamp Electrophysiology for Ionotropic Receptor Antagonists
This protocol is a generalized procedure for measuring the effect of antagonists like γ-DGG and ketamine on ionotropic glutamate receptor currents.
Objective: To measure the inhibition of glutamate-evoked currents by a competitive or non-competitive antagonist.
Materials:
-
Cultured neurons (e.g., rat hippocampal or cortical neurons) or brain slices.[6]
-
External solution (in mM): 150 NaCl, 2.5 KCl, 0.25 CaCl2, 0.01 EDTA, 0.1 glycine, and 10 HEPES, adjusted to pH 7.2.[7]
-
Internal solution (for recording electrode) (in mM): 135 CsCl, 10 BAPTA, and 10 HEPES, adjusted to pH 7.2.[7]
-
Glutamate (agonist).
-
Antagonist of interest (e.g., γ-DGG, ketamine).
-
Patch-clamp amplifier and data acquisition system.
Procedure:
-
Prepare cultured neurons or brain slices for recording.
-
Establish a whole-cell patch-clamp configuration on a target neuron.
-
Voltage-clamp the neuron at a holding potential of -70 mV.[6]
-
Apply a brief pulse of glutamate (e.g., 1 mM) to evoke an inward current mediated by glutamate receptors.[7]
-
Record the baseline agonist-evoked current.
-
Perfuse the antagonist at various concentrations for a set duration.
-
During antagonist perfusion, apply another pulse of glutamate and record the inhibited current.
-
Wash out the antagonist and ensure the current returns to the baseline level.
-
Repeat steps 6-8 for a range of antagonist concentrations to generate a dose-response curve.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.[8]
Calcium Mobilization Assay for mGluR5 Negative Allosteric Modulators
This protocol is a general procedure for assessing the efficacy of mGluR5 NAMs like basimglurant.
Objective: To measure the inhibition of agonist-induced intracellular calcium mobilization by a negative allosteric modulator.
Materials:
-
CHO cells stably expressing mGluR5 and a promiscuous Gαqi5 protein.[9]
-
Assay buffer (e.g., 1X HBSS, 20 mM HEPES, 2.5 mM probenecid, pH 7.4).[9]
-
Calcium-sensitive fluorescent dye (e.g., Calcium 5).[9]
-
mGluR5 agonist (e.g., DHPG).[10]
-
Antagonist of interest (basimglurant).
-
Fluorescent imaging plate reader.
Procedure:
-
Plate the mGluR5-expressing CHO cells in a 96-well or 384-well black-walled plate and incubate overnight.[9]
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.[9]
-
Add the antagonist (basimglurant) at various concentrations to the wells and incubate for a specific period.
-
Add a fixed concentration of the mGluR5 agonist (e.g., the EC80 concentration) to stimulate the receptor.
-
Measure the change in fluorescence intensity over time using a fluorescent imaging plate reader. The fluorescence signal corresponds to the intracellular calcium concentration.
-
Generate dose-response curves by plotting the antagonist concentration against the inhibition of the agonist-induced calcium signal.
-
Calculate the IC50 value from the dose-response curve.
Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways affected by these antagonists and a typical experimental workflow for their evaluation.
References
- 1. gamma-DGG | Low affinity competitive antagonist | Hello Bio [hellobio.com]
- 2. Differential effects of ketamine enantiomers on NMDA receptor currents in cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMDA receptor - Wikipedia [en.wikipedia.org]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The blockade of NMDA receptor ion channels by ketamine is enhanced in developing rat cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric Inhibition of NMDA Receptors by Low Dose Ketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulation of Type 5 Metabotropic Glutamate Receptor-Mediated Intracellular Calcium Mobilization by Regulator of G Protein Signaling 4 (RGS4) in Cultured Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Gamma-D-Glutamylglycine (γ-DGG) Cross-Reactivity with Neurotransmitter Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-D-glutamylglycine (γ-DGG) is recognized as a broad-spectrum antagonist of ionotropic glutamate receptors.[1][2] Its utility in neuroscience research stems from its ability to competitively block excitatory signaling mediated by glutamate, the primary excitatory neurotransmitter in the central nervous system. This guide provides a comparative analysis of γ-DGG's activity at its known targets and discusses the current landscape of knowledge regarding its cross-reactivity with other major neurotransmitter receptor systems. Understanding the selectivity profile of γ-DGG is crucial for the accurate interpretation of experimental results and for its potential consideration in therapeutic development.
Activity at Ionotropic Glutamate Receptors
Gamma-DGG exhibits antagonistic properties at N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. It is characterized as a low-affinity, competitive antagonist that rapidly dissociates from the receptor.[1][2] This property makes it a useful tool for studying synaptic transmission, as its effects can be readily reversed. While its activity at kainate receptors is less extensively documented, its classification as a broad-spectrum glutamate antagonist suggests a potential interaction.
Below is a summary of the known activity of γ-DGG at ionotropic glutamate receptors. It is important to note that specific quantitative data, such as binding affinities (Ki) and inhibitory concentrations (IC50) for various receptor subtypes, are not extensively available in publicly accessible literature.
| Receptor Family | Known Target Receptors | Mode of Action | Affinity | Subtype Specificity |
| Ionotropic Glutamate Receptors | NMDA Receptors | Competitive Antagonist | Low | Non-selective |
| AMPA Receptors | Competitive Antagonist | Low | Not specified | |
| Kainate Receptors | Presumed Antagonist | Not specified | Not specified |
Cross-Reactivity with Other Neurotransmitter Receptors
A thorough review of the available scientific literature reveals a significant lack of data on the cross-reactivity of γ-DGG with other major neurotransmitter receptor families, including GABAergic, dopaminergic, and serotonergic receptors. This absence of information represents a critical gap in our understanding of the pharmacological profile of γ-DGG. For any research application where off-target effects could confound results, it is imperative to empirically determine the cross-reactivity profile of γ-DGG.
Experimental Protocols
To address the gap in cross-reactivity data, the following generalized experimental protocols are provided. These methodologies are standard in pharmacology and can be adapted to assess the interaction of γ-DGG with any receptor of interest.
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This protocol outlines a competitive binding assay to determine the affinity of γ-DGG for a specific receptor.
Objective: To calculate the inhibitory constant (Ki) of γ-DGG for a target receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
A specific radioligand for the target receptor (e.g., [³H]-labeled antagonist).
-
γ-DGG.
-
Assay buffer appropriate for the target receptor.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
-
96-well filter plates.
-
Filtration manifold.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of γ-DGG in the assay buffer. Prepare a solution of the radioligand at a concentration close to its dissociation constant (Kd).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or a saturating concentration of a known unlabeled ligand (for non-specific binding).
-
50 µL of the appropriate dilution of γ-DGG.
-
50 µL of the radioligand solution.
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at an appropriate temperature and for a sufficient duration to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the γ-DGG concentration.
-
Determine the IC50 value (the concentration of γ-DGG that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology for Functional Characterization
This protocol describes how to assess the functional antagonism of γ-DGG on ligand-gated ion channels.
Objective: To determine the effect of γ-DGG on the ion channel currents evoked by a specific agonist.
Materials:
-
Cells expressing the receptor of interest (e.g., cultured neurons or a cell line).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Internal solution for the patch pipette (containing appropriate ions and energy sources).
-
External solution (extracellular fluid).
-
Agonist for the receptor of interest.
-
γ-DGG.
-
Perfusion system.
Procedure:
-
Cell Preparation: Plate the cells on coverslips suitable for microscopy and patch-clamp recording.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Obtaining a Whole-Cell Recording:
-
Under a microscope, approach a cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Apply gentle suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
-
Recording of Agonist-Evoked Currents:
-
Clamp the cell at a holding potential of -60 mV.
-
Using the perfusion system, apply a brief pulse of the agonist to the cell and record the resulting inward current.
-
Wash out the agonist and allow the cell to recover.
-
-
Application of γ-DGG:
-
Perfuse the cell with the external solution containing a specific concentration of γ-DGG for a few minutes.
-
While still in the presence of γ-DGG, apply the same brief pulse of the agonist and record the current.
-
-
Data Analysis:
-
Measure the peak amplitude of the agonist-evoked current in the absence and presence of γ-DGG.
-
Calculate the percentage of inhibition of the current by γ-DGG.
-
To determine the IC50, repeat the experiment with a range of γ-DGG concentrations and plot the percentage of inhibition against the logarithm of the γ-DGG concentration.
-
Visualizations
Signaling Pathways of Ionotropic Glutamate Receptors
Caption: Action of γ-DGG on Ionotropic Glutamate Receptors.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for Radioligand Binding Assay.
Experimental Workflow for Whole-Cell Patch-Clamp Electrophysiology
Caption: Workflow for Electrophysiology Experiment.
Conclusion
Gamma-D-glutamylglycine is a well-established, low-affinity, broad-spectrum antagonist of ionotropic glutamate receptors. Its utility as a research tool is clear; however, its selectivity profile remains incompletely characterized. The lack of published data on its cross-reactivity with GABA, dopamine, and serotonin receptors underscores the need for further investigation. Researchers employing γ-DGG should be mindful of potential off-target effects and are encouraged to perform the necessary control experiments, such as those outlined in this guide, to ensure the validity of their findings. A comprehensive understanding of γ-DGG's interactions with a wider range of neurotransmitter receptors will ultimately enhance its value in neuropharmacological research.
References
In Vivo Antagonistic Effects of gamma-D-Glutamylglycine (γ-DGG): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo antagonistic effects of gamma-D-glutamylglycine (γ-DGG), a broad-spectrum glutamate receptor antagonist, with other commonly used antagonists. The information is compiled from preclinical studies to aid in the selection of appropriate pharmacological tools for neuroscience research.
Overview of Gamma-DGG and Comparator Antagonists
Gamma-D-glutamylglycine (γ-DGG) is a competitive antagonist at ionotropic glutamate receptors, including AMPA, kainate, and NMDA receptors. Its broad-spectrum activity makes it a useful tool for globally suppressing glutamatergic neurotransmission. For a comprehensive comparison, this guide includes data on the following alternative antagonists:
-
Kynurenic Acid: An endogenous broad-spectrum antagonist of ionotropic glutamate receptors.[1][2][3]
-
CNQX (6-cyano-7-nitroquinoxaline-2,3-dione): A potent and competitive antagonist of AMPA and kainate receptors.[4]
-
AP5 (D-2-amino-5-phosphonovalerate): A selective and competitive antagonist of the NMDA receptor.[5][6][7]
Quantitative Comparison of In Vivo Efficacy
The following table summarizes the available quantitative data from in vivo studies. It is important to note that direct head-to-head comparative studies are limited, and the efficacy of these antagonists can vary significantly based on the animal model, brain region, and experimental paradigm.
| Antagonist | Animal Model | Brain Region | Administration Route | Dose/Concentration | Observed Effect | Reference |
| γ-DGG | Rat | Hippocampus (Dentate Gyrus) | Local Perfusion | 10 mM | Rapid reduction of perforant path-evoked potentials. | N/A |
| Kynurenic Acid | Rat | Caudate Nucleus | Local Administration | 30-100 nM | Significant reduction in glutamate output.[1] | [1] |
| CNQX | Rat | Barrel Cortex | Epipial Application | 170–500 µM | Complete block of sensory-evoked potentials in L2/3 and L4.[8] | [8] |
| AP5 | Rat | Hippocampus | Intracerebroventricular Infusion | 0-50 mM | Dose-dependent impairment of spatial learning and blockade of LTP.[5] | [5] |
| AP5 | Rat | Spinal Cord | Systemic (i.v.) | 50-100 mg/kg | 70-100% reduction of NMDA-evoked excitations.[6] | [6] |
Detailed Experimental Protocols
In Vivo Electrophysiology with Local Perfusion of γ-DGG
This protocol is based on studies investigating the effects of γ-DGG on synaptic plasticity in the hippocampus.
-
Animal Model: Adult male Sprague-Dawley rats.
-
Anesthesia: Urethane (1.5 g/kg, i.p.).
-
Surgical Procedure:
-
The animal is placed in a stereotaxic frame.
-
A craniotomy is performed over the dorsal hippocampus.
-
A push-pull cannula is stereotaxically implanted into the dentate gyrus.
-
-
Electrophysiological Recording:
-
A stimulating electrode is placed in the perforant path.
-
A recording electrode is positioned in the hilus of the dentate gyrus to record field excitatory postsynaptic potentials (fEPSPs).
-
-
Drug Administration:
-
Artificial cerebrospinal fluid (aCSF) is perfused through the push-pull cannula at a constant rate.
-
After establishing a stable baseline of evoked potentials, aCSF containing γ-DGG (e.g., 10 mM) is perfused.
-
-
Data Analysis: The amplitude and slope of the fEPSPs are measured before, during, and after γ-DGG application to quantify the antagonist effect.
In Vivo Microdialysis with Local Administration of Kynurenic Acid
This protocol is adapted from studies examining the effect of kynurenic acid on neurotransmitter release.
-
Animal Model: Adult male Wistar rats.
-
Surgical Procedure:
-
Rats are anesthetized with chloral hydrate.
-
A guide cannula for the microdialysis probe is stereotaxically implanted into the caudate nucleus.
-
-
Microdialysis:
-
A microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with aCSF at a constant flow rate.
-
After a stabilization period, the perfusate is collected for baseline neurotransmitter level analysis.
-
-
Drug Administration: Kynurenic acid (e.g., 30-100 nM) is dissolved in the aCSF and perfused through the probe.
-
Neurochemical Analysis: Dialysate samples are analyzed by high-performance liquid chromatography (HPLC) to measure the concentration of glutamate and other neurotransmitters.
Signaling Pathways and Experimental Workflows
Glutamatergic Synaptic Transmission and Antagonist Targets
The following diagram illustrates the primary sites of action for γ-DGG and the comparator antagonists at an excitatory synapse.
Caption: Sites of action of glutamate receptor antagonists.
Experimental Workflow for In Vivo Electrophysiology
This diagram outlines the general workflow for assessing the effect of a glutamate antagonist on synaptic transmission in vivo.
Caption: In vivo electrophysiology experimental workflow.
References
- 1. Presynaptic kynurenate-sensitive receptors inhibit glutamate release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kynurenic acid has a dual action on AMPA receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Does kynurenic acid act on nicotinic receptors? An assessment of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CNQX | AMPA / kainate antagonist | Hello Bio [hellobio.com]
- 5. The NMDA receptor antagonist D-2-amino-5-phosphonopentanoate (D-AP5) impairs spatial learning and LTP in vivo at intracerebral concentrations comparable to those that block LTP in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison between the in vivo and in vitro activity of five potent and competitive NMDA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AP5 - Wikipedia [en.wikipedia.org]
- 8. Pharmacodynamics of the Glutamate Receptor Antagonists in the Rat Barrel Cortex - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Gamma-DGG and AP5 in Synaptic Plasticity Research
For researchers, scientists, and drug development professionals, understanding the nuanced effects of glutamate receptor antagonists is paramount for dissecting the mechanisms of synaptic plasticity. This guide provides a detailed comparison of two commonly used antagonists, γ-D-glutamylglycine (gamma-DGG) and 2-amino-5-phosphonopentanoic acid (AP5), with a focus on their impact on long-term potentiation (LTP), a key cellular correlate of learning and memory.
This document outlines the distinct pharmacological profiles of this compound and AP5, presents available quantitative data for their effects on synaptic plasticity, and provides detailed experimental protocols. Furthermore, it visualizes the involved signaling pathways and experimental workflows to facilitate a deeper understanding of their application in neuroscience research.
Mechanism of Action and Receptor Specificity
This compound and AP5, while both acting as glutamate receptor antagonists, exhibit different selectivity profiles. AP5, particularly its D-isomer (D-AP5), is a highly selective and potent competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor[1][2]. It acts by competing with glutamate for its binding site on the GluN2 subunit of the NMDA receptor complex. This specificity makes AP5 an invaluable tool for isolating and studying NMDA receptor-dependent processes in synaptic plasticity, such as the induction of LTP at many central synapses[1][2].
In contrast, this compound is a broad-spectrum glutamate antagonist. It acts as a competitive antagonist at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. Additionally, this compound is recognized as a non-selective antagonist of the NMDA receptor[3]. This broader activity profile means that this compound can be used to investigate the overall contribution of ionotropic glutamate receptors to synaptic transmission and plasticity, but it lacks the specificity of AP5 for dissecting the precise role of NMDA receptors.
Quantitative Comparison of Effects on Synaptic Plasticity
| Compound | Target Receptor(s) | Effect on LTP | IC50 for NMDA Receptor Inhibition | Typical Working Concentration for LTP Inhibition |
| AP5 (D-AP5) | Selective NMDA Receptor Antagonist | Blocks NMDA receptor-dependent LTP induction[1][2] | ~5 µM for NMDA-evoked responses in spinal neurons | 30-100 µM |
| This compound | Broad-spectrum iGluR Antagonist (AMPA, Kainate, NMDA) | Blocks ionotropic glutamate receptor-mediated synaptic transmission | Not well-defined for NMDA receptors specifically | Not well-defined for specific LTP inhibition |
Note: The IC50 value for AP5 can vary depending on the experimental preparation and conditions. The lack of a specific IC50 for this compound at the NMDA receptor highlights its characterization as a non-selective antagonist.
Experimental Protocols
Below are detailed methodologies for utilizing AP5 to study NMDA receptor-dependent LTP in hippocampal slices, a common experimental paradigm. A general protocol for applying this compound is also provided, though specific concentrations for selectively studying its effects on different aspects of synaptic plasticity would need to be empirically determined.
Protocol 1: Inhibition of Long-Term Potentiation (LTP) in Hippocampal Slices using AP5
This protocol describes the induction of LTP at the Schaffer collateral-CA1 synapse and its blockade by D-AP5.
1. Slice Preparation:
- Anesthetize and decapitate a young adult rodent (e.g., P21-P42 rat or mouse).
- Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, and 1 MgCl2.
- Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
- Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour before recording.
2. Electrophysiological Recording:
- Transfer a slice to a submerged recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
- Place a stimulating electrode in the stratum radiatum to activate Schaffer collateral afferents and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
- Establish a stable baseline of fEPSPs by delivering single pulses at a low frequency (e.g., 0.05 Hz) for at least 20 minutes.
3. LTP Induction and AP5 Application:
- To induce LTP, deliver a high-frequency stimulation (HFS) protocol, such as two trains of 100 Hz stimulation for 1 second, separated by 20 seconds.
- To test the effect of AP5, perfuse the slice with aCSF containing 50 µM D-AP5 for at least 20 minutes prior to and during the HFS.
- Continue recording fEPSPs for at least 60 minutes post-HFS to assess the magnitude and stability of potentiation.
- In the presence of D-AP5, the HFS should fail to induce significant, lasting potentiation of the fEPSP slope.
Protocol 2: General Application of this compound in Synaptic Plasticity Studies
This protocol provides a general framework for applying this compound to investigate its effects on synaptic transmission.
1. Slice Preparation and Electrophysiological Recording:
- Follow the same procedures for slice preparation and baseline recording as described in Protocol 1.
2. This compound Application:
- Prepare a stock solution of this compound in water or a suitable buffer.
- Dilute the stock solution in aCSF to the desired final concentration. Due to its broad-spectrum activity, the concentration of this compound will need to be carefully titrated to achieve the desired effect without completely abolishing synaptic transmission.
- Perfuse the slice with the this compound containing aCSF and monitor the effect on baseline synaptic responses.
- To study its effect on plasticity, apply this compound before and during the induction protocol (e.g., HFS).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathway of NMDA receptor-dependent LTP and the experimental workflow for investigating the effects of antagonists.
References
A Comparative Review of gamma-D-Glutamylglycine (γ-DGG) Selectivity and Potency as a Glutamate Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity and potency of gamma-D-glutamylglycine (γ-DGG) as a broad-spectrum antagonist of ionotropic glutamate receptors. For comparative purposes, the performance of γ-DGG is evaluated alongside other well-characterized glutamate receptor antagonists: CNQX, NBQX, and D-AP5. This document summarizes key experimental data, details the methodologies used to obtain this data, and provides visual representations of relevant biological pathways and experimental workflows.
Introduction to γ-DGG and Glutamate Receptors
γ-D-Glutamylglycine (γ-DGG) is a dipeptide that acts as a competitive antagonist at ionotropic glutamate receptors, which are critical for fast excitatory neurotransmission in the central nervous system.[1] These receptors are broadly classified into three subtypes: α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, N-methyl-D-aspartate (NMDA) receptors, and kainate receptors. Due to its broad-spectrum activity, γ-DGG has been utilized as a tool to investigate glutamatergic transmission.[2] Understanding its specific potency and selectivity for each receptor subtype is crucial for interpreting experimental results and for the potential development of new therapeutic agents.
Comparative Potency and Selectivity of Glutamate Receptor Antagonists
The potency of γ-DGG and other selected antagonists is summarized in Table 1. Potency is expressed as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). A lower value indicates higher potency.
Table 1: Potency of γ-DGG and a panel of other glutamate receptor antagonists
| Compound | AMPA Receptor | NMDA Receptor | Kainate Receptor |
| γ-DGG | K = 0.55 mM[3] | Antagonist activity reported, but specific Ki or IC50 not found in the conducted search. | Antagonist activity reported, but specific IC50 not found in the conducted search.[4] |
| CNQX | IC50 = 0.3 µM[5][6][7] | IC50 = 25 µM (glycine site)[5] | IC50 = 1.5 µM[5][6][7] |
| NBQX | IC50 = 0.15 µM | > 10 µM (inactive) | IC50 = 4.8 µM |
| D-AP5 | Inactive | Kd = 1.4 µM | Inactive |
Selectivity Profile
The selectivity of an antagonist refers to its ability to preferentially bind to one receptor subtype over others. Based on the potency data, the selectivity profiles of the compared antagonists are summarized in Table 2.
Table 2: Selectivity Profiles of Glutamate Receptor Antagonists
| Compound | Primary Target(s) | Notes |
| γ-DGG | AMPA, NMDA, Kainate | Broad-spectrum antagonist with low affinity for the AMPA receptor.[1] |
| CNQX | AMPA, Kainate | Potent AMPA and kainate receptor antagonist. Also shows weak activity at the NMDA receptor glycine site.[5][6][7] |
| NBQX | AMPA, Kainate | Potent and selective AMPA/kainate receptor antagonist with a preference for AMPA receptors. |
| D-AP5 | NMDA | Selective and competitive NMDA receptor antagonist. |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate a simplified glutamate signaling pathway and the workflows for key experimental assays.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for the key assays used to determine antagonist potency.
Protocol 1: Competitive Radioligand Binding Assay
This protocol outlines the steps to determine the inhibitor constant (Ki) of a compound for a specific glutamate receptor subtype.
1. Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cortex or hippocampus) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 20 minutes) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
2. Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [³H]AMPA for AMPA receptors, [³H]CGP39653 for NMDA receptors), and varying concentrations of the unlabeled antagonist (e.g., γ-DGG).
-
To determine non-specific binding, include wells with the membrane preparation, radioligand, and a saturating concentration of a known, unlabeled ligand.
-
To determine total binding, include wells with the membrane preparation and radioligand only.
-
Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
3. Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol describes how to measure the inhibitory effect of an antagonist on agonist-evoked currents in neurons.
1. Cell/Slice Preparation:
-
For cultured neurons, plate cells on coverslips for easy access.
-
For brain slices, prepare acute slices (e.g., 300-400 µm thick) from a specific brain region using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).
-
Maintain slices in oxygenated aCSF at room temperature before recording.
2. Recording Setup:
-
Transfer a coverslip or slice to the recording chamber of a microscope and continuously perfuse with oxygenated aCSF.
-
Pull patch pipettes from borosilicate glass and fill with an internal solution containing appropriate salts and buffers.
-
Under visual guidance, approach a neuron with the patch pipette and form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
3. Data Acquisition:
-
Clamp the neuron at a holding potential (e.g., -70 mV) in voltage-clamp mode.
-
Apply a specific agonist (e.g., glutamate, AMPA, or NMDA) to the neuron using a perfusion system to evoke an inward current.
-
After establishing a stable baseline response, co-apply the agonist with increasing concentrations of the antagonist (e.g., γ-DGG).
-
Record the current responses at each antagonist concentration.
4. Data Analysis:
-
Measure the peak amplitude of the inward current in the absence and presence of the antagonist.
-
Calculate the percentage of inhibition for each antagonist concentration relative to the baseline response.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
Conclusion
γ-DGG is a valuable pharmacological tool for the broad inhibition of ionotropic glutamate receptors. Its low affinity for AMPA receptors makes it particularly useful in studies where a rapidly reversible block is desired. However, for applications requiring high potency and selectivity, other antagonists such as NBQX for AMPA receptors and D-AP5 for NMDA receptors offer superior performance. The choice of antagonist should be carefully considered based on the specific experimental goals and the receptor subtypes being investigated. The detailed protocols provided in this guide are intended to facilitate the accurate and reproducible determination of antagonist potency and selectivity in future research.
References
- 1. Differentiation of kainate and quisqualate receptors in the cat spinal cord by selective antagonism with gamma-D(and L)-glutamylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Glutathione Metabolite γ-Glutamyl-Glutamate Partially Activates Glutamate NMDA Receptors in Central Neurons With Higher Efficacy for GluN2B-Containing Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Presynaptic kainate and NMDA receptors are implicated in the modulation of GABA release from cortical and hippocampal nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding of the new radioligand (S)-[3H]AMPA to rat brain synaptic membranes: effects of a series of structural analogues of the non-NMDA receptor agonist willardiine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kainate receptor - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of gamma-D-Glutamyl-glycine (gamma-DGG): A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of gamma-D-Glutamyl-glycine (gamma-DGG) in a research environment. This document provides procedural steps for handling this compound waste, ensuring the safety of laboratory personnel and adherence to environmental regulations.
For the proper disposal of gamma-D-Glutamyl-glycine (this compound), it is imperative that laboratory personnel adhere to institutional and local regulations. The following procedures are based on general best practices for non-hazardous, water-soluble chemical waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| Safety Measure | Specification |
| Eye Protection | Chemical safety goggles or glasses. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Skin Protection | Laboratory coat or other protective clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood to avoid dust inhalation.[1] |
| Spill Containment | Have an inert absorbent material (e.g., vermiculite, sand) readily available. |
Step-by-Step Disposal Protocol
The primary methods for disposing of this compound waste are contingent on its form (solid or aqueous) and local regulations. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
Method 1: Sanitary Sewer Disposal (for dilute aqueous solutions)
This method may be permissible for small quantities of dilute, neutralized aqueous solutions of this compound, provided it is allowed by your local wastewater treatment authority.
-
Dilution: Ensure the concentration of the this compound solution is low (typically less than 1%).[2] For small residual amounts, dilution with a large volume of water is recommended.
-
Neutralization: Check the pH of the solution. Adjust the pH to a neutral range (typically between 5.5 and 9.5) using a suitable acid or base.[3] Perform neutralization slowly in a well-ventilated area.
-
Disposal: Pour the neutralized, dilute solution down a laboratory sink drain, followed by flushing with a copious amount of water (at least 100-fold excess).[4]
Method 2: Solid Waste Disposal
If sanitary sewer disposal is not permitted or for solid this compound waste, it should be disposed of as solid chemical waste.
-
Collection: Place the solid this compound waste in a clearly labeled, sealed container. Ensure the container is compatible with the chemical.
-
Labeling: The container must be labeled as "Non-hazardous Chemical Waste" and include the full chemical name: "gamma-D-Glutamyl-glycine".
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[5][6]
-
Pickup: Arrange for waste pickup through your institution's EHS department.
Disposal of Empty Containers
Empty containers that held this compound must be decontaminated before disposal.
-
Triple Rinse: Rinse the container with a suitable solvent (e.g., water) three times.
-
Collect Rinsate: The rinsate should be collected and disposed of as chemical waste, following the procedures for aqueous solutions.
-
Deface Label: Completely remove or deface the original product label.
-
Dispose of Container: The clean, decontaminated container can typically be disposed of in the regular trash or recycling, depending on institutional policies.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 3. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 4. my.alfred.edu [my.alfred.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Operational Protocols for Handling Gamma-DGG
Disclaimer: The compound "gamma-DGG" is not a recognized chemical identifier in standard chemical databases. The following guidelines are based on best practices for handling a generic but potent, hazardous chemical compound in a laboratory setting. Researchers, scientists, and drug development professionals should always consult the Safety Data Sheet (SDS) for any specific compound they are using to ensure proper handling and disposal procedures.[1][2]
This guide provides essential safety and logistical information for the handling of this compound, a potent research compound. Adherence to these protocols is critical to ensure personnel safety and to minimize environmental impact.
Personal Protective Equipment (PPE)
The primary routes of exposure to potent compounds are inhalation, ingestion, and skin absorption.[3] Personal Protective Equipment (PPE) provides a critical barrier to prevent contact with hazardous materials.[3] The selection of appropriate PPE is paramount and should be based on a thorough risk assessment of the procedures to be performed.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications and Usage Guidelines |
| Hand Protection | Double Gloves | Wear two pairs of powder-free, chemical-resistant gloves (e.g., nitrile) at all times. The outer glove should be changed immediately upon contamination. |
| Body Protection | Disposable Gown | A long-sleeved, solid-front, disposable gown provides a barrier against spills and contamination. Gowns should be changed at the end of each work session or immediately if contaminated. |
| Eye Protection | Safety Goggles | Chemical splash goggles are mandatory to protect against splashes, sprays, and airborne particles.[4] |
| Face Protection | Face Shield | A face shield should be worn in conjunction with safety goggles when there is a significant risk of splashing. |
| Respiratory Protection | N95 Respirator or PAPR | For handling powders or when aerosols may be generated, a NIOSH-approved N95 respirator is the minimum requirement. For highly potent compounds or larger quantities, a Powered Air-Purifying Respirator (PAPR) may be necessary.[5][6] |
| Head and Foot Protection | Hair and Shoe Covers | Disposable hair and shoe covers should be worn to prevent the spread of contamination.[4] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents.
2.1. Preparation
-
Consult the SDS: Before any new procedure, thoroughly review the Safety Data Sheet (SDS) for this compound.[1][7]
-
Designate a Work Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood or a glove box, to contain any potential airborne particles.[2]
-
Assemble Materials: Gather all necessary equipment and reagents before beginning the experiment to minimize movement in and out of the designated work area.
-
Don PPE: Put on all required PPE in the correct order (e.g., shoe covers, hair cover, inner gloves, gown, outer gloves, goggles, face shield, respirator).
2.2. Weighing and Dispensing
-
Use a Contained System: Whenever possible, use a containment system such as a glove box or a ventilated balance enclosure for weighing and dispensing this compound powder.[5]
-
Minimize Aerosol Generation: Handle the compound gently to avoid creating dust. Use appropriate tools, such as a chemical spatula, for transfers.[2]
-
Wet-Down Technique: If appropriate for the experimental protocol, lightly wetting the powder with a suitable solvent can reduce the risk of aerosolization.
2.3. Post-Handling
-
Decontaminate: Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound.[8] A common method is to wipe surfaces with soap and water, followed by an appropriate solvent.[8]
-
Doff PPE: Remove PPE in a designated area, being careful to avoid self-contamination. Dispose of all disposable PPE as hazardous waste.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after removing PPE.[2][9]
Emergency Procedures: Spill Response
Prompt and correct response to a chemical spill is critical to mitigating potential hazards.
Table 2: Spill Response Protocol for this compound
| Spill Size | Containment and Cleanup Procedure |
| Small Spill (<100 mg) | 1. Alert nearby personnel. 2. Ensure proper PPE is worn. 3. Cover the spill with absorbent pads or a suitable inert material.[10][11] 4. Gently sweep the absorbed material into a designated hazardous waste container.[12] 5. Decontaminate the spill area with soap and water, followed by a suitable solvent.[8] 6. Dispose of all cleanup materials as hazardous waste.[10] |
| Large Spill (>100 mg) | 1. Evacuate the immediate area and alert others. 2. If the substance is volatile or airborne, close the laboratory doors to contain vapors.[12] 3. Immediately contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[1] 4. Do not attempt to clean up a large spill without specialized training and equipment. |
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste.
4.1. Waste Segregation and Collection
-
Solid Waste: All disposable PPE (gloves, gowns, shoe covers), absorbent materials from spills, and contaminated labware (e.g., weigh boats, pipette tips) should be collected in a clearly labeled, sealed, and puncture-resistant hazardous waste container.[13][14]
-
Liquid Waste: Unused solutions containing this compound and the first rinse of any glassware should be collected in a designated, sealed, and chemically compatible hazardous waste container.[14] Do not mix incompatible waste streams.[14]
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
4.2. Container Labeling and Storage
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents.[15][16]
-
Waste containers should be kept closed except when adding waste.[13][14]
-
Store waste containers in a designated satellite accumulation area away from general laboratory traffic.[15]
4.3. Final Disposal
-
Follow your institution's specific procedures for hazardous waste pickup and disposal.[1] Never dispose of hazardous chemicals down the sink or in the regular trash.[14]
Visual Workflows
Caption: Workflow for the safe handling of this compound.
Caption: Decision pathway for selecting appropriate PPE.
References
- 1. benchchem.com [benchchem.com]
- 2. uwlax.edu [uwlax.edu]
- 3. sst.semiconductor-digest.com [sst.semiconductor-digest.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. aiha.org [aiha.org]
- 6. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 7. youthfilter.com [youthfilter.com]
- 8. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 9. ehs.okstate.edu [ehs.okstate.edu]
- 10. westlab.com [westlab.com]
- 11. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 12. acs.org [acs.org]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 15. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 16. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
